Technical Documentation Center

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
  • CAS: 1000343-70-3

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the heterocyclic building block, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 1000343-70-3).[1] This molecule is of significant interest to the medicinal chemistry and drug development communities due to its versatile pyrrolo[3,2-b]pyridine core, a privileged scaffold found in numerous biologically active agents. The strategic placement of an iodine atom at the 3-position offers a reactive handle for extensive chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: Strategic Importance in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in modern drug discovery, recognized for its role in the development of potent and selective kinase inhibitors and other therapeutic agents.[2] Its structural resemblance to purine allows it to function as an effective hinge-binding motif in many protein kinases. The specific derivative, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, is a particularly valuable intermediate for several key reasons:

  • Versatile Precursor: It serves as a critical starting material for constructing more complex molecules, including potent, orally bioavailable inhibitors of enzymes like Monopolar Spindle 1 (MPS1), a crucial target in oncology.[2]

  • Chemical Tractability: The iodine atom at the C3 position of the pyrrole ring is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig). This allows for the systematic and efficient introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[2][3]

  • Modulation of Properties: The 5-methyl group on the pyridine ring subtly modulates the electronic and steric properties of the scaffold, which can influence binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates.

This guide will elucidate a robust synthetic pathway to this key intermediate and detail the necessary analytical techniques to verify its identity and purity.

Synthetic Methodology

The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is most effectively achieved through the regioselective iodination of its parent heterocycle, 5-methyl-1H-pyrrolo[3,2-b]pyridine. The rationale behind this approach is the high reactivity of the electron-rich pyrrole ring towards electrophilic substitution, particularly at the C3 position.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from a suitable precursor to form the core scaffold, followed by a direct iodination.

Synthetic Workflow cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Regioselective Iodination A Precursor (e.g., Substituted Pyridine) B 5-methyl-1H-pyrrolo[3,2-b]pyridine A->B Cyclization C 5-methyl-1H-pyrrolo[3,2-b]pyridine D 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine C->D Iodinating Agent (e.g., NIS or I2)

Caption: High-level overview of the synthetic pathway.

Experimental Protocol: Electrophilic Iodination

This protocol details the direct iodination of the pre-formed 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. The choice of an iodinating agent like N-Iodosuccinimide (NIS) or molecular iodine is critical for achieving high regioselectivity and yield. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the pyrrole ring is preferentially attacked.

Reagents and Materials:

  • 5-methyl-1H-pyrrolo[3,2-b]pyridine (Starting Material)

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF.

    • Expertise Note: The use of anhydrous solvent is crucial to prevent side reactions and ensure the reactivity of the iodinating agent.

  • Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.

    • Causality: Performing the addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of di-iodinated or other byproducts. A slight excess of NIS ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Extraction:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine/NIS.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Trustworthiness: The washing steps are essential to remove succinimide byproducts and any acidic or basic impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the fractions containing the desired product (as identified by TLC) and concentrate to afford 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine as a solid.

Characterization and Data

Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 1000343-70-3[1]
Molecular Formula C₈H₇IN₂[1]
Molecular Weight 258.06 g/mol [1]
Appearance White to off-white solid(Typical)
Storage Keep in a dark place, Sealed in dry, 2-8°C[1]
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for the target compound in a solvent like CDCl₃ are as follows:

  • ¹H NMR (Proton NMR):

    • A singlet for the -CH₃ group protons, expected around δ 2.4-2.6 ppm .

    • A singlet for the pyrrole C2-H proton, expected around δ 7.3-7.5 ppm .

    • A doublet for the pyridine C6-H proton, expected around δ 7.0-7.2 ppm .

    • A doublet for the pyridine C7-H proton, expected around δ 8.2-8.4 ppm .

    • A broad singlet for the pyrrole N-H proton, typically in the range of δ 8.5-9.5 ppm , which can vary with concentration.

  • ¹³C NMR (Carbon NMR):

    • The iodinated carbon C3 will be significantly downfield shifted due to the halogen effect, appearing at a low field around δ 75-85 ppm .

    • The other aromatic and heterocyclic carbons will appear in the typical region of δ 110-150 ppm .

    • The methyl carbon (-CH₃ ) will be observed upfield, around δ 15-20 ppm .

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Mass: For the molecular formula C₈H₇IN₂, the monoisotopic mass is approximately 257.97 g/mol .

  • Ionization Mode: Using Electrospray Ionization in positive mode (ESI+), the primary observed peak would be the protonated molecule [M+H]⁺ at m/z ≈ 258.98 .

  • Isotopic Pattern: The presence of iodine (¹²⁷I) gives a very characteristic and easily identifiable molecular ion peak with no significant M+1 or M+2 isotopes from the halogen itself.

Safety, Handling, and Storage

Proper handling and storage are essential when working with halogenated heterocyclic compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1] Recommended storage temperature is between 2-8°C.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[6]

Application as a Strategic Building Block

The true value of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine lies in its utility as a versatile synthetic intermediate. The C-I bond is a prime site for introducing molecular diversity.

Caption: Role of the title compound in a drug discovery cycle.

By employing various organometallic reagents in palladium-catalyzed reactions, a wide array of substituents (aryl, heteroaryl, alkynyl, etc.) can be appended to the C3 position. This enables the rapid generation of a focused library of compounds for screening against biological targets and subsequent lead optimization campaigns. This strategic approach has been successfully used to develop potent inhibitors for various disease targets.[7][8]

References

  • Crespan, E., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available at: [Link]

  • Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Deau, E., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and pharmaceutical research. Its unique structural architecture, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and pharmaceutical research. Its unique structural architecture, featuring a pyrrolopyridine core with a strategically positioned iodine atom, renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] The pyrrolopyridine scaffold itself is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules that exhibit high affinity for various biological targets.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, with a particular focus on its application in the development of potent and selective kinase inhibitors.

The core utility of this compound lies in the reactivity of the carbon-iodine bond at the 3-position of the pyrrole ring. This bond serves as a versatile handle for introducing a wide array of molecular fragments through metal-catalyzed cross-coupling reactions.[1] This capability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a lead compound, fine-tuning its pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is fundamental for its effective handling, reaction optimization, and incorporation into drug development workflows.

PropertyValueSource
CAS Number 1000343-70-3[2]
Molecular Formula C₈H₇IN₂[2]
Molecular Weight 258.06 g/mol [1][2]
Appearance Solid[1]
Purity ≥95%[1][2]
Storage Keep in a dark place, sealed in dry, 2-8°C[2]

Synthesis and Characterization

The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the regioselective iodination of the parent heterocycle, 5-methyl-1H-pyrrolo[3,2-b]pyridine. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the 3-position being particularly reactive.

Synthetic Workflow

G cluster_0 Synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine A 5-methyl-1H-pyrrolo[3,2-b]pyridine D Electrophilic Iodination A->D B Iodinating Agent (e.g., I₂, NIS) B->D C Reaction Solvent (e.g., DMF, CH₂Cl₂) C->D E 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine D->E Crude Product F Purification (e.g., Chromatography) E->F F->E Purified Product

Caption: Synthetic workflow for the iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine.

Exemplary Experimental Protocol: Iodination
  • Materials: 5-methyl-1H-pyrrolo[3,2-b]pyridine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is primarily centered around palladium-catalyzed cross-coupling reactions. The iodine atom at the 3-position serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

G cluster_1 Suzuki-Miyaura Coupling Workflow A 3-Iodo-5-methyl-1H- pyrrolo[3,2-b]pyridine F Cross-Coupling Reaction A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Functionalized Pyrrolopyridine Derivative F->G

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction is of paramount importance in drug discovery for the synthesis of arylamines, a functional group present in a vast number of pharmaceuticals.

G cluster_2 Buchwald-Hartwig Amination Workflow A 3-Iodo-5-methyl-1H- pyrrolo[3,2-b]pyridine G C-N Coupling Reaction A->G B Primary or Secondary Amine B->G C Palladium Pre-catalyst C->G D Phosphine Ligand (e.g., Xantphos, BINAP) D->G E Base (e.g., NaOtBu, K₃PO₄) E->G F Solvent (e.g., Toluene, Dioxane) F->G H N-Substituted Pyrrolopyridine Derivative G->H

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Synthesis

The pyrrolopyridine scaffold is a key component in the design of inhibitors for various protein kinases, which are critical targets in oncology and other therapeutic areas.[1] For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as potent and orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint and a promising target for cancer therapy.[1] 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine serves as a critical precursor for constructing such inhibitors, allowing for the introduction of diverse substituents at the 3-position to optimize binding affinity and selectivity.

Conclusion

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a high-value chemical entity for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties, coupled with its versatile reactivity in cornerstone organic reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, make it an indispensable tool for the synthesis of novel, biologically active compounds. The strategic placement of the iodine atom provides a gateway for extensive structural diversification, enabling the systematic exploration of chemical space in the quest for next-generation therapeutics, particularly in the domain of kinase inhibitors.

References

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine - Lead Sciences. Available from: [Link]

  • 944902-31-2 2-Chloro-4-(chloromethyl)pyrimidine. Available from: [Link]

  • CAS 944902-31-2 | 2-Chloro-4-(chloromethyl)pyrimidine | MFCD10697076. Available from: [Link]

  • 2-Chloro-4-(chloromethyl)pyrimidine | 944902-31-2 - J&K Scientific. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Available from: [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization - PubMed. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available from: [Link]

  • 6-Iodo-1H-pyrrolo[3,2-b]pyridine - PubChem. Available from: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. Available from: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available from: [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine - Amerigo Scientific. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine | C8H8N2 | CID 14361704 - PubChem. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | El-Mernissi | Moroccan Journal of Chemistry. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available from: [Link]

Sources

Foundational

Spectroscopic Data for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine: An In-depth Technical Guide

Introduction 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile pharmacophore. The presence of a methyl group and an iodine atom at specific positions offers opportunities for further functionalization, making it a valuable building block for the synthesis of targeted therapeutic agents. The pyrrolo[3,2-b]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and other signaling pathway modulators.

A thorough understanding of the structural and electronic properties of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is paramount for its effective utilization in research and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating its molecular structure, confirming its identity, and assessing its purity. This technical guide provides a comprehensive overview of the predicted NMR and MS data for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, along with detailed interpretations and standardized protocols for data acquisition. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine reveals a set of distinct signals corresponding to the aromatic protons of the bicyclic system and the methyl group. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents and the inherent electronic nature of the pyrrolo[3,2-b]pyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
NH (H1)~11.5 - 12.5br s1H
H2~7.5 - 7.8s1H
H6~7.9 - 8.2d1H
H7~7.0 - 7.3d1H
CH₃ (C5)~2.4 - 2.6s3H

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and the experimental conditions.

Expert Interpretation:

  • NH Proton (H1): The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet in the downfield region (11.5-12.5 ppm). This significant downfield shift is characteristic of N-H protons in aromatic heterocyclic systems and is due to deshielding effects and potential hydrogen bonding with the solvent.

  • Pyrrole Proton (H2): The proton at the C2 position of the pyrrole ring is predicted to be a singlet in the aromatic region (7.5-7.8 ppm). Its chemical shift is influenced by the adjacent nitrogen atom and the iodine at C3.

  • Pyridine Protons (H6 and H7): The two protons on the pyridine ring, H6 and H7, are expected to appear as doublets due to ortho-coupling. The proton at C6 is likely to be more deshielded (7.9-8.2 ppm) than the H7 proton (7.0-7.3 ppm) due to the anisotropic effect of the neighboring nitrogen atom.

  • Methyl Protons (C5-CH₃): The three protons of the methyl group at the C5 position are predicted to resonate as a sharp singlet in the upfield region (2.4-2.6 ppm), a characteristic chemical shift for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C2~125 - 130
C3~85 - 90
C3a~140 - 145
C5~145 - 150
C6~130 - 135
C7~115 - 120
C7a~148 - 153
CH₃~18 - 22

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and the experimental conditions.

Expert Interpretation:

  • Iodinated Carbon (C3): The most upfield aromatic carbon is predicted to be C3. The direct attachment of the heavy iodine atom causes a significant shielding effect, resulting in a chemical shift in the range of 85-90 ppm.

  • Quaternary Carbons (C3a, C5, C7a): The quaternary carbons involved in the ring fusion and substitution are expected to appear in the downfield region of the spectrum.

  • Pyrrole and Pyridine Carbons: The remaining carbons of the pyrrole and pyridine rings will have chemical shifts characteristic of N-heterocyclic aromatic compounds.

  • Methyl Carbon: The methyl carbon will resonate at a typical upfield chemical shift of around 18-22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

Table 3: Predicted Mass Spectrum for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

m/zIonRelative Abundance
258[M]⁺High
131[M-I]⁺Moderate
130[M-HI]⁺Moderate
104[C₇H₆N]⁺Low

Note: The molecular weight of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₇IN₂) is 258.06 g/mol . The monoisotopic mass is approximately 257.97 g/mol .

Expert Interpretation:

  • Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 258, corresponding to the intact molecule with a single positive charge. The high intensity of this peak is indicative of a stable aromatic system.

  • Major Fragmentation Pathways:

    • Loss of Iodine Radical ([M-I]⁺): A significant fragment at m/z 131 is predicted, resulting from the cleavage of the C-I bond and the loss of an iodine radical. This is a common fragmentation pathway for iodo-substituted aromatic compounds.

    • Loss of Hydrogen Iodide ([M-HI]⁺): Another characteristic fragmentation involves the elimination of a neutral hydrogen iodide molecule, leading to a peak at m/z 130.

    • Further Fragmentation: Subsequent fragmentation of the [M-I]⁺ ion can lead to smaller fragments, such as the one observed at m/z 104, which could correspond to the loss of HCN.

Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality NMR and MS data for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): ~3-4 s

      • Spectral Width (sw): 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more (as needed for good signal-to-noise)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): ~1-2 s

      • Spectral Width (sw): 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (can be optimized to control fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Caption: Workflow for the spectroscopic analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Conclusion

This technical guide has provided a detailed overview of the predicted NMR and mass spectral data for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. The interpretations of the predicted spectra, based on fundamental principles of spectroscopy and knowledge of related heterocyclic systems, offer a solid foundation for the structural characterization of this compound. The included experimental protocols provide a starting point for researchers to obtain high-quality data. The comprehensive spectroscopic analysis outlined in this guide is essential for ensuring the identity, purity, and structural integrity of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, thereby supporting its application in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemDoodle. (n.d.). Simulate NMR and MS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Exploratory

Technical Guide: Solubility Profile of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

This guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₇IN₂; MW: 258.06 g/mol ) in common laboratory solvents.[1] Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₇IN₂; MW: 258.06 g/mol ) in common laboratory solvents.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework grounded in physicochemical principles, coupled with a robust experimental protocol for empirical validation.

Introduction: The Strategic Importance of Solubility

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility in synthesis and formulation is fundamentally governed by its solubility. Understanding how this molecule behaves in various solvents is critical for reaction optimization, purification, formulation of drug candidates, and interpreting biological assay results. This guide provides the foundational knowledge to address these challenges effectively.

Physicochemical Analysis and Solubility Prediction
  • Molecular Structure: The molecule possesses a fused bicyclic aromatic system (pyrrolo[3,2-b]pyridine), which is largely planar and hydrophobic.

  • Substituents:

    • The iodo group is large, polarizable, and hydrophobic, contributing to solubility in non-polar and weakly polar solvents.

    • The methyl group is a small, non-polar, hydrophobic substituent.

    • The pyrrolo NH group and the pyridine nitrogen introduce polarity and the capacity for hydrogen bonding, both as a donor (NH) and an acceptor (N).

  • Overall Polarity: The compound exhibits a mixed polarity. The large, non-polar surface area from the aromatic rings and iodo-substituent suggests poor solubility in highly polar, aqueous solvents. Conversely, the hydrogen bonding capabilities suggest that it will not be exclusively soluble in pure hydrocarbons.

Predicted Solubility Trend: Based on the principle of "like dissolves like," the solubility is expected to be highest in moderately polar, aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Solubility in highly polar protic solvents (like water) and completely non-polar solvents (like hexanes) is predicted to be low.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for quantitatively determining the solubility of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. This method is designed to be self-validating by ensuring equilibrium is reached.

Objective: To determine the saturation solubility (mg/mL or mol/L) of the target compound in a range of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (purity >95%)[1]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess compound into vials B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solids to settle C->D E Centrifuge to pellet solid D->E F Filter supernatant with syringe filter E->F G Prepare serial dilutions F->G H Analyze via HPLC/UV-Vis G->H I Generate calibration curve H->I J Calculate concentration (mg/mL) I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a known concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or DMF) for creating a calibration curve.

  • Sample Preparation:

    • Add an excess amount of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (e.g., ~10-20 mg) to several vials. The key is to ensure solid material will remain after equilibrium is reached.

    • Accurately pipette a fixed volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).

  • Sample Processing:

    • Remove the vials and allow the excess solid to settle for 30 minutes.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a clean syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic solid particles.

  • Analysis:

    • Prepare a series of dilutions from the filtered supernatant. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Using HPLC or UV-Vis, determine the concentration of the compound in the diluted samples by comparing the signal to a pre-generated calibration curve.

  • Calculation:

    • Calculate the concentration in the original (undiluted) supernatant.

    • Solubility (mg/mL) = Concentration from analysis × Dilution Factor

Predicted and Comparative Solubility Data

The table below summarizes the predicted solubility of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine based on the physicochemical analysis. These categories should be confirmed by experimental data generated using the protocol above.

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Freely SolubleStrong dipole moments and hydrogen bond accepting ability can effectively solvate the molecule.
Chlorinated Dichloromethane (DCM)HighGood at dissolving moderately polar organic compounds.
Ethers Tetrahydrofuran (THF)Moderate to HighModerate polarity and hydrogen bond accepting capability.
Alcohols Methanol, EthanolLow to ModerateThe solvent's strong hydrogen bonding network may be disrupted by the large hydrophobic part of the solute.
Non-Polar Aromatic TolueneLow to ModeratePi-pi stacking interactions can aid solubility, but polarity mismatch limits it.
Non-Polar Aliphatic Hexane, HeptaneVery Low / InsolubleThe molecule's polarity is too high for these non-polar solvents.
Polar Protic WaterVery Low / InsolubleThe large, hydrophobic structure cannot overcome the strong hydrogen bonding network of water.
Conclusion and Best Practices

For practical laboratory applications, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is best handled using moderately polar to polar aprotic solvents such as DCM, THF, DMSO, or DMF . For purification via chromatography, a gradient system involving a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or THF) is likely to be effective. The empirical determination of solubility via the provided protocol is strongly recommended for any application requiring precise concentration knowledge, such as in quantitative biological assays or formulation development.

References

  • Lead Sciences. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. [1]

  • Sigma-Aldrich. 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine AldrichCPR.

  • Sigma-Aldrich. Physical Properties of Solvents. [2]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2011.
  • Yalkowsky, S. H., He, Y., & Jain, P.

Sources

Foundational

Whitepaper: A Technical Guide to Identifying the Biological Targets of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents. The derivative, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a versatile chemical building block, particularly for the synthesis of kinase inhibitors.[1] Its strategic iodination at the 3-position provides a reactive handle for metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive, field-proven framework for the deconvolution and validation of the biological targets of this compound and its subsequent derivatives. We will move beyond theoretical lists to detail the causality behind experimental choices, presenting a self-validating workflow from hypothesis generation to in-cell target engagement, designed to provide researchers with a robust pathway for advancing novel chemical entities.

Part 1: The Foundation - Understanding the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

Chemical Profile and Synthetic Utility

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1000343-70-3) is a heteroaromatic intermediate with the molecular formula C₈H₇IN₂.[1] Its core value in drug discovery lies not in its intrinsic activity, but in its potential as a precursor for more complex, biologically active molecules. The pyrrolopyridine core mimics the purine scaffold of ATP, making it an ideal starting point for competitive inhibitors of ATP-binding proteins, most notably protein kinases. The iodine atom is the key to its utility; it is an excellent leaving group for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the precise and diverse functionalization of the C3 position. This enables the rapid generation of compound libraries for screening and lead optimization.[1]

The Pyrrolopyridine Core: A Privileged Scaffold for Kinase Inhibition

The recurrence of the pyrrolopyridine scaffold in successful kinase inhibitors underscores its status as a privileged structure. Analysis of derivatives reveals a strong predisposition for targeting the ATP-binding pocket of protein kinases. This is a logical starting point for any target identification campaign.

  • Monopolar Spindle 1 (MPS1) Kinase: The 1H-pyrrolo[3,2-b]pyridine scaffold is a critical component of potent, orally bioavailable inhibitors of MPS1, a key target in oncology due to its role in the spindle assembly checkpoint.[1]

  • FMS Kinase (CSF-1R): Structurally related pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory diseases like rheumatoid arthritis.[2][3]

  • Glycogen Synthase Kinase-3β (GSK-3β): Pyrrolo[2,3-b]pyridine derivatives have yielded highly potent (sub-nanomolar) and selective inhibitors of GSK-3β, a target of interest for Alzheimer's disease.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core is present in potent inhibitors of the FGFR family (FGFR1, 2, and 3), which are often dysregulated in various cancers.[5]

  • Traf2 and Nck-interacting kinase (TNIK): This kinase, a regulator of Wnt signaling, is a therapeutic target for colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent TNIK inhibitors.

While the evidence strongly points toward kinases, other activities have been noted. For instance, some pyrrolo[3,2-b]pyridine derivatives show antibacterial properties, suggesting potential inhibition of prokaryotic targets.[6][7]

Part 2: The Workflow - A Phased Approach to Target Deconvolution and Validation

Identifying the specific target of a novel compound is a critical step in translating a phenotypic "hit" into a viable drug candidate.[8][9] The process, known as target deconvolution, must be systematic and employ orthogonal methods to build a high-confidence case for the compound's mechanism of action.[8][10]

Below is a logical, field-tested workflow designed to efficiently identify and validate the target(s) of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives.

Target_Validation_Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Target Validation cluster_3 Phase 4: Lead Advancement pheno_screen Phenotypic Screening (e.g., Anti-proliferation Assay) chemoproteomics Unbiased Target ID (e.g., Chemoproteomics) pheno_screen->chemoproteomics Identifies 'Hits' biophysical Biophysical Validation (DSF, ITC, SPR) chemoproteomics->biophysical Provides Target Candidates kinome_profiling Hypothesis-Driven Screening (Kinome Profiling) kinome_profiling->biophysical Identifies Primary Targets cellular_te Cellular Target Engagement (CETSA®, NanoBRET™) biophysical->cellular_te Confirms Direct Binding pathway_analysis Downstream Pathway Analysis (Western Blot) cellular_te->pathway_analysis Confirms Functional Effect validated_target Validated Target pathway_analysis->validated_target Links Target to Phenotype

Caption: A logical workflow for target identification and validation.

Phase 1: Target Hypothesis Generation

The initial goal is to narrow the vast landscape of the proteome to a manageable number of high-probability targets. This can be approached through two parallel paths.

Path A: Hypothesis-Driven Screening (Kinome Profiling)

  • Causality: Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, the most logical and cost-effective first step is to screen the compound against a large panel of protein kinases. This directly tests the primary hypothesis.

  • Methodology: Engage a contract research organization (CRO) that offers kinome profiling services.[11][12] Provide the compound for screening against a panel of hundreds of kinases (e.g., >300) at a fixed concentration (typically 1 µM). The output will be a report of percent inhibition for each kinase.

  • Interpretation: "Hits" are typically defined as kinases showing >70-80% inhibition. This provides a list of primary candidates and a preliminary assessment of selectivity. A highly selective compound inhibits only one or a few kinases, whereas a non-selective compound inhibits many.

Path B: Unbiased Phenotypic Screening and Deconvolution

  • Causality: This approach is used when the target class is unknown or to uncover unexpected off-targets. A phenotypic screen (e.g., cell viability) identifies a functional effect, and subsequent deconvolution identifies the protein(s) responsible.[13]

  • Methodology:

    • Phenotypic Screen: Screen the compound across a panel of cancer cell lines to determine its anti-proliferative IC₅₀.

    • Target Deconvolution: For potent hits, employ a chemoproteomic method like Capture Compound Mass Spectrometry (CCMS).[14] This involves synthesizing a probe version of the compound that can covalently capture its binding partners in a cell lysate, which are then identified by mass spectrometry.

  • Self-Validation: The power of this workflow comes from convergence. If a kinase identified in the kinome profiling screen is also pulled down in the chemoproteomics experiment, it becomes a very high-confidence candidate.

Phase 2: Biophysical Validation of Direct Target Binding

After generating a list of candidate proteins, it is essential to confirm direct, physical interaction between the compound and purified target protein. This step validates the candidates from Phase 1 and provides quantitative binding parameters.

Method 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

  • Causality: Ligand binding typically stabilizes a protein's tertiary structure, leading to an increase in its melting temperature (Tm). DSF is a rapid, high-throughput, and low-material-consumption method to screen for this stabilization.[15][16]

  • Protocol: DSF for Target Validation

    • Reagents: Purified recombinant target protein (0.1-0.2 mg/mL), DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), SYPRO Orange dye (5000x stock in DMSO), test compound (10 mM stock in DMSO).

    • Preparation: Prepare a master mix of protein and dye in DSF buffer. For a 20 µL final reaction, use 18 µL of master mix and 2 µL of compound dilution (final compound concentration might range from 1-50 µM). Include a DMSO-only control.

    • Instrumentation: Use a real-time PCR instrument. Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

    • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the ramp.

    • Analysis: The protein's melting temperature (Tm) is the midpoint of the unfolding transition. A positive "hit" is a compound that induces a significant thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.[17][18]

Method 2: Isothermal Titration Calorimetry (ITC)

  • Causality: DSF confirms binding but does not provide full thermodynamic parameters. ITC is the gold standard for measuring the affinity (K D), stoichiometry (n), and enthalpy (ΔH) of binding.[19][20] It directly measures the heat released or absorbed as the ligand binds to the target.[21][22]

  • Protocol: ITC for Affinity Determination

    • Sample Preparation: Dialyze both the purified protein (e.g., 10-20 µM in the sample cell) and the compound (e.g., 100-200 µM in the syringe) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. Degas all solutions.

    • Instrumentation: Use an automated ITC instrument (e.g., Malvern PEAQ-ITC). Set the cell temperature to 25 °C.

    • Titration: Perform an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL).

    • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine K D, n, and ΔH.

  • Self-Validation: A well-behaved interaction will yield a stoichiometry (n) value close to 1, indicating a 1:1 binding event. The measured K D should be consistent with the functional IC₅₀ values observed in enzymatic or cellular assays.

Parameter Differential Scanning Fluorimetry (DSF) Isothermal Titration Calorimetry (ITC)
Principle Measures change in protein melting temperature (ΔTm) upon ligand binding.Measures heat released or absorbed during binding.
Primary Output ΔTm (°C)Affinity (K D), Stoichiometry (n), Enthalpy (ΔH)
Throughput High (96/384-well plate)Low to Medium
Protein Req. Low (µg per well)High (mg per experiment)
Key Insight Rapid confirmation of binding and stabilization.Gold-standard, label-free affinity and thermodynamics.

Table 1: Comparison of key biophysical validation techniques.

Phase 3: Confirmation of Target Engagement in a Cellular Context

Confirming that a compound binds its intended target within the complex milieu of a living cell is arguably the most critical step in preclinical validation.[23] It bridges the gap between in vitro biochemistry and in vivo pharmacology, ensuring the compound is cell-permeable and can find its target.[24][25]

Method: Cellular Thermal Shift Assay (CETSA®)

  • Causality: The same principle of ligand-induced thermal stabilization measured by DSF can be applied to proteins within intact cells or cell lysates.[26][27] If a compound binds its target in the cell, that target protein will be more resistant to heat-induced denaturation.[28]

  • Protocol: CETSA® for In-Cell Target Engagement

    • Cell Treatment: Culture cells (e.g., a cancer cell line known to express the target) and treat with the test compound (at various concentrations) or DMSO vehicle for 1-2 hours.[29]

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3-8 minutes using a thermal cycler. Include an unheated control.[28]

    • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation: Centrifuge the lysates at high speed (e.g., 17,000 x g) to pellet the aggregated, denatured proteins.[28]

    • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another quantitative protein detection method.

  • Interpretation: In the DMSO-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, a successful target engagement will result in a rightward shift of this "melting curve," indicating that more target protein remains soluble at higher temperatures.[30] This provides definitive evidence of intracellular target binding.

Phase 4: Elucidating Mechanism of Action

With a validated, cell-active target, the final step is to link target inhibition to the observed cellular phenotype.

  • Causality: If the compound inhibits a specific kinase, it should block the phosphorylation of that kinase's known downstream substrates.

  • Methodology: Treat cells with the compound at concentrations around its cellular IC₅₀. Lyse the cells and perform a Western Blot using phospho-specific antibodies for known substrates of the target kinase. Services like KinomeView® Profiling can also provide a broader look at changes in cellular phosphorylation patterns.[31]

  • Self-Validation: A dose-dependent decrease in substrate phosphorylation that correlates with the compound's anti-proliferative activity provides the final, compelling link between target engagement and functional outcome.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Compound Pyrrolo[3,2-b]pyridine Derivative Block X Compound->Block Block->FGFR Inhibition

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Conclusion

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a powerful starting point for the development of novel therapeutics, particularly kinase inhibitors. However, the journey from a chemical scaffold to a validated drug candidate requires a rigorous and multi-faceted approach to target identification. The workflow presented in this guide—combining hypothesis-driven screening, unbiased proteomics, orthogonal biophysical validation, and definitive cellular target engagement assays—provides a high-confidence path to elucidating a compound's true mechanism of action. By adhering to this logical progression and focusing on the causality behind each experimental choice, researchers can efficiently de-risk their programs and build a robust data package to drive the successful development of next-generation medicines.

References

  • Abdel-Aziem, A., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research.
  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available from: [Link].

  • Kieliszek, M., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available from: [Link].

  • El-Mernissi, F., et al. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
  • Amerigo Scientific. 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link].

  • Wang, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • El-Mernissi, F., et al. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available from: [Link].

  • Sroka, W., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link].

  • Lead Sciences. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Available from: [Link].

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link].

  • Lee, J.W., & Bogyo, M. Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available from: [Link].

  • PubMed. Isothermal titration calorimetry in drug discovery. Available from: [Link].

  • Oncolines B.V. Kinome Profiling. Available from: [Link].

  • DiscoverX. Target Engagement Assays. Available from: [Link].

  • Gooyit, M. Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery. Available from: [Link].

  • Veselov, M.S., et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research. Available from: [Link].

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link].

  • Scott, A.D., et al. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link].

  • Nuvisan. Accelerate drug discovery with advanced target identification and validation services. Available from: [Link].

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link].

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Available from: [Link].

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link].

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].

  • Creative Biolabs. Target Deconvolution. Available from: [Link].

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link].

  • Yang, T. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available from: [Link].

  • Pharmaron. Kinase Panel Profiling. Available from: [Link].

  • Martínez Molina, D., & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link].

  • ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Available from: [Link].

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Available from: [Link].

  • Pamgene. KinomePro. Available from: [Link].

  • ResearchGate. Differential scanning fluorimetry: Rapid screening of formulations that promote the stability of reference preparations. Available from: [Link].

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link].

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link].

  • Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). Available from: [Link].

  • JoVE. Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. Available from: [Link].

  • Unchained Labs. Differential Scanning Fluorimetry (DSF). Available from: [Link].

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link].

Sources

Exploratory

The Iodo Group in 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine: A Nexus of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the C-I Bond in Heterocyclic Scaffolds The 1H-pyrrolo[3,2-b]pyridine, often referred t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C-I Bond in Heterocyclic Scaffolds

The 1H-pyrrolo[3,2-b]pyridine, often referred to as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and basicity, and for establishing crucial interactions with biological targets. The strategic introduction of a halogen, particularly an iodo group, at the C3-position of the 5-methyl-1H-pyrrolo[3,2-b]pyridine core, transforms this molecule into a versatile building block for the synthesis of complex molecular architectures.

The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity stems from its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle of these transformations. This pivotal step, the activation of the C-I bond by a low-valent palladium catalyst, initiates a cascade of reactions that enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and predictability. This guide provides a comprehensive exploration of the reactivity of the iodo group in 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, focusing on its application in four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. For each of these transformations, we will delve into the mechanistic underpinnings, provide field-proven insights for experimental design, and present detailed, step-by-step protocols that serve as a robust starting point for laboratory investigations.

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Linkages

The Suzuki-Miyaura reaction is a paramount tool for the construction of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl motifs that are prevalent in pharmacologically active compounds.[1] The reaction couples an organoboron reagent, typically a boronic acid or a boronate ester, with an organic halide in the presence of a palladium catalyst and a base.[1] The high reactivity of the C-I bond in 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine makes it an excellent substrate for this transformation.

Mechanistic Rationale and Causality in Experimental Design

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a palladium(0) species, forming a palladium(II) intermediate. The choice of a suitable palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is critical at this stage. Bulky, electron-rich phosphine ligands, for instance, can enhance the electron density on the palladium center, thereby promoting the oxidative addition.

  • Transmetalation: The subsequent step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the organoboron species by forming a more nucleophilic boronate complex.[2] The choice of base, such as K₂CO₃ or Cs₂CO₃, and solvent can significantly influence the rate and efficiency of transmetalation.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond of the desired biaryl product and regenerates the active palladium(0) catalyst.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent heating Heat under Inert Atmosphere (e.g., 80-120 °C) reagents->heating Inert Atmosphere extraction Aqueous Work-up & Extraction heating->extraction Cooling purification Column Chromatography extraction->purification

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a model procedure for the coupling of 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with a generic arylboronic acid and may require optimization for specific substrates.

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add the dioxane/water (4:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established, commercially available catalysts with proven efficacy for a broad range of substrates.
Ligand PPh₃, dppfTriphenylphosphine is a standard, cost-effective ligand. Dppf can be beneficial for challenging couplings due to its larger bite angle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a common and effective base. Cs₂CO₃ and K₃PO₄ are stronger bases that can be advantageous for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CSufficient to promote the reaction without causing degradation of the starting materials or products.

II. The Sonogashira Coupling: A Gateway to Alkynylated Heterocycles

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of an aryl or vinyl halide with a terminal alkyne.[3] This transformation is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base.[3] The resulting alkynylated 1H-pyrrolo[3,2-b]pyridines are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex structures.

Mechanistic Insights and Practical Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: Similar to the Suzuki-Miyaura reaction, the palladium cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. The copper(I) salt reacts with the alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This copper acetylide is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

The choice of the amine base is crucial; it not only facilitates the formation of the copper acetylide but also serves as the solvent in many cases. Diisopropylamine and triethylamine are commonly employed.

Sonogashira_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0) pd_complex Oxidative Addition (Ar-Pd(II)-I) pd0->pd_complex Ar-I product_pd Reductive Elimination pd_complex->product_pd Transmetalation (from Cu cycle) product_pd->pd0 Product (Ar-Alkyne) cu_acetylide Copper(I) Acetylide cu_acetylide->pd_complex alkyne Terminal Alkyne alkyne->cu_acetylide Cu(I), Base

Interconnected catalytic cycles in the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with a terminal alkyne.

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (Et₃N)

  • DMF (optional, as a co-solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add triethylamine (10 mL) and the terminal alkyne (1.5 mmol) via syringe. If the starting material has poor solubility in triethylamine, DMF (2-5 mL) can be added as a co-solvent.

  • Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Once the reaction is complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard and reliable palladium sources for Sonogashira couplings.[4]
Copper Co-catalyst CuIThe most commonly used and effective copper source.[3]
Base/Solvent Et₃N, DiisopropylamineActs as both a base to deprotonate the alkyne and as a solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, minimizing side reactions.

III. The Heck Reaction: Olefinic Functionalization of the Azaindole Core

The Heck reaction provides a powerful method for the formation of a C(sp²)-C(sp²) bond via the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene.[5] This reaction is instrumental in synthesizing substituted styrenes and other vinylated aromatic compounds. The high reactivity of the iodo group in 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine makes it an ideal substrate for this transformation.

Mechanistic Pathway and Control of Regioselectivity

The Heck reaction mechanism involves an oxidative addition-reductive elimination cycle with a key migratory insertion step.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst.

  • Alkene Coordination and Insertion: The alkene then coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn-fashion.

  • β-Hydride Elimination: A subsequent β-hydride elimination from the resulting palladium-alkyl intermediate forms the new C=C double bond of the product and a palladium-hydride species. The regioselectivity of the β-hydride elimination determines the position of the double bond in the product.

  • Reductive Elimination: The palladium-hydride species is then converted back to the active Pd(0) catalyst in the presence of a base, which also neutralizes the HI generated during the reaction.

Heck_Reaction_Mechanism start Pd(0) oxidative_addition Oxidative Addition (Ar-Pd(II)-I) start->oxidative_addition Ar-I alkene_insertion Alkene Insertion oxidative_addition->alkene_insertion Alkene beta_hydride_elimination β-Hydride Elimination alkene_insertion->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release product_release->start Base, -HBase⁺X⁻

Catalytic cycle of the Heck reaction.
Detailed Experimental Protocol: Heck Reaction

The following is a representative protocol for the Heck coupling of 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with an acrylate ester.

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Alkyl acrylate (e.g., methyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • P(o-tolyl)₃ (0.1 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • DMF

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF (5 mL), the alkyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic solution with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-vinyl-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

Parameter Recommendation Justification
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand P(o-tolyl)₃, PPh₃Phosphine ligands are often required to stabilize the palladium catalyst and promote the reaction.
Base Et₃N, K₂CO₃An organic or inorganic base is necessary to neutralize the generated acid.
Solvent DMF, DMAc, NMPPolar aprotic solvents are typically used to ensure the solubility of the reagents and facilitate the reaction.
Temperature 100-140 °CHigher temperatures are often required for the Heck reaction compared to Suzuki and Sonogashira couplings.

IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[6] This reaction has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals. The high reactivity of the iodo group makes 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine an excellent substrate for this transformation.

Mechanistic Cycle and Key Parameters for Success

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl iodide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The choice of a strong, non-nucleophilic base is critical for this step.

  • Reductive Elimination: The final step is the reductive elimination of the arylamine product, which regenerates the Pd(0) catalyst.

The selection of the appropriate ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as Xantphos or RuPhos, have been shown to be highly effective in promoting the reductive elimination step and preventing undesirable side reactions.[8]

Buchwald_Hartwig_Workflow cluster_setup Reaction Assembly cluster_reaction Thermal Activation cluster_purification Isolation reagents Combine: - 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine - Amine - Palladium Precatalyst - Ligand - Base - Solvent heating Heat under Inert Atmosphere (e.g., 80-110 °C) reagents->heating workup Aqueous Work-up & Extraction heating->workup chromatography Purification by Chromatography workup->chromatography

A streamlined workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the amination of 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine and will likely require optimization for specific amine coupling partners.

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a glovebox or a Schlenk tube under an inert atmosphere, add NaOtBu (1.4 mmol).

  • In a separate flask, dissolve 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in toluene (10 mL).

  • Add the solution of the reagents to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

Parameter Recommendation Justification
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective palladium sources.
Ligand Xantphos, RuPhos, BINAPBulky, electron-rich ligands are crucial for high yields and broad substrate scope.[8]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.

Conclusion: A Versatile Handle for Molecular Innovation

The iodo group at the C3-position of 5-methyl-1H-pyrrolo[3,2-b]pyridine serves as a highly reactive and versatile functional handle, enabling access to a vast chemical space through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions provide reliable and efficient pathways for the introduction of diverse aryl, heteroaryl, alkynyl, vinyl, and amino substituents. A thorough understanding of the mechanistic principles behind these transformations, coupled with careful consideration of the experimental parameters, empowers researchers to rationally design and execute the synthesis of novel and complex 1H-pyrrolo[3,2-b]pyridine derivatives with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of the rich reactivity of this important heterocyclic building block.

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2055. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Barros, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6436-6447. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]

  • Guilarte, V., & Södergren, M. (2011). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. [Link]

  • Zhang, G., et al. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling. ResearchGate. [Link]

  • Guillaumet, G., et al. (2003). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Wang, L., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1-11. [Link]

  • Zhang, G., et al. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling. Synthesis, 52(11), 1659-1665. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1993). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Wei, W. X., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic Chemistry Frontiers, 9(11), 2933-2939. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23537-23547. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Cerra, S., et al. (2025). Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate. [Link]

  • Osipov, S. N., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Laporte, M. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(3), 734-741. [Link]

  • Wei, W. X., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic Chemistry Frontiers, 9(11), 2933-2939. [Link]

  • Wang, Y., et al. (2024). Efficient construction of functionalized pyrroloindolines through cascade radical cyclization/intermolecular coupling. Chemical Science, 15(3), 947-952. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1993). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1993(07), 661-663. [Link]

  • Al-Tel, T. H., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]

  • Chen, J., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 5863-5867. [Link]

  • Habereder, T., & Nöth, H. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(5), 695-707. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 1000343-70-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a list of known suppliers, and outlines a representative synthetic protocol for its application in cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, particularly in the synthesis of kinase inhibitors and other biologically active molecules.

Introduction

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, with the Chemical Abstracts Service (CAS) registry number 1000343-70-3, is a heteroaromatic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrrolopyridine core with a strategically placed iodine atom and a methyl group, makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules. The pyrrolopyridine scaffold is a common motif in numerous biologically active compounds, and the presence of the iodo group at the 3-position provides a reactive handle for the introduction of various functional groups via metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory. The key properties of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine are summarized in the table below.

PropertyValueSource(s)
CAS Number 1000343-70-3[1]
Molecular Formula C₈H₇IN₂[1]
Molecular Weight 258.06 g/mol [1]
Appearance Solid
Storage Keep in a dark place, Sealed in dry, 2-8°C[1]

Note: Specific data on melting point and solubility are not consistently reported across public domains and may vary depending on the purity of the sample. It is recommended to determine these properties experimentally upon receipt of the material.

Synthesis and Chemical Reactivity

While a detailed de novo synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is beyond the scope of this guide, its primary utility lies in its subsequent chemical transformations. The iodine atom at the 3-position is the key to its reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the pyrrolopyridine core. This versatility is invaluable in the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Suzuki_Coupling A Oxidative Addition ArPdXLn Ar-Pd(II)-X(L_n) A->ArPdXLn B Transmetalation ArPdRLn Ar-Pd(II)-R(L_n) B->ArPdRLn BX B(OR')₂X B->BX C Reductive Elimination Pd0 Pd(0)L_n C->Pd0 Catalyst Regeneration Product 3-Aryl-5-methyl- 1H-pyrrolo[3,2-b]pyridine C->Product Pd0->A ArX 3-Iodo-5-methyl- 1H-pyrrolo[3,2-b]pyridine ArX->A ArPdXLn->B BoronicAcid R-B(OR')₂ BoronicAcid->B Base Base (e.g., K₂CO₃) Base->B ArPdRLn->C

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with Phenylboronic Acid

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Suzuki_Workflow Start Combine Reactants: - 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine - Phenylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ Inert Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Solvents: - Anhydrous Dioxane - Degassed Water Inert->Solvent Heat Heat to Reflux (4-12 h) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product 3-Phenyl-5-methyl- 1H-pyrrolo[3,2-b]pyridine Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is limited, researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry that are consistent with its structure. Upon synthesis or purchase, it is imperative to confirm the identity and purity of the compound using these analytical techniques.

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyrrolopyridine core, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR: Expect signals for the eight distinct carbon atoms in the molecule. The carbon atom attached to the iodine will be significantly shifted.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (258.06 g/mol ). The isotopic pattern of iodine may also be observable.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching vibrations of the aromatic rings.

Suppliers

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is available from several chemical suppliers that specialize in providing building blocks for research and development. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

A non-exhaustive list of potential suppliers includes:

  • BLDpharm[1]

  • Sigma-Aldrich (AldrichCPR)

  • Amerigo Scientific[2]

  • Acros Pharmatech[3]

Disclaimer: This is not an endorsement of any specific supplier. Researchers should conduct their own due diligence before purchasing.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a compound of this class, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood.

Conclusion

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a key intermediate for the generation of compound libraries for drug discovery, especially in the area of kinase inhibitor development. This guide provides essential technical information to aid researchers in the effective use of this compound in their synthetic endeavors.

References

  • Lead Sciences. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. [Link]

  • PubChemLite. 3-iodo-5-methyl-1h-pyrrolo[2,3-b]pyridine. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Acros Pharmatech. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Amerigo Scientific. 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]

  • PubMed. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]

Sources

Exploratory

The Vanguard Screen: A Technical Guide to the Initial Biological Evaluation of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold The pyrrolo[3,2-b]pyridine core, an aza-analog of indole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, an aza-analog of indole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has rendered its derivatives potent modulators of various enzymatic processes, particularly as kinase inhibitors.[1] The strategic placement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pockets of numerous kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[2] The introduction of an iodo-substituent at the 3-position offers a versatile handle for further chemical modification via cross-coupling reactions, enabling the exploration of a vast chemical space. The 5-methyl group can provide beneficial steric and electronic properties, potentially enhancing target engagement and metabolic stability.

This guide delineates a comprehensive, tiered approach for the initial biological screening of novel 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. The proposed workflow is designed to efficiently identify and characterize potential therapeutic leads by first establishing a baseline of cellular toxicity, followed by an assessment of antimicrobial and anticancer-relevant activities. This structured progression ensures that resources are focused on compounds with the most promising safety and efficacy profiles.

A Tiered Approach to Biological Screening

The initial evaluation of a new chemical entity should follow a logical and resource-conscious progression. A tiered or cascaded screening approach is optimal, beginning with broad, cost-effective assays and moving towards more specific and complex evaluations for promising candidates. This strategy allows for the early deselection of overtly toxic or inactive compounds.

G cluster_0 Screening Cascade cluster_1 A Tier 1: Foundational Assays B Tier 2: Secondary Assays A->B Active & Non-Toxic Compounds D General Cytotoxicity (MTT Assay) A->D E Broad-Spectrum Antimicrobial (Disk Diffusion) A->E C Tier 3: Mechanistic Assays B->C Confirmed Hits F Minimum Inhibitory Concentration (MIC) B->F G Kinase Inhibition (Luminescent Assay) C->G G cluster_0 Luminescent Kinase Assay Principle A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate A->B Kinase Activity C Remaining ATP A->C E Luminescent Signal C->E Proportional to D Kinase-Glo® Reagent (Luciferase/Luciferin) D->E Catalyzes F Inhibitor Present F->B Blocks

Caption: Principle of the luminescent kinase inhibition assay.

Conclusion and Future Directions

This in-depth technical guide provides a robust framework for the initial biological screening of novel 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. By systematically evaluating cytotoxicity, antimicrobial activity, and kinase inhibition, researchers can efficiently identify promising lead compounds for further development. The data generated from this screening cascade will form the basis for more advanced studies, including target identification, structure-activity relationship (SAR) optimization, and in vivo efficacy testing. The versatility of the 3-iodo substituent also paves the way for the creation of focused libraries to probe specific biological targets identified in this initial screen.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • National Center for Biotechnology Information. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Scribd. Kirby-Bauer Disk Diffusion Protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • ScienceDirect. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • American Chemical Society. (2021). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • ResearchGate. Screening of small-molecule library for novel antibacterials. [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

  • Taylor & Francis Online. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Lead Sciences. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Jordan Journal of Pharmaceutical Sciences. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]

  • Acros Pharmatech. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Protocol for the Functionalization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. The pyrrolo[3,2-b]pyridine (6-azaindole) scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. The pyrrolo[3,2-b]pyridine (6-azaindole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C3-position via C-C bond formation is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. This guide details a robust protocol, explains the underlying reaction mechanism, discusses key parameter optimization, and offers troubleshooting insights to enable researchers, scientists, and drug development professionals to successfully synthesize novel analogs of this important scaffold.

Principle and Reaction Mechanism

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The reaction is renowned for its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine) to form a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the ligand exchange.[2][3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Nitrogen-containing heterocycles like pyrrolo[3,2-b]pyridine can sometimes pose challenges due to their potential to coordinate with and inhibit the palladium catalyst.[5] The selection of appropriate ligands is therefore crucial to stabilize the catalyst and promote high turnover rates.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled Ar-Pd(II)-R'(L)₂ Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Coupled Product) RedElim->Product ArylHalide Ar-I (Pyrrolopyridine) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Activated by Base) BoronicAcid->Transmetal Workflow cluster_workflow Suzuki Coupling Experimental Workflow A 1. Add Reagents (Iodide, Boronic Acid, Base, Pd Catalyst) B 2. Create Inert Atmosphere (Evacuate & Backfill N₂/Ar) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat with Stirring (Conventional or Microwave) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up & Extraction E->F Reaction Complete G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Chromatography G->H I Pure Product H->I

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Introduction The 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine and o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine and other endogenous biomolecules makes it an attractive framework for the design of kinase inhibitors, receptor antagonists, and other therapeutic agents.[2][4] The strategic functionalization of this core structure is paramount for modulating its pharmacological properties. Among the most powerful and versatile methods for achieving this is through palladium-catalyzed cross-coupling reactions.[5][6]

This in-depth guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering field-proven insights to guide your experimental design and execution.

The Versatility of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[5][6][7] These reactions typically proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][8][9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[6]

The Substrate: 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

The substrate of interest, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 1000343-70-3), possesses a reactive C-I bond at the 3-position of the pyrrolo[3,2-b]pyridine core.[10][11] The electron-rich nature of the pyrrole ring and the presence of the pyridine nitrogen can influence the reactivity of the C-I bond and necessitate careful optimization of reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl and vinyl-aryl structures.[5][8][12] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][12]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine to a Pd(0) species, forming a Pd(II) intermediate.[7][9] The base then activates the boronic acid, facilitating transmetalation, where the organic group from the boron reagent is transferred to the palladium center.[7][12] Finally, reductive elimination occurs, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][9] The choice of a suitable base is critical to activate the boronic acid without promoting undesired side reactions.[12]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with Phenylboronic Acid

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolvent SystemTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/Water80-100
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water80-100
PdCl₂(dppf)-Cs₂CO₃DMF100-120
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water100

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[13]

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle.[13] Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[13] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[13]

Sonogashira_Coupling_Workflow cluster_palladium Palladium Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Reductive_Elimination->Product Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne_Deprotonation R-C≡CH, Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne_Deprotonation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation Transmetalation

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Protocol: Sonogashira Coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with Phenylacetylene

Materials:

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add THF (10 mL) and triethylamine (3.0 mmol).

  • To this mixture, add phenylacetylene (1.2 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions
CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.
PdCl₂(PPh₃)₂CuIDIPADMF50-80
Pd(OAc)₂ / PPh₃CuIK₂CO₃Acetonitrile60-80

Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[14][15] This reaction is a powerful tool for the synthesis of substituted alkenes.[5]

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst.[8][16] The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond.[8][16] Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species.[8][16] The base then regenerates the Pd(0) catalyst, completing the cycle.[8][16]

Heck_Reaction_Workflow Start Start Oxidative_Addition Oxidative Addition (Ar-I + Pd(0)) Start->Oxidative_Addition Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Catalyst_Regeneration Catalyst Regeneration (with Base) Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition Recycle End End Catalyst_Regeneration->End Buchwald_Hartwig_Decision_Tree Start Select Amine Primary_Amine Primary Amine Start->Primary_Amine Type Secondary_Amine Secondary Amine Start->Secondary_Amine Type Ligand_Choice_1 Choose Ligand: XPhos, RuPhos, or BrettPhos Primary_Amine->Ligand_Choice_1 Ligand_Choice_2 Choose Ligand: Josiphos, Xantphos, or BINAP Secondary_Amine->Ligand_Choice_2 Base_Choice Select Base: NaOtBu, K3PO4, or Cs2CO3 Ligand_Choice_1->Base_Choice Ligand_Choice_2->Base_Choice Solvent_Choice Select Solvent: Toluene, Dioxane, or THF Base_Choice->Solvent_Choice Run_Reaction Run Reaction Solvent_Choice->Run_Reaction

Sources

Method

Application Notes and Protocols for the Recrystallization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Abstract This technical guide provides a comprehensive framework for the purification of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine via recrystallization. Designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple set of instructions. It elucidates the underlying chemical principles and furnishes a systematic methodology for developing a robust and reproducible purification protocol. We will explore solvent selection strategies, detailed procedures for both single-solvent and multi-solvent systems, and a comprehensive troubleshooting guide to address common challenges. The protocols are structured to ensure not only the attainment of high-purity material but also a thorough understanding of the crystallization process itself.

Introduction: The Scientific Imperative for Purity

In the realm of drug discovery and materials science, the purity of a compound is not a mere formality; it is the bedrock upon which reliable, reproducible, and translatable data are built. The subject of this guide, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (also known as a 6-azaindole derivative), is a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrrolopyridines mimic the purine ring of ATP, making them valuable cores for kinase inhibitors and other targeted therapies[1]. The presence of an iodo-substituent provides a crucial handle for further synthetic elaboration, typically through cross-coupling reactions.

This document provides the strategic and practical guidance necessary to develop an optimized recrystallization protocol for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

  • Heterocyclic Core: The pyrrolopyridine nucleus contains both a pyrrole (electron-rich) and a pyridine (electron-deficient) ring fused together. The nitrogen atoms are capable of hydrogen bonding, which will influence solubility in protic solvents. Azaindoles, as a class, tend to exhibit enhanced aqueous solubility compared to their indole counterparts.[4][5]

  • Polarity: The fused aromatic system is largely nonpolar, but the nitrogen atoms introduce significant polarity. The molecule can be described as being of intermediate polarity. This is corroborated by purification of the related [2,3-b] isomer using ethyl acetate/hexane column chromatography, a system typically used for moderately polar compounds.

  • Substituents:

    • The iodo group is large and polarizable, contributing to van der Waals interactions within the crystal lattice. Its presence may suggest solubility in chlorinated solvents, though greener alternatives are preferable.[6]

    • The methyl group is a small, nonpolar substituent that will slightly increase lipophilicity.

  • Physical State: The compound is a solid at room temperature, which is a prerequisite for purification by recrystallization.[7]

This structural analysis suggests that solvents of intermediate polarity, such as acetone or ethyl acetate, or mixtures of polar and nonpolar solvents, will be the most promising candidates for recrystallization.

The Cornerstone of Recrystallization: Solvent Selection

The "ideal" recrystallization solvent should exhibit the following properties[2][3]:

  • High Solvency at Elevated Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).

Experimental Protocol: Small-Scale Solvent Screening

The first practical step is to screen a range of solvents to identify a suitable candidate or pair of candidates.

Materials:

  • Crude 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

  • Small test tubes (e.g., 13x100 mm)

  • A selection of candidate solvents (see Table 1)

  • Sand bath or heating block

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, until a total of ~0.5 mL has been added. Note the solubility at room temperature. A good single solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or on a heating block. Add more solvent in small portions until the solid just dissolves.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid. If the compound "oils out" (forms a liquid layer instead of crystals), the solvent is likely not a good choice for a single-solvent system.[3]

Recommended Solvents for Screening

Based on the structural analysis, the following solvents are recommended for initial screening. Their properties are summarized in Table 1.

Table 1: Properties of Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexNotes
Water 10010.2Unlikely to be a good single solvent due to the aromatic core, but could be an effective anti-solvent in a two-solvent system with a polar organic solvent.
Ethanol (95%) 784.3A common, effective solvent for many nitrogen heterocycles. Good balance of polarity.
Isopropanol 823.9Similar to ethanol, but slightly less polar. Can sometimes yield better crystals.
Acetone 565.1A good solvent for moderately polar compounds. Its volatility makes it easy to remove.
Ethyl Acetate 774.4Often an excellent choice for compounds of intermediate polarity.
Toluene 1112.4A nonpolar aromatic solvent. May be a good solvent if impurities are highly polar.
Heptane/Hexane 98 / 690.1Very nonpolar. Unlikely to dissolve the compound even when hot, but excellent as anti-solvents.
Acetonitrile 825.8A polar aprotic solvent that can be effective for aromatic and heterocyclic compounds.

Master Protocols for Recrystallization

Once a suitable solvent system has been identified, the purification can be performed on a larger scale. Below are detailed protocols for both single-solvent and two-solvent recrystallization methods.

Visual Workflow: The Recrystallization Process

Recrystallization_Workflow General Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Choose Solvent System (Single or Two-Solvent) B 2. Place Crude Solid in Erlenmeyer Flask A->B C 3. Add Minimum Amount of Hot Solvent(s) to Dissolve Solid B->C D 4. (Optional) Hot Gravity Filtration to Remove Insoluble Impurities C->D If needed E 5. Slow Cooling to Room Temperature C->E If no hot filtration D->E F 6. Ice Bath Cooling to Maximize Yield E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash Crystals with Small Amount of Cold Solvent G->H I 9. Dry Crystals under Vacuum H->I

Caption: A generalized workflow for a typical recrystallization experiment.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility curve is identified.

Procedure:

  • Dissolution: Place the crude 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution upon cooling, which is necessary for good crystal recovery.[8] An excess of solvent will keep the compound in solution even when cold, leading to low yield.[9]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: The charcoal adsorbs colored impurities onto its high-surface-area matrix.[2]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.[8]

  • Drying: Dry the crystals in the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[8] A likely pair for this compound could be Ethanol ("good") and Water ("bad"), or Ethyl Acetate ("good") and Heptane ("bad").

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point. Causality: The addition of the anti-solvent decreases the overall solubility of the compound in the mixed solvent system, forcing it out of solution.

  • Re-clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (step 7), use a pre-mixed solution of the two solvents in the same proportion that induced crystallization.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[9] - Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. - Add a "seed crystal" of the pure compound, if available.[8]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated, or cooling is too rapid.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - Try a different solvent system with a lower boiling point.
Low Recovery/Yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Reduce the mother liquor volume by evaporation and cool to obtain a second crop of crystals (which may require re-purification). - Cool the flask in an ice-salt bath or freezer for a longer period. - Ensure all glassware for hot filtration is adequately pre-heated and use a slight excess of solvent, boiling it off before cooling.[3]
Crystals are Colored - Colored impurities are co-crystallizing.- Use activated charcoal during the dissolution step (see Protocol 1, Step 2). - A second recrystallization may be necessary.

Safety and Handling

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine and its reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and the iodinated compound in a well-ventilated fume hood.

  • Compound Hazards: While specific toxicity data for this compound is limited, iodinated organic compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[10][11] Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames, especially when working with volatile solvents like acetone, ethyl acetate, and heptane.

Conclusion

Recrystallization is a technique that marries empirical observation with a firm understanding of chemical principles. For a molecule of interest like 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, achieving high purity is paramount for its successful application in research and development. The systematic approach outlined in this guide—from structural analysis and solvent screening to detailed protocols and troubleshooting—provides a robust framework for developing a tailored and effective purification strategy. By applying these methods, researchers can confidently obtain material of the high quality required for advancing the frontiers of science.

References

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

  • Zhang, M., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(7), 7853-7863. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Wisconsin-Madison. Recrystallization. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • Penta Chemicals. Iodine - SAFETY DATA SHEET. (2024). Available from: [Link]

  • Malviya, M., et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal, 19(1). Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • Covetrus. NeogenVet® Organic Iodide Powder Safety Data Sheet. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Iodination. Available from: [Link]

  • Al-Obaid, A. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 405-427. Available from: [Link]

Sources

Application

The Strategic Application of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery

Introduction: The Power of the Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent approach to identifying nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent approach to identifying novel lead compounds.[1] By starting with low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding leads with superior physicochemical properties.[2] The core principle of FBDD lies in identifying fragments that bind to a biological target with weak affinity, and then using this information to guide the development of more potent molecules through structure-guided elaboration.[3]

This guide focuses on a particularly promising, yet underexplored fragment: 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine . We will delve into the rationale for its selection, provide detailed protocols for its application in a drug discovery campaign, and outline strategies for its evolution into a potent lead compound.

The Rationale for Selecting 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

The selection of fragments for a screening library is a critical step in any FBDD campaign. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine possesses several key attributes that make it an excellent candidate for inclusion in a fragment library, particularly for targeting kinases.

  • The Privileged Pyrrolopyridine Scaffold: The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds.[4] Derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent activity as inhibitors of a variety of kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Monopolar Spindle 1 (MPS1).[5][6][7] This history of biological relevance suggests that the 1H-pyrrolo[3,2-b]pyridine core is predisposed to interact with the ATP-binding sites of kinases.

  • Ideal Fragment Properties: With a molecular weight of 258.06 g/mol , 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine fits comfortably within the "Rule of Three," a set of guidelines for desirable fragment properties (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3). Its relatively simple structure and low complexity provide a high probability of forming efficient binding interactions with a target protein.

  • The Strategic Importance of the Iodine Atom: The iodine atom at the 3-position is the key feature that elevates this fragment from a simple scaffold to a powerful tool for drug discovery. It serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide range of chemical moieties through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a clear and efficient path for "fragment growing" or "fragment linking," two common strategies for evolving a weakly binding fragment into a high-affinity ligand.

  • The Methyl Group as a Probe: The methyl group at the 5-position provides a simple hydrophobic feature that can probe for corresponding pockets in the target's binding site. Its presence or absence in related analogs can provide valuable initial structure-activity relationship (SAR) data.

Application Protocol: A Roadmap for Utilizing 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in a Kinase Inhibitor Program

This section provides a detailed, step-by-step protocol for a hypothetical FBDD campaign targeting a novel protein kinase.

Part 1: Fragment Library Preparation and Quality Control
  • Procurement and Purity Assessment:

    • Obtain 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine from a reputable commercial supplier.[8]

    • Verify the identity and purity of the compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS). Purity should be >95%.

  • Solubilization and Storage:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Inclusion in a Fragment Library:

    • Incorporate the fragment into a larger library of 500-2000 diverse fragments that adhere to the "Rule of Three."

Part 2: Primary Fragment Screening

The goal of the primary screen is to identify fragments that bind to the target kinase. Due to the expected weak affinities of fragments, sensitive biophysical techniques are required.

Recommended Screening Technique: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Screening:

    • Inject a solution of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (typically at a concentration of 100-500 µM) over the sensor surface.

    • Monitor the change in the SPR signal (measured in response units, RU) to detect binding. A significant and reproducible increase in RU upon fragment injection indicates a binding event.

  • Hit Validation:

    • Confirm the binding of initial hits by re-testing in a dose-response format to determine the dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.

Alternative Screening Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target kinase in the absence of the fragment.

    • Acquire a second spectrum in the presence of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

    • Chemical shift perturbations (CSPs) of specific amino acid residues in the protein's spectrum upon fragment addition indicate a direct binding event. This method has the advantage of providing information about the binding site.

  • Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD NMR):

    • This technique is particularly useful when labeled protein is not available.

    • Irradiation of the protein results in saturation transfer to a binding ligand, which can be observed in the ligand's NMR spectrum.

Part 3: Hit Validation and Characterization

Once a binding "hit" has been identified, it is crucial to validate the interaction and rule out artifacts.

  • Orthogonal Biophysical Methods:

    • Confirm the binding interaction using a different biophysical technique. For example, if the primary screen was SPR, validation could be performed using Isothermal Titration Calorimetry (ITC) to confirm a true binding event and determine the thermodynamic parameters of the interaction.

  • Biochemical Functional Assay:

    • Even weak fragments may exhibit some level of functional activity. Test the fragment in a kinase activity assay (e.g., an assay that measures ATP consumption or substrate phosphorylation) to determine if the binding event leads to inhibition of the enzyme. An IC₅₀ in the high micromolar to millimolar range would be expected.

  • Structural Biology (X-ray Crystallography or Cryo-EM):

    • The ultimate validation is to determine the three-dimensional structure of the fragment bound to the target protein. This provides invaluable information about the binding mode, key interactions, and, most importantly, identifies vectors for fragment elaboration. The pyrrolopyridine core is expected to form hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

Workflow for Fragment-Based Drug Discovery with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment_Library Fragment Library (including title fragment) Primary_Screen Primary Screen (SPR or NMR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (Orthogonal Biophysics) Primary_Screen->Hit_Validation Structural_Biology Structural Biology (X-ray/Cryo-EM) Hit_Validation->Structural_Biology Confirmed Hit Fragment_Elaboration Fragment Elaboration (Structure-Guided Design) Structural_Biology->Fragment_Elaboration SAR_Development SAR Development Fragment_Elaboration->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol for Fragment Elaboration: From Micromolar Hit to Nanomolar Lead

Once the binding mode of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is confirmed by structural biology, the next phase is to elaborate the fragment into a more potent lead compound. The iodine at the 3-position is the primary vector for this elaboration.

Suzuki Cross-Coupling for Aryl and Heteroaryl Substitution

This is one of the most common and versatile methods for fragment elaboration.

  • Reaction Setup:

    • To a microwave vial, add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system, such as 1,4-dioxane/water or DME/water.

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 10-60 minutes.

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

Sonogashira Cross-Coupling for Alkynyl Substitution

This reaction is useful for introducing linear linkers or accessing different chemical space.

  • Reaction Setup:

    • To a reaction flask, add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

    • Add a suitable solvent, such as THF or DMF.

  • Reaction Execution:

    • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalysts.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Structure-Activity Relationship (SAR) Development

The goal of SAR development is to understand how changes in the chemical structure of the elaborated fragments affect their biological activity.

Modification Rationale Expected Outcome
Aryl/Heteroaryl Substitution at C3 (Suzuki) Explore hydrophobic and polar interactions in the solvent-exposed region of the binding pocket.Increased potency and selectivity.
Alkynyl Substitution at C3 (Sonogashira) Introduce linkers for fragment merging or to probe for deeper pockets.Improved binding affinity.
Amine/Amide Coupling at C3 (Buchwald-Hartwig) Introduce hydrogen bond donors and acceptors.Enhanced potency and selectivity through specific interactions.
Modification of the 5-methyl group Probe the limits of the hydrophobic pocket.Determine the optimal size and nature of the substituent at this position.

Signaling Pathway Context: Kinase Inhibition

The pyrrolopyridine scaffold is a common hinge-binding motif in kinase inhibitors. By binding to the ATP pocket, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signaling cascade.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Fragment_Inhibitor 3-Iodo-5-methyl-1H- pyrrolo[3,2-b]pyridine Derivative Fragment_Inhibitor->Kinase

Caption: Mechanism of action for a kinase inhibitor derived from the title fragment.

Conclusion

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine represents a highly valuable, yet underutilized fragment for drug discovery. Its combination of a biologically relevant scaffold, ideal fragment properties, and a versatile synthetic handle makes it a powerful starting point for the development of potent and selective inhibitors, particularly for the kinase family of enzymes. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the potential of this promising fragment in their own drug discovery programs.

References

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine - Lead Sciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2125. [Link]

  • Hubbard, R. E. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 453–464. [Link]

  • Chessari, G., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8871–8896. [Link]

  • Fragment-Based Drug Discovery: Emerging Strategies and Applications. (n.d.). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

  • Schiebel, J., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413–417. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301321. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][8]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Advances, 12(1), 1-19. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(1), 1-1. [Link]

  • Gelin, M., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. The Journal of Organic Chemistry, 80(13), 6564–6573. [Link]

  • Sharma, S., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(8), 1845-1851. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10, 20563-20575. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Chessari, G., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8871-8896. [Link]

Sources

Method

Protocol for In Vitro Kinase Assay with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows derivatives to act as competitive inhibitors at the kinase ATP-binding site.[2] The specific derivative, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, is a key heteroaromatic building block used in the synthesis of targeted therapeutics, including potent, orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1), a kinase of significant interest in oncology.[1] This application note provides a detailed, field-proven protocol for determining the inhibitory activity of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives using a highly sensitive, luminescence-based in vitro kinase assay. We will detail the ADP-Glo™ Kinase Assay, a universal platform suitable for high-throughput screening (HTS) and potency determination (IC₅₀) of novel kinase inhibitors.

Introduction to Kinase Inhibition and Assay Principles

Protein kinases are a major class of drug targets, with over 80 small-molecule kinase inhibitors approved by the U.S. FDA as of early 2024.[3] The fundamental function of a kinase is to catalyze the transfer of a phosphate group from a donor ATP molecule to a specific substrate, thereby regulating a vast array of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5]

The initial characterization of a potential kinase inhibitor involves determining its potency and selectivity through in vitro biochemical assays. These assays can be broadly categorized into two types: activity assays and binding assays.[6]

  • Activity Assays: These measure the direct output of the kinase's catalytic function—the phosphorylation of a substrate. This can be quantified by detecting the formation of the phosphorylated product or by measuring the consumption of ATP, which is stoichiometrically converted to ADP.[4]

    • Radiometric Assays: Considered the "gold standard," these directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][7][8] They are highly sensitive and not prone to interference from compound autofluorescence, but they require handling of radioactive materials.[9][10]

    • Fluorescence-Based Assays: These employ fluorescently labeled substrates or antibodies to generate a signal upon phosphorylation, often using principles like FRET (Fluorescence Resonance Energy Transfer).[11][12]

    • Luminescence-Based Assays: These assays, such as the ADP-Glo™ platform, quantify kinase activity by measuring the amount of ADP produced.[11][13] They are known for their high sensitivity, broad dynamic range, and resistance to compound interference, making them ideal for HTS.[14]

  • Binding Assays: These assays, such as the LanthaScreen® Eu Kinase Binding Assay, measure the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the kinase.[15][16][17] This directly confirms that the compound engages the target at the intended site.

For this protocol, we focus on the ADP-Glo™ Kinase Assay due to its universality, robustness, and suitability for screening libraries of compounds derived from the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold.[13][18]

The ADP-Glo™ Kinase Assay: A Two-Step Luminescent System

The ADP-Glo™ Kinase Assay is a homogeneous "add-mix-read" system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps, which provides high sensitivity by eliminating unused ATP that would otherwise create a high background signal.[13][14]

  • Kinase Reaction & ATP Depletion: First, the kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor. An equal volume of ADP-Glo™ Reagent is then added. This reagent simultaneously stops the kinase reaction and depletes the remaining, unconsumed ATP.[14]

  • ADP Conversion & Signal Generation: Next, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[13][14]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min at RT) A->B Reaction Proceeds C Products: Phospho-Substrate + ADP + leftover ATP B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min at RT) D->E Stops reaction, depletes ATP F Add Kinase Detection Reagent E->F G Incubate (30-60 min at RT) F->G Converts ADP to ATP, Luciferase reaction H Read Luminescence G->H

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: IC₅₀ Determination

This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative against a target kinase.

Materials and Reagents
  • Test Compound: 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative, synthesized and purified.

  • Target Kinase: Recombinant active kinase (e.g., MPS1).

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.

  • ATP: Ultra-Pure ATP solution (e.g., Promega Cat.# V7151).

  • Assay Kit: ADP-Glo™ Kinase Assay (e.g., Promega Cat.# V9101).

  • Assay Plates: Solid white, low-volume, 384-well assay plates.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Buffers: Standard kinase reaction buffer (component recipes below).

  • Equipment: Multichannel pipettes, plate shaker, luminometer plate reader.

Preparation of Solutions

Causality Note: Proper buffer composition is critical for optimal kinase activity. The concentrations of MgCl₂ and DTT, and the inclusion of a non-ionic detergent like Brij-35, are essential for maintaining enzyme stability and function. All reagents should be equilibrated to room temperature before use.

ReagentCompositionStorage
1X Kinase Reaction Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT4°C
Test Compound Stock 10 mM stock solution in 100% DMSO-20°C (desiccated)
ATP Stock 10 mM in nuclease-free water-20°C
Kinase Working Solution Diluted in 1X Kinase Reaction Buffer to 2X final concentrationOn ice (prepare fresh)
Substrate/ATP Mixture Diluted in 1X Kinase Reaction Buffer to 2X final concentrationOn ice (prepare fresh)
Step-by-Step Assay Procedure

This procedure is designed for a final reaction volume of 5 µL in a 384-well plate.

1. Compound Serial Dilution: a. Prepare a 10-point, 3-fold serial dilution of the 10 mM test compound stock in 100% DMSO. This will be your "master dilution plate." b. From this master plate, create an intermediate dilution by transferring a small volume of each concentration into the 1X Kinase Reaction Buffer. This step is crucial to minimize the final DMSO concentration in the assay, which should ideally be ≤1%.

2. Kinase Reaction Setup (2.5 µL per well): a. Add 2.5 µL of the 2X Kinase Working Solution to each well of a 384-well white assay plate. b. Add a small volume (e.g., 50 nL) of the serially diluted test compound from the intermediate plate to the appropriate wells. c. Controls are critical:

  • 100% Activity Control (Positive Control): Add vehicle (e.g., 1% DMSO in buffer) instead of the inhibitor.
  • 0% Activity Control (Background Control): Add 1X Kinase Reaction Buffer without the kinase enzyme. d. Briefly mix the plate on a plate shaker.

3. Initiate the Kinase Reaction: a. Add 2.5 µL of the 2X Substrate/ATP Mixture to all wells to start the reaction. The final volume is now 5 µL. b. Mix the plate on a plate shaker for 30-60 seconds. c. Cover the plate and incubate at room temperature for 60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range (typically <20% ATP consumption).

4. Stop Reaction and Deplete ATP: a. After incubation, add 5 µL of ADP-Glo™ Reagent to each well.[19] b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 40 minutes.[14]

5. Detect ADP and Generate Signal: a. Add 10 µL of Kinase Detection Reagent to each well.[19] b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14]

6. Measure Luminescence: a. Read the plate using a luminometer. An integration time of 0.25–1 second per well is typically sufficient.

Data Analysis and Interpretation

The raw data will be in Relative Light Units (RLU). The goal is to convert this data into a dose-response curve to calculate the IC₅₀ value.

1. Calculate Percent Inhibition: Use the positive (100% activity) and background (0% activity) controls to normalize the data for each inhibitor concentration. % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Positive - RLU_Background))

2. Generate IC₅₀ Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a variable slope (four-parameter) model to fit the curve and determine the IC₅₀ value.

Example Data Table:

[Inhibitor] (nM)log[Inhibitor]Avg. RLU% Inhibition
0 (Positive Ctrl)-550,0000%
0 (Background)-5,000100%
10.00545,0000.9%
30.48520,0005.5%
101.00450,00018.3%
301.48280,00049.5%
1002.00110,00080.7%
3002.4825,00096.3%
10003.008,00099.5%

Mechanism of Action and Selectivity Profiling

The 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is designed to target the highly conserved ATP-binding site of protein kinases.[20][21] The iodine atom at the 3-position provides a convenient chemical handle for further modification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[1]

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling cluster_inhibition Mechanism of Inhibition Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response ATP ATP ATP->Kinase Blocked Inhibitor Pyrrolopyridine Derivative Inhibitor->Kinase Binds to ATP Pocket

Sources

Application

Application Note &amp; Protocols: Cell-Based Assay Development for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Analogs

Abstract The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating potent activity against a range of therapeutic targets, particularly protein kinases involved i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating potent activity against a range of therapeutic targets, particularly protein kinases involved in oncology.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade for the evaluation of novel 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine analogs. We detail a logical, tiered approach, from initial cytotoxicity screening to target engagement and mechanistic studies, ensuring an efficient and data-driven progression of lead compounds. The protocols herein are designed to be self-validating, incorporating essential quality control measures and explaining the scientific rationale behind key experimental choices.

Introduction: The Rationale for a Tiered Assay Approach

The discovery of novel therapeutic agents requires a systematic evaluation of compound activity in biologically relevant systems. For analogs of the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine series, which are anticipated to function as kinase inhibitors based on the activity of related pyrrolopyridines, a multi-tiered assay strategy is paramount.[1][3] This approach, often termed an "assay funnel" or "cascade," allows for the rapid screening of a large number of compounds in a cost-effective primary assay, followed by more complex, lower-throughput secondary and tertiary assays for promising candidates. This ensures that resources are focused on compounds with the highest potential.

Our proposed workflow begins with a general assessment of cellular viability to identify cytotoxic compounds and establish a therapeutic window. Subsequently, we move to assays that measure the direct inhibition of a target kinase within the cellular environment. Finally, downstream functional assays confirm the compound's mechanism of action and its effect on cancer cell pathophysiology.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Potency cluster_2 Tier 3: Mechanistic & Functional Assays Primary Cell Viability/Cytotoxicity Assay (e.g., Resazurin or ATP-based) Secondary Cellular Target Phosphorylation Assay (e.g., In-Cell Western, ELISA) Primary->Secondary Select 'Hits' (Potent & Non-toxic Window) Tertiary1 Apoptosis Assay (e.g., Caspase-Glo 3/7) Secondary->Tertiary1 Confirm On-Target Activity Tertiary2 Cell Cycle Analysis (e.g., Flow Cytometry) Secondary->Tertiary2 Elucidate MoA

Caption: Tiered assay cascade for compound evaluation.

Foundational Step: Cell Line Selection and Culture

The choice of cell line is critical and should be driven by the therapeutic hypothesis. Given that many pyrrolopyridine analogs target kinases overexpressed in various cancers, selecting a cell line with a known dependency on a specific kinase pathway is a logical starting point.[1][3] For example, if targeting Fibroblast Growth Factor Receptors (FGFR), a cancer cell line with a documented FGFR amplification or activating mutation would be appropriate.[1]

Recommended Cell Lines (Hypothetical Targets):

Target ClassExample Cell LineRationale
FGFR NCI-H1581 (Lung)FGFR1 Amplification
FMS Kinase M-NFS-60 (Myeloid)CSF-1 (FMS ligand) dependent proliferation
Tubulin HeLa (Cervical Cancer)High proliferation rate, clear microtubule network
TNIK HCT116 (Colorectal)Wnt/β-catenin pathway dependency

General Cell Culture Protocol: All cell lines should be maintained according to the supplier's recommendations (e.g., ATCC). Standard sterile techniques must be employed. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. It is crucial to regularly test for mycoplasma contamination and to use cells within a consistent, low passage number range for all experiments to ensure reproducibility.

Tier 1 Protocol: Primary Cytotoxicity and Viability Screening

The initial goal is to determine the concentration at which the analogs exhibit cytotoxic effects. This allows for the calculation of the half-maximal inhibitory concentration (IC50) for cell viability. We recommend a metabolic-based assay, such as the resazurin reduction assay, due to its sensitivity, cost-effectiveness, and compatibility with high-throughput screening.

Principle of the Resazurin (alamarBlue) Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[4] This assay provides a robust measure of overall cell health.

Detailed Protocol: Resazurin Viability Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase using trypsin (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[5]

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in a 96-well, clear-bottom, black-walled plate. The final volume per well should be 90 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10-point serial dilution series of the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine analogs in an appropriate vehicle (e.g., DMSO). A typical starting concentration is 100 µM.

    • Add 10 µL of the diluted compound or vehicle control to the appropriate wells (final DMSO concentration should be ≤ 0.5%).

    • Include "cells + vehicle" controls (0% inhibition) and "media only" controls (background).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 10 µL of Resazurin reagent (e.g., alamarBlue) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average background fluorescence (media only) from all wells.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for cell death (e.g., staurosporine) or no cells (100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Tier 2 Protocol: Cellular Target Engagement Assay

Once compounds with potent effects on cell viability are identified, the next critical step is to confirm that this effect is due to the inhibition of the intended target kinase in a cellular context.[6] A cellular phosphorylation assay is the gold standard for this purpose.[7] This assay measures the phosphorylation status of a direct downstream substrate of the target kinase.

Principle of the In-Cell Western™ Assay

The In-Cell Western™ (or similar immunocytochemical-based plate assay) allows for the quantification of protein phosphorylation within fixed cells in a microplate format. Cells are treated with the inhibitor, then fixed and permeabilized. Two primary antibodies are used: one specific to the phosphorylated form of the target substrate and another that recognizes the total amount of that substrate protein. These are detected with spectrally distinct secondary antibodies, allowing for the normalization of the phospho-signal to the total protein level in each well.

In_Cell_Western cluster_workflow In-Cell Western Workflow A 1. Seed & Treat Cells (96-well plate) B 2. Fix & Permeabilize A->B C 3. Block Non-specific Binding B->C D 4. Incubate with Primary Antibodies (Anti-Phospho & Anti-Total) C->D E 5. Incubate with Secondary Antibodies (IR-Dye Labeled) D->E F 6. Scan Plate & Quantify E->F

Caption: Workflow for an In-Cell Western assay.

Detailed Protocol: Target Phosphorylation Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in section 3.2.1.

    • After 24 hours, serum-starve the cells for 4-6 hours if the pathway is activated by serum growth factors.

    • Pre-treat cells with the pyrrolopyridine analogs at various concentrations for 1-2 hours.

    • Stimulate the pathway with the appropriate ligand (e.g., FGF for the FGFR pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Fixation and Permeabilization:

    • Aspirate the media and fix the cells by adding 150 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells 3 times with 200 µL of PBS containing 0.1% Triton X-100.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash 3 times as above.

    • Block non-specific antibody binding by adding 150 µL of a blocking buffer (e.g., Odyssey® Blocking Buffer or 3% BSA in PBS) for 1.5 hours at room temperature.

    • Prepare a solution of the two primary antibodies (e.g., rabbit anti-phospho-FRS2 and mouse anti-total-FRS2 for the FGFR pathway) in the blocking buffer.

    • Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the plate 4 times with PBS containing 0.1% Tween-20.

    • Prepare a solution of the two IR-dye labeled secondary antibodies (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD) in blocking buffer.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash 4 times as above.

    • Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis:

    • Quantify the intensity in both channels (e.g., 700 nm for total protein and 800 nm for phospho-protein).

    • Calculate the ratio of the phospho-signal to the total protein signal for each well.

    • Normalize these ratios to the stimulated vehicle control and plot against compound concentration to determine the IC50 for target inhibition.

Tier 3 Protocol: Downstream Mechanistic Assays

Compounds that demonstrate on-target activity must be further characterized to understand their functional consequences on the cell. Assays for apoptosis and cell cycle arrest are fundamental for anticancer drug development.[8]

Apoptosis Induction Assay (Caspase-Glo® 3/7)

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase, generating a "glow-type" luminescent signal.

Protocol Summary:

  • Seed 10,000 cells per well in a 96-well, white-walled plate and incubate for 24 hours.

  • Treat cells with the pyrrolopyridine analogs at concentrations around their phosphorylation IC50 (e.g., 1x, 5x, 10x) for 24-48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate-reading luminometer.

  • Express data as fold-change in luminescence over the vehicle-treated control.

Cell Cycle Analysis

Principle: Inhibition of kinases that regulate cell cycle progression (e.g., those in the G2/M checkpoint) can lead to an accumulation of cells in a specific phase of the cell cycle.[8] This can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population by flow cytometry.

Protocol Summary:

  • Seed cells in 6-well plates and treat with compounds for 24 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT™).

Data Summary and Interpretation

A successful lead candidate will exhibit a clear and logical progression through the assay cascade. The data should be compiled to build a comprehensive profile for each analog.

Example Data Summary Table:

Compound IDViability IC50 (µM)Target Phos. IC50 (µM)Therapeutic Window (Viability/Target)Apoptosis Induction (Fold Change @ 1µM)G2/M Arrest (% Cells @ 1µM)
Analog-0011.20.158.04.565%
Analog-002> 5025.3< 21.112%
Analog-0030.90.851.12.115%

Interpretation:

  • Analog-001 is a promising candidate. It shows potent on-target activity at a concentration significantly lower than its general cytotoxicity, indicating a good therapeutic window. This on-target activity translates to a strong induction of apoptosis and cell cycle arrest.

  • Analog-002 is likely an inactive or off-target compound, showing poor potency in all assays.

  • Analog-003 demonstrates cytotoxicity that is not well-separated from its target inhibition, suggesting potential off-target toxicity or a mechanism where the on-target effect is inherently cytotoxic with no therapeutic window.

Conclusion

This application note provides a structured, multi-tiered framework for the cell-based evaluation of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine analogs. By systematically progressing from broad cytotoxicity screening to specific on-target and downstream functional assays, researchers can efficiently identify and prioritize lead candidates for further preclinical development. The emphasis on robust, reproducible protocols and logical data interpretation is essential for the successful advancement of novel therapeutics.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Lead Sciences.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Spotlight: Cell-based kinase assay form
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Cell Viability Assays. Thermo Fisher Scientific - US.
  • Cell Viability and Prolifer

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its regioisomer, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole), represent privileged scaffolds in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its regioisomer, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole), represent privileged scaffolds in modern medicinal chemistry. Their structural resemblance to purines and indoles allows them to function as effective ATP-competitive inhibitors or to mimic key recognition motifs for various biological targets.[1][2] Specifically, these cores are integral to numerous kinase inhibitors developed for oncology and inflammatory diseases.[3][4][5][6][7]

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, requiring the systematic modification of a core structure to map the chemical space necessary for potent and selective biological activity. The starting material, 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine , is an ideal precursor for such studies. The C-I bond at the 3-position is a highly versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the controlled and diverse introduction of substituents, enabling a thorough exploration of the target's binding pocket.

This document provides a detailed guide for researchers, outlining field-proven protocols for the derivatization of this key intermediate. We will delve into the causality behind experimental choices, ensuring that each protocol is robust, reproducible, and serves as a self-validating system for generating high-quality compound libraries for SAR exploration.

The starting material, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 1000343-70-3), is commercially available from various suppliers, providing a reliable entry point for these synthetic campaigns.[8]

Workflow Overview: A Multi-Pronged Approach to SAR

The derivatization strategy hinges on leveraging the reactivity of the C3-iodide to forge new Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds. This approach rapidly generates three distinct classes of analogs from a single, common intermediate, maximizing efficiency in library creation.

SAR_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Analog Libraries for SAR Studies Start 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base Prod_Suzuki 3-Aryl/Heteroaryl Analogs (C-C sp²) Suzuki->Prod_Suzuki Prod_Sonogashira 3-Alkynyl Analogs (C-C sp) Sonogashira->Prod_Sonogashira Prod_Buchwald 3-Amino Analogs (C-N) Buchwald->Prod_Buchwald

Caption: Derivatization workflow for SAR studies.

Experimental Protocols & Methodologies

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for forming C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters make it indispensable for SAR studies.[9]

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is chosen. The bulky ligand promotes the crucial reductive elimination step and prevents catalyst decomposition, which is particularly important for coupling with electron-rich heteroaryl halides like our substrate.[9]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is essential. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center. These bases are generally preferred over stronger hydroxides to avoid degradation of sensitive substrates or coupling partners.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[10]

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O85
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G3Cs₂CO₃Dioxane/H₂O100
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, introducing rigid, linear alkynyl linkers.[11] These are invaluable for probing deep, narrow channels within a protein's active site and can serve as handles for further chemistry, such as click reactions. The classic protocol involves a dual palladium and copper(I) catalyst system.[12][13]

Causality Behind Protocol Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes rapid transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center, allowing the reaction to proceed under milder conditions.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are necessary to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to maintain catalyst activity.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • To a dry, argon-flushed Schlenk flask, add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.2-1.5 eq.) followed by the amine base (e.g., TEA, 2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-12 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Coupling Partner ExamplePd CatalystBaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF25
EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPEADMF50
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuITEATHF40
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The ability to form C-N bonds with a wide variety of amines is critical for SAR, as nitrogen-containing groups often engage in key hydrogen bonding or ionic interactions. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad scope and functional group tolerance.[14][15]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or dialkylbiarylphosphine ligands (e.g., XPhos) are essential. They accelerate the rate-limiting reductive elimination step that forms the C-N bond and stabilize the palladium center, enabling the coupling of a wide range of amines.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq.) and the strong base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vial.

  • Add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a substrate concentration of ~0.1-0.2 M.

  • Seal the vial and heat to 80-110 °C for 6-24 hours, stirring vigorously. Monitor progress by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by flash column chromatography or preparative HPLC.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)
MorpholineBrettPhos Pd G3NaOtBuToluene100
AnilineXPhos Pd G2LHMDSDioxane110
BenzylamineRuPhos Pd G3K₂CO₃t-AmylOH100

Analytical Validation: The Foundation of Trustworthy SAR

The integrity of any SAR study rests on the confirmed identity and purity of the tested compounds. Each synthesized analog must undergo rigorous analytical characterization.

  • Reaction Monitoring & Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is used to monitor reaction progress and to determine the purity of the final compounds. A purity level of >95% is the standard requirement for compounds entering biological screening.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation. The disappearance of the C3-H signal (if present in the precursor) and the appearance of new signals corresponding to the coupled moiety provide definitive proof of a successful reaction.

References

  • Al-Ostoot, F. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Bhide, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][17][18]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4450. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved January 22, 2026, from [Link]

  • Maiti, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Romagnoli, R., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1679. [Link]

  • Tber, Z., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. The Journal of Organic Chemistry, 80(13), 6564–6573. [Link]

  • Thomas, S., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(15), 5827–5830. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]

  • Zhang, H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 793–798. [Link]

Sources

Application

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Abstract This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. The compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for purity assessment and quality control. This document provides a comprehensive protocol, including the rationale for chromatographic parameter selection, detailed experimental procedures, and method validation guidelines in accordance with ICH standards. The described method is suitable for researchers, scientists, and drug development professionals working with pyrrolopyridine derivatives.

Introduction

3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrrolopyridine core, is a common scaffold in the development of various therapeutic agents.[3][4] Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of starting materials and intermediates in the drug manufacturing process.

This application note addresses the need for a standardized analytical method by providing a detailed RP-HPLC protocol. The method is designed to be stability-indicating, capable of separating the main analyte from potential impurities and degradation products. The causality behind the selection of the stationary phase, mobile phase composition, and detection wavelength is thoroughly explained to provide a deep understanding of the method's principles.

Chromatographic Principles and Method Development Rationale

The development of a robust HPLC method is underpinned by a systematic approach to selecting and optimizing chromatographic parameters. The physicochemical properties of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (Molecular Formula: C8H7IN2, Molecular Weight: 258.06 g/mol ) guided the method development strategy.[1]

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase was selected for this method. C18 columns are the most widely used in reversed-phase chromatography due to their high hydrophobicity, which provides excellent retention for a broad range of organic molecules.[5][6] The non-polar nature of the C18 chains interacts effectively with the aromatic pyrrolopyridine ring system of the analyte, ensuring adequate retention and separation from more polar impurities. The use of a high-purity silica-based C18 column minimizes peak tailing, which can occur due to interactions between basic analytes and residual silanol groups on the silica surface.[6]

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of an organic modifier and an aqueous buffer. This combination allows for fine-tuning of the analyte's retention time and selectivity.

  • Organic Modifier: Acetonitrile was chosen as the organic solvent. Compared to methanol, acetonitrile generally offers lower viscosity, allowing for higher efficiency and lower backpressure. It also possesses a different selectivity that can be advantageous for separating complex mixtures.[6][7]

  • Aqueous Phase and pH Control: A phosphate buffer is used to maintain a consistent pH. The pyrrolopyridine structure contains nitrogen atoms that can be protonated at acidic pH. Controlling the pH is crucial as the ionization state of the analyte significantly affects its retention in reversed-phase chromatography.[6] A slightly acidic pH (e.g., pH 3.0) is often chosen to ensure consistent protonation of basic analytes, leading to sharper peaks and reproducible retention times.

Detection

The UV detector is set at a wavelength where 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine exhibits significant absorbance. Based on the conjugated aromatic system of the pyrrolopyridine core, a wavelength in the range of 220-300 nm is expected to provide good sensitivity. A preliminary UV scan of the analyte in the mobile phase is recommended to determine the optimal wavelength for detection.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Materials and Reagents
  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS)

Preparation of Solutions
  • Buffer Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio (refer to Table 1). Degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength)
Run Time 20 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in a suitable solvent (e.g., methanol/water, 80:20).

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including impurities and degradation products. This can be evaluated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[8][9]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spike/recovery studies at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation and Visualization

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Buffer Preparation B Standard & Sample Solution Preparation A->B C System Equilibration B->C D Blank Injection C->D E Standard Injections (Calibration) D->E F Sample Injections E->F G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Report Generation H->I

Caption: HPLC analysis workflow from preparation to reporting.

Logical Relationships in Method Development

The selection of HPLC parameters is an interconnected process aimed at achieving optimal separation.

Method_Development_Logic Analyte Analyte Properties (Polarity, pKa) Column Stationary Phase (e.g., C18) Analyte->Column influences MobilePhase Mobile Phase (Organic/Aqueous Ratio, pH) Analyte->MobilePhase influences Column->MobilePhase interacts with Separation Optimal Separation (Resolution, Peak Shape) Column->Separation determine Parameters Instrument Parameters (Flow Rate, Temp.) MobilePhase->Parameters optimized with MobilePhase->Separation determine Parameters->Separation determine

Caption: Interdependencies in HPLC method development.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. The detailed protocol and the rationale behind the method development choices offer a solid foundation for its implementation in a quality control or research laboratory. Proper method validation is essential before routine use to ensure the generation of accurate and precise analytical data.

References

  • Taylor & Francis Online. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Phenomenex. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Nat. Volatiles & Essent. Oils. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 1000343-70-3).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 1000343-70-3). This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical heteroaromatic building block.[1] As a key intermediate in the development of potent kinase inhibitors and other biologically active molecules, its successful synthesis is paramount.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of heterocyclic chemistry and field-proven insights.

Core Synthetic Strategy: An Overview

The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is primarily achieved through the direct electrophilic iodination of the parent heterocycle, 5-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 5-methyl-4-azaindole). The pyrrole moiety of the azaindole scaffold is electron-rich, making the C3 position highly susceptible to electrophilic attack. The primary challenge lies in achieving high regioselectivity and yield while avoiding common pitfalls such as over-iodination or side reactions.[2][3]

G Target 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine SM 5-methyl-1H-pyrrolo[3,2-b]pyridine Target->SM Retrosynthesis SM->Target Synthesis (Electrophilic Iodination) Reagents Electrophilic Iodine Source (e.g., NIS, I2) Reagents->Target Synthesis (Electrophilic Iodination)

Caption: General synthetic route for the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?

Answer: This is a common issue often related to the choice of reagents and reaction conditions. The 1H-pyrrolo[3,2-b]pyridine system is less nucleophilic than indole due to the electron-withdrawing effect of the adjacent pyridine nitrogen. Therefore, the reaction requires carefully selected conditions to proceed efficiently.

  • Cause A: Insufficiently Reactive Iodinating Agent. While molecular iodine (I₂) can be used, it often requires activation with a base or an oxidizing agent to generate a more potent electrophile (like I⁺).[4] Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are generally more effective for less reactive substrates.[3][5]

    • Solution: If using I₂, ensure an appropriate base (e.g., KOH, NaHCO₃) is present. If the reaction is still sluggish, switch to a more powerful iodinating agent like NIS. NIS often provides cleaner reactions and simpler workups.[5]

  • Cause B: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and solubility of the reagents.

    • Solution: Polar aprotic solvents are typically preferred. Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are excellent choices. DMF can be particularly effective at solvating the reagents and facilitating the reaction, but it can be harder to remove during workup. Start with DCM or MeCN, and consider DMF for particularly stubborn reactions.

  • Cause C: Reaction Temperature is Too Low. Electrophilic aromatic substitutions, especially on moderately activated rings, may require thermal energy to overcome the activation barrier.

    • Solution: Most iodinations of this type are run at room temperature. However, if no reaction is observed, gently warming the reaction to 40-50 °C can initiate the conversion. Monitor the reaction closely by TLC to avoid the formation of degradation products.

ParameterRecommendation 1 (Mild)Recommendation 2 (Standard)Recommendation 3 (Aggressive)
Iodinating Agent I₂ / NaHCO₃N-Iodosuccinimide (NIS)Iodine Monochloride (ICl)
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room TempRoom TemperatureRoom Temp to 50 °C
Typical Time 4-12 h1-4 h0.5-2 h

Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. How can I improve the regioselectivity?

Answer: The formation of multiple products typically points to a lack of regioselectivity or over-iodination.

  • Cause A: Over-iodination. The product, 3-iodo-4-azaindole, can potentially undergo a second iodination under harsh conditions, although this is less common than in the indole series. Using a large excess of the iodinating agent increases this risk.

    • Solution: Use a controlled stoichiometry of the iodinating agent, typically between 1.0 and 1.1 equivalents. Add the reagent portion-wise to the solution of the starting material while monitoring the reaction by TLC. This prevents a high concentration of the electrophile at any given time.

  • Cause B: Iodination at other positions. The C3 position of the pyrrole ring is the most electronically rich and sterically accessible site, making it the kinetic and thermodynamic site for electrophilic substitution. Iodination at other positions (e.g., C2 on the pyrrole ring or on the pyridine ring) is unlikely but could occur under forcing conditions or with certain catalysts.

    • Solution: Avoid overly harsh conditions (e.g., strong Lewis acids or high temperatures). The use of NIS in DCM or MeCN at room temperature is highly selective for the C3 position.[3] If you suspect other isomers are forming, confirming the structure via 2D NMR (NOESY, HMBC) is critical.

G cluster_causes Potential Causes cluster_solutions Solutions troubleshooting Reaction Problem: Low Selectivity Cause1 Over-iodination (Di-iodo product) troubleshooting->Cause1 Cause2 Incorrect Regiochemistry (e.g., C2-iodo) troubleshooting->Cause2 Sol1 Use 1.0-1.1 eq. of iodinating agent Cause1->Sol1 Sol2 Add reagent portion-wise Cause1->Sol2 Sol3 Avoid harsh conditions (high temp, strong acids) Cause2->Sol3 Sol4 Confirm structure with 2D NMR Cause2->Sol4

Caption: Troubleshooting workflow for selectivity issues.

Question 3: I'm having difficulty purifying the final product. It streaks on the silica gel column. What can I do?

Answer: The basic nitrogen atoms on the pyrrolopyridine scaffold can interact strongly with the acidic silica gel, leading to poor chromatographic performance (streaking) and potentially product degradation.

  • Solution A: Neutralize the Silica Gel. Pre-treating the silica gel or the eluent with a small amount of a basic modifier is highly effective.

    • Method 1 (Eluent Modification): Add 0.5-1% triethylamine (NEt₃) or ammonia solution to your eluent system (e.g., Ethyl Acetate/Hexane). This will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.

    • Method 2 (Slurry Neutralization): Prepare your silica gel slurry in the non-polar solvent (e.g., Hexane) and add 1% triethylamine by volume. Mix thoroughly before packing the column.

  • Solution B: Recrystallization. If the product is a solid and sufficiently pure after workup (>90%), recrystallization can be an excellent alternative to chromatography.

    • Method: Experiment with different solvent systems. A common choice is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate) paired with a non-polar anti-solvent (e.g., hexanes, heptane).

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N-H of the pyrrole ring before iodination?

While not always strictly necessary, N-protection can offer several advantages. Protecting groups like tosyl (Ts) or benzenesulfonyl (Bs) can improve the solubility of the starting material in organic solvents and prevent potential side reactions at the nitrogen atom.[6] However, it introduces two extra steps into the synthesis (protection and deprotection), which adds time and reduces the overall yield. For direct C3 iodination, the unprotected substrate often works well, and this is the more atom-economical approach. Protection is more critical when performing metalation/deprotonation chemistry.[2]

Q2: Which iodinating agent is considered the "gold standard" for this type of reaction?

N-Iodosuccinimide (NIS) is widely regarded as the reagent of choice for the C3 iodination of azaindoles.[7] It offers a good balance of reactivity and selectivity, is an easy-to-handle solid, and the succinimide byproduct is readily removed by an aqueous wash during workup.[5]

Q3: How can I definitively confirm that the iodine has been installed at the C3 position?

Unequivocal structural confirmation is best achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In the starting material, the C3-proton typically appears as a doublet or triplet in the aromatic region. Upon successful iodination, this signal will disappear.

  • ¹³C NMR: The C3 carbon signal will shift significantly downfield and its intensity will decrease due to the quadrupolar relaxation effect of the attached iodine atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. Look for correlations from the remaining C2-proton to the C3a and C7a carbons, and the absence of a correlation to a proton at C3.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine using N-Iodosuccinimide (NIS).

Materials:

  • 5-methyl-1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (1.05 eq) to the stirred solution. Protect the reaction from light by wrapping the flask in aluminum foil, as iodinating reagents can be light-sensitive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexane). The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS or iodine. Stir for 5-10 minutes until the solution is colorless.

  • Workup:

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes. Important: Add 0.5% triethylamine to the eluent mixture to prevent streaking.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine as a solid.

References
  • Movassaghi, M., & Schmidt, M. A. (2007). N-Lithiodihydropyridine-Mediated Synthesis of a 7-Azaindole. Organic Letters, 9(10), 1887-1890.
  • Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.
  • Estevez, V. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Masson, G., et al. (2015). Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. The Journal of Organic Chemistry, 80(13), 6564-73.
  • (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.
  • J&K Scientific. (n.d.). 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | 956485-60-2.
  • (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Ali, H. I., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Bentabed, A., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(19), 6649.
  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. [Data set]. Retrieved from [Link]

  • Merchant, R. R., & Edwards, J. T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5269-5274.
  • (n.d.). effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Source not found.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine.
  • Wan, J.-P., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(42), 28224-28231.
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(6), 505-528.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32449-32453.
  • Lee, Y. R., & Kim, Y.-M. (2017). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 22(12), 2167.
  • Asad, M., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1492-1501.
  • Sigma-Aldrich. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Enguehard-Gueiffier, C., & Gueiffier, A. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 133.
  • Fisher Scientific. (n.d.). Sigma Aldrich 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Amerigo Scientific. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2056-2060.
  • Cuny, C., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7935.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Kumar, V., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5863.
  • Singh, M., et al. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-28.
  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
  • Ivanova, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(16), 6121.
  • Yue, H., et al. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Drug Design, Development and Therapy, 10, 2775-2790.
  • ResearchGate. (n.d.). Iodine Heterocycles. [Chapter].
  • El-Damasy, A. K., et al. (2023). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][8][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific Reports, 13(1), 1804.

  • Martínez, R., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(19), 6766.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction to empower you to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[1][2] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[1]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Q2: Why is a base necessary in the Suzuki coupling reaction?

A2: The base plays a crucial role in the transmetalation step. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst.[1][3][4][5] The base can either form a more reactive boronate species (e.g., [R-B(OH)3]-) or interact with the palladium complex to facilitate ligand exchange.[4][6]

Q3: Can I use the unprotected 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in the Suzuki coupling reaction?

A3: While many standard protocols for palladium-catalyzed cross-coupling reactions may fail with substrates bearing free N-H groups, there are methods for the successful Suzuki-Miyaura coupling of a wide range of unprotected azoles, including azaindoles.[7] However, the acidic N-H group can sometimes interfere with the catalyst or the base, leading to lower yields. N-protection (e.g., with Boc, PMB, or a simple methyl group) can sometimes improve results, but it also adds extra steps to the synthesis.[7][8] It is often worth attempting the reaction with the unprotected substrate first, using conditions known to be effective for N-heterocycles.[7]

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions in Suzuki coupling include:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.[9]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often catalyzed by acid, base, or even the palladium catalyst.[9][10]

  • Dehalogenation: The removal of the iodine atom from the starting material, replacing it with a hydrogen atom.[11]

  • Formation of Palladium Black: The precipitation of palladium metal from the solution, which reduces the concentration of the active catalyst.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield[12][13]
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst - Use a fresh source of palladium catalyst. Pd(OAc)2, for example, can degrade over time. Consider using a more robust precatalyst like Pd(PPh3)4 or a palladacycle.[12][13] - Ensure proper precatalyst activation. If using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. The choice of ligand and solvent can influence this.
Poor Ligand Choice - Screen different phosphine ligands. For electron-rich N-heterocycles, bulky and electron-rich ligands like XPhos, SPhos, or RuPhos can be very effective.[7] These ligands promote the oxidative addition and reductive elimination steps. - Consider N-heterocyclic carbene (NHC) ligands. NHC-palladium complexes are known for their high activity and stability, especially with challenging substrates.[14][15][16]
Ineffective Base - Try a stronger or different type of base. If you are using a weak base like Na2CO3, consider switching to a stronger base like K3PO4 or Cs2CO3.[17] The choice of base can significantly impact the reaction rate and yield.[6] - Ensure the base is soluble. If the base is not soluble in the reaction mixture, its effectiveness will be limited. The addition of water as a co-solvent can help with the solubility of inorganic bases.
Suboptimal Solvent - Screen different solvents. Common solvents for Suzuki coupling include toluene, dioxane, DMF, and THF, often with water as a co-solvent.[17][18] The polarity of the solvent can influence the reaction rate and selectivity.[19][20] - Ensure your solvents are properly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation and promoting homocoupling side reactions.[9][21]
Boronic Acid Instability - Use a fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if they are sensitive to moisture or air.[9] - Consider using a boronic ester. Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9][22][23] You can also consider using MIDA boronates or diethanolamine complexes for increased stability.[24]
Reaction Temperature/Time - Optimize the reaction temperature. While some Suzuki couplings proceed at room temperature, others require heating. A temperature range of 80-110 °C is common.[17] - Monitor the reaction progress over time. Insufficient reaction time will lead to incomplete conversion, while prolonged heating can lead to product decomposition or side reactions.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause & Solution
Homocoupling of Boronic Acid - Cause: Presence of oxygen or Pd(II) species.[9] - Solution: Thoroughly degas all solvents and reagents. Use a high-purity Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst.
Protodeboronation - Cause: Hydrolysis of the boronic acid, often catalyzed by acid, base, or the palladium catalyst.[9][10] - Solution: Use an excess of the boronic acid (e.g., 1.5-2 equivalents).[10] Switch to a more stable boronic ester.[9][22] Use anhydrous conditions if possible, though this may require different base and solvent choices.
Dehalogenation of Starting Material - Cause: Can occur under certain conditions, especially with highly reactive organoboron compounds or strong reducing agents.[11] - Solution: This is less common with iodo-substrates compared to bromo- or chloro-substrates. If observed, consider a milder base or a different catalyst system.
Problem 3: Difficulty in Product Purification
Issue Potential Cause & Solution
Product and Starting Material have Similar Polarity - Solution: If the reaction has gone to completion, this should not be a major issue. If not, optimize the reaction conditions to drive it to completion. Consider using a different eluent system for column chromatography or trying a different purification technique like preparative HPLC.
Boronic Acid Byproducts are Difficult to Remove - Solution: After the reaction, an aqueous workup with a base (e.g., NaOH solution) can help to remove unreacted boronic acid and its byproducts by converting them to their more water-soluble boronate salts.
Residual Palladium Catalyst - Solution: The product can be passed through a plug of silica gel or a specialized palladium scavenger to remove residual catalyst. In some cases, recrystallization of the product can also be effective.

Key Parameter Optimization

The success of your Suzuki coupling reaction hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand

The choice of the palladium source and the ligand is critical for achieving high yields, especially with heteroaromatic substrates.

Catalyst/Precatalyst Ligand Typical Loading (%) Comments
Pd(PPh3)4(none)1-5A common and effective catalyst, but can be sensitive to air and moisture.
Pd(OAc)2PPh3, P(t-Bu)3, PCy31-5A stable Pd(II) precatalyst that is reduced in situ. The choice of phosphine ligand is crucial.
Pd2(dba)3XPhos, SPhos, RuPhos1-3A robust Pd(0) source. Often used with bulky, electron-rich biarylphosphine ligands for challenging couplings.[7]
PEPPSI-iPr(NHC)1-3An air- and moisture-stable Pd(II)-NHC precatalyst that is highly active.[9]
Palladacycles(various)0.1-2Highly active and stable catalyst precursors that can often be used at low loadings.[13]
Boronic Acid/Ester

The stability and reactivity of the organoboron reagent are key.

Organoboron Reagent Advantages Disadvantages
Boronic Acid - Commercially available in a wide variety. - Often highly reactive.- Can be prone to protodeboronation and homocoupling.[9][10] - Stability can be an issue.[9]
Pinacol Ester - Generally more stable than boronic acids.[9][22][23] - Easier to handle and purify.[22]- May be less reactive than the corresponding boronic acid. - Requires an extra synthetic step if not commercially available.
MIDA Boronate - Highly stable and crystalline solids. - Allows for slow release of the boronic acid under reaction conditions.- May require specific conditions for hydrolysis to the active boronic acid.
Potassium Trifluoroborate - Air- and moisture-stable crystalline solids.- Often require specific conditions to be activated for the coupling reaction.
Base

The choice of base affects the rate and efficiency of the transmetalation step.

Base Strength Typical Solvent System Comments
K2CO3 ModerateDioxane/H2O, Toluene/H2O, DMF/H2OA common and effective base for many Suzuki couplings.
Na2CO3 ModerateDioxane/H2O, Toluene/H2OSimilar to K2CO3, but sometimes less effective.
Cs2CO3 StrongDioxane, Toluene, THFA highly effective base, especially for less reactive substrates. Often used in anhydrous conditions.[17]
K3PO4 StrongDioxane/H2O, TolueneA strong base that is often effective for coupling N-heterocycles.[7]
KOtBu Very StrongTHF, DioxaneA very strong, non-nucleophilic base. Can be useful in certain cases but may promote side reactions.[15]
KF MildTHFCan be used when base-sensitive functional groups are present.[5]
Solvent

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction mechanism.[18][20][25]

Solvent System Properties Comments
Toluene/H2O Biphasic, non-polar organic phaseA common system, especially with inorganic bases.
Dioxane/H2O Biphasic, polar aprotic organic phaseAnother widely used system that often gives good results.
DMF Polar aproticCan be a good solvent for solubilizing all components, but can be difficult to remove.
THF Polar aproticA good general-purpose solvent for Suzuki couplings.
Ethanol/H2O ProticA "greener" solvent system that can be effective in some cases.

Experimental Workflow & Diagrams

General Experimental Protocol
  • To a reaction vessel, add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd2(dba)3, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)L_n-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-I + R²-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst & Ligand (Freshness, Type, Loading) start->check_catalyst check_base Check Base (Strength, Solubility) start->check_base check_solvent Check Solvent (Degassed, Appropriate Type) start->check_solvent check_boronic Check Boronic Acid/Ester (Purity, Stability) start->check_boronic optimize_conditions Optimize Temperature & Time check_catalyst->optimize_conditions check_base->optimize_conditions check_solvent->optimize_conditions check_boronic->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. [Link]

  • Request PDF. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • ResearchGate. Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

Sources

Troubleshooting

Technical Support Center: Iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine, a key intermediate in pharmaceutical research and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine, a key intermediate in pharmaceutical research and drug development. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. The unique electronic nature of the 7-azaindole scaffold presents both opportunities and challenges, particularly concerning regioselectivity and the formation of side products.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine. Each entry details the problem, explores the underlying chemical causes, and provides actionable solutions.

Q1: My reaction suffers from low yield of the desired C3-iodo product. What are the likely causes and how can I improve it?

A1: Low yield is a common issue stemming from incomplete reaction, degradation of starting material, or formation of multiple products. The 1H-pyrrolo[3,2-b]pyridine system, also known as 7-azaindole, has a high electron density in the pyrrole ring, making the C3 position the most nucleophilic and prone to electrophilic substitution.[1][2] However, suboptimal conditions can hinder the desired transformation.

Root Causes & Solutions:

  • Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile. The reaction often requires an activator or catalyst to proceed efficiently.

    • Solution: The addition of a base, such as potassium hydroxide (KOH), deprotonates the pyrrole nitrogen (N1), forming the highly nucleophilic azaindolate anion. This anion reacts much more rapidly with the electrophile.[1] Alternatively, using a more potent iodine source like N-Iodosuccinimide (NIS) can significantly improve yields, often without the need for a strong base.[1][3]

  • Suboptimal Reagent Choice: The choice of iodinating agent is critical. While common, each has distinct reactivity profiles.

    • Solution: We recommend starting with NIS as it is an easy-to-handle solid and generally gives clean reactions.[4] If using I₂, the presence of a base is crucial.[1] Iodine monochloride (ICl) is highly reactive and may lead to over-iodination, so it should be used with caution and at low temperatures.[5]

  • Inappropriate Solvent: The solvent can influence the solubility of reagents and the stability of intermediates.

    • Solution: Dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used solvents for this reaction.[1] DMF is particularly effective when using I₂/KOH, as it helps to solubilize the intermediate salts.

Optimization Workflow:

The following workflow can guide your optimization efforts to improve reaction yield.

G start Low Yield of C3-Iodo Product check_reagent Analyze Iodinating Reagent start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Review Work-up & Purification start->check_workup reagent_i2 Using I₂? check_reagent->reagent_i2 temp_solvent Check Temp. & Solvent check_conditions->temp_solvent quench Quenching effective? check_workup->quench add_base Action: Add base (e.g., KOH) to form azaindolate anion. reagent_i2->add_base Yes switch_nis Action: Switch to NIS for milder conditions and better handling. reagent_i2->switch_nis No / Ineffective rt Action: Run at room temp first. Consider cooling to 0°C if side products are an issue. temp_solvent->rt Optimize Temp. solvent_dmf Action: Ensure solvent (e.g., DMF) is dry and appropriate for the chosen reagents. temp_solvent->solvent_dmf Optimize Solvent thiosulfate Action: Use aq. Na₂S₂O₃ to remove all residual I₂ before extraction. quench->thiosulfate No G sub 5-methyl-1H-pyrrolo[3,2-b]pyridine reagent + 'I⁺' (from NIS or I₂) sub->reagent prod 3-iodo-5-methyl- 1H-pyrrolo[3,2-b]pyridine (Desired Product) reagent->prod Pathway A (Controlled) side_prod 2,3-diiodo-5-methyl- 1H-pyrrolo[3,2-b]pyridine (Side Product) prod->side_prod Pathway B (Excess 'I⁺' / High Temp)

Caption: Reaction pathways for mono- and di-iodination.

Strategies to Minimize Side Products:

  • Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the iodinating agent (e.g., NIS). This is the most critical factor.

  • Controlled Addition: Add the iodinating agent slowly in portions to the reaction mixture to avoid a high localized concentration.

  • Temperature Management: Perform the reaction at room temperature or below (0 °C). Exothermic reactions can accelerate the formation of the di-iodo product.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Q3: Purification of the iodinated product is challenging. What is the best approach?

A3: Purification can be complicated by the presence of closely related side products (like the di-iodo species), residual reagents, and baseline impurities. A systematic approach is required.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted iodine or NIS, indicated by the disappearance of any brown/yellow color.

    • Adjust the pH to ~8-9 with a base like sodium bicarbonate (NaHCO₃) to ensure the product is in its neutral form.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). [6] * Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the standard method. [7]For small-scale experiments (<100 mg), preparative TLC can also be effective. [7] * Solvent System (Eluent): The polarity difference between the starting material, the mono-iodo product, and the di-iodo product dictates the separation. The di-iodo product is typically less polar than the mono-iodo product.

      • Start by developing a solvent system using analytical TLC. A good starting point is a gradient of ethyl acetate in hexanes or cyclohexane. [7]For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 30-40% EtOAc/Hexanes.

    • Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) before loading it onto the column. This generally results in better separation than loading the material dissolved in a liquid (wet loading).

CompoundTypical PolarityElution Order (Normal Phase)
2,3-Diiodo Side ProductLeast PolarFirst
3-Iodo Product (Desired) Intermediate Second
Starting MaterialMost PolarThird

Frequently Asked Questions (FAQs)

Q4: What is the role of the 5-methyl group in this reaction?

A4: The methyl group at the C5 position of the 7-azaindole ring plays a crucial electronic role. As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. This EDG character increases the overall electron density of the aromatic system, particularly the pyridine ring. [8]While the primary electrophilic attack still occurs on the more electron-rich pyrrole ring at C3, the presence of the methyl group makes the entire scaffold more reactive towards electrophiles compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine. [9]

Q5: Which iodinating agent is best: I₂, NIS, or ICl?

A5: There is no single "best" agent, as the optimal choice depends on the specific reaction scale, desired reactivity, and handling preferences.

ReagentFormulaFormKey AdvantagesKey Disadvantages
Iodine I₂SolidInexpensive, readily available.Low reactivity, often requires a base (e.g., KOH) or catalyst. [1][10]
N-Iodosuccinimide C₄H₄INO₂SolidMild, selective, easy to handle, byproduct (succinimide) is water-soluble. [4]More expensive than I₂.
Iodine Monochloride IClLiquidHighly reactive, effective for less reactive substrates.Can cause over-iodination,[5] potential for chlorination side products, corrosive.

For the iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine, N-Iodosuccinimide (NIS) is often the preferred reagent due to its balanced reactivity and cleaner reaction profiles. [1][3]

Q6: How can I definitively confirm that iodination occurred at the C3 position?

A6: The most powerful tool for structure elucidation and regiochemistry confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In the starting material, the proton at C3 typically appears as a doublet coupled to the N1-H. Upon successful iodination at C3, this signal will disappear from the ¹H NMR spectrum. You should also observe shifts in the remaining aromatic protons.

  • ¹³C NMR: The C3 carbon signal will show a significant upfield shift upon iodination due to the heavy atom effect of iodine.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is definitive. An NOE correlation will be observed between the proton at C2 and the proton at C4 (on the pyridine ring) in the C3-iodinated product. This through-space interaction confirms their proximity and thus the position of the iodine atom.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment can show correlations between the C2 proton and the C3a and C4 carbons, and between the C4 proton and the C3, C5, and C5a carbons, further confirming the connectivity.

References

  • Mondal, K., Paul, S., Halder, P., Talukdar, V., & Das, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Erb, W., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. ResearchGate. Available at: [Link]

  • Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective C5-H direct iodination of indoles. RSC Publishing. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok. Available at: [Link]

  • AK LECTURES. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. Available at: [Link]

  • The Journal of Physical Chemistry A. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]

  • NIH. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. Available at: [Link]

  • Dr. Amal Kumar Gupta. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. Available at: [Link]

  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. Available at: [Link]

  • NIH. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. University of Texas at Austin. Available at: [Link]

  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • NIH. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2025). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole. Google Patents.
  • jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in Assays

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in their experimental assays. Poor solubili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in their experimental assays. Poor solubility can lead to significant issues, including underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1] This document provides a structured, in-depth approach to systematically troubleshoot and overcome these challenges.

Understanding the Challenge: Why is 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Likely Poorly Soluble?

While specific experimental solubility data for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is not extensively published, we can infer its likely properties from its chemical structure. The fused pyrrolopyridine ring system is a relatively rigid, heterocyclic structure. Such planar systems can have high crystal lattice energy, which is the energy required to break apart the crystal structure and allow it to dissolve. Additionally, the presence of a lipophilic methyl group and a large, hydrophobic iodine atom can further decrease its affinity for aqueous media.[2]

However, the pyridine nitrogen atom provides a basic handle that can be protonated. This suggests that the solubility of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine will be pH-dependent, a key characteristic we can exploit to our advantage.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is the first thing I should check?

A1: The first step is to determine the kinetic solubility of your compound in the final assay buffer.[3] Precipitation upon dilution from a DMSO stock is a classic sign that you are exceeding the aqueous solubility limit.[1] It is crucial to ensure that the final concentration of your compound in the assay is below its solubility limit under those specific conditions (e.g., buffer composition, pH, temperature).

Q2: What is a safe concentration of DMSO to use in my cell-based assay?

A2: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[4] Always run a vehicle control (assay buffer with the same final concentration of DMSO) to ensure that the solvent itself is not affecting your experimental results.

Q3: Can I just sonicate my sample to get it into solution?

A3: Sonication can help to break up solid particles and speed up the dissolution of a compound, but it will not increase its thermodynamic solubility. If the concentration of your compound is above its solubility limit, it will likely precipitate out of solution over time, even after sonication.[5]

Q4: I've tried a few different solvents and my compound still won't dissolve. What's next?

A4: If simple co-solvents are not sufficient, a systematic approach using other solubilization techniques is necessary. This guide provides a decision-making workflow and detailed protocols for pH modification, the use of surfactants, and cyclodextrin complexation.

Troubleshooting Workflow: A Systematic Approach to Enhancing Solubility

The following workflow provides a logical progression for identifying the optimal solubilization strategy for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Solubility_Workflow start Start: Poor Solubility Observed check_kinetic_solubility Determine Kinetic Solubility in Assay Buffer start->check_kinetic_solubility is_solubility_sufficient Is Solubility Sufficient for Assay? check_kinetic_solubility->is_solubility_sufficient ph_modification Strategy 1: pH Modification (Exploit Pyridine Nitrogen) is_solubility_sufficient->ph_modification No end_success End: Optimized Assay Conditions is_solubility_sufficient->end_success Yes is_ph_compatible Is Optimal pH Compatible with Assay? ph_modification->is_ph_compatible cosolvent_optimization Strategy 2: Co-solvent Optimization (e.g., Ethanol, PEG, Propylene Glycol) is_ph_compatible->cosolvent_optimization No is_ph_compatible->end_success Yes is_cosolvent_compatible Is Co-solvent % Compatible with Assay? cosolvent_optimization->is_cosolvent_compatible surfactant_screening Strategy 3: Surfactant Screening (e.g., Tween® 80, Poloxamer 188) is_cosolvent_compatible->surfactant_screening No is_cosolvent_compatible->end_success Yes is_surfactant_compatible Is Surfactant Compatible with Assay? surfactant_screening->is_surfactant_compatible cyclodextrin_complexation Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) is_surfactant_compatible->cyclodextrin_complexation No is_surfactant_compatible->end_success Yes cyclodextrin_complexation->end_success Success end_fail Consider Structural Modification or Alternative Compound cyclodextrin_complexation->end_fail Failure

Caption: A decision-making workflow for troubleshooting poor solubility.

Detailed Troubleshooting Guides & Protocols

Strategy 1: pH Modification

Causality: The pyridine nitrogen in the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine structure is basic and can accept a proton. By lowering the pH of the aqueous buffer, we can increase the proportion of the protonated, ionized form of the compound. This ionized form is generally more water-soluble than the neutral form.[6][7][8]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., from pH 4.0 to 7.4 in 0.5 pH unit increments). Ensure the buffer system has adequate capacity at each pH.

  • Add excess compound: Add an excess of solid 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which the compound is most soluble.

Considerations:

  • The chosen pH must be compatible with your assay system. For example, extreme pH values can denature proteins or harm cells.[4]

  • For weakly basic drugs, lowering the pH generally increases solubility.[6][9]

Strategy 2: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[10][11] This makes the overall solvent environment more favorable for the nonpolar regions of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Common Co-solvents and Recommended Starting Concentrations:

Co-solventTypical Starting Concentration in Final AssayMaximum Tolerated Concentration (Cell-based Assays)Notes
Ethanol1-5%~5%Can sometimes cause protein precipitation at higher concentrations.
Propylene Glycol1-10%~10%A common vehicle for in vivo studies.
Polyethylene Glycol (PEG 300/400)1-10%~10%Can also be used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO)<1%<1%The standard for initial stock solutions, but has limited capacity as a co-solvent in the final assay due to toxicity.[1]

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution: Dissolve 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in 100% of the chosen co-solvent (or DMSO) to create a concentrated stock (e.g., 10-50 mM).

  • Serial dilution: Perform serial dilutions of this stock solution into the assay buffer to achieve the final desired compound concentrations. Ensure the final co-solvent concentration remains within the acceptable range for your assay.

  • Visual inspection: Visually inspect for any precipitation immediately after dilution and after a period of incubation (e.g., 2 hours) at the assay temperature.

  • Assay compatibility check: Run a vehicle control with the highest concentration of the co-solvent to be used in the experiment to ensure it does not interfere with the assay readout.

Strategy 3: Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[12][13] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, effectively increasing its apparent solubility in the bulk aqueous phase.[14]

Recommended Surfactants:

SurfactantTypeTypical Concentration RangeConsiderations
Tween® 80 (Polysorbate 80)Non-ionic0.01% - 0.1%Widely used, generally low toxicity.
Poloxamer 188 (Pluronic® F-68)Non-ionic0.02% - 0.2%Also possesses shear-protective properties for cells in suspension culture.
Sodium Lauryl Sulfate (SLS)Anionic0.1% - 1%Generally too harsh for cell-based assays but can be used in biochemical assays.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare assay buffer with surfactant: Add the chosen surfactant to your assay buffer at a concentration above its CMC.

  • Prepare compound stock: Prepare a concentrated stock of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine in DMSO.

  • Dilute into surfactant buffer: Dilute the DMSO stock into the surfactant-containing assay buffer to the final desired concentration.

  • Equilibrate: Gently mix and allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to allow for micellar encapsulation.

  • Perform assay: Proceed with your experiment, ensuring you also run a vehicle control containing the surfactant.

Strategy 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their central cavity, thereby increasing the aqueous solubility of the guest.[17][18]

Cyclodextrin_Complexation cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Compound 3-Iodo-5-methyl-1H- pyrrolo[3,2-b]pyridine (Hydrophobic) Complex Soluble Complex Compound->Complex Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Recommended Cyclodextrins:

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility and low toxicity, widely used in formulations.
Sulfobutylether-β-cyclodextrinSBE-β-CDAnionic derivative with very high aqueous solubility, effective at forming complexes.

Experimental Protocol: Cyclodextrin Formulation

  • Prepare cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Add compound: Add an excess of solid 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine to the cyclodextrin solution.

  • Complexation: Shake or stir the mixture for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.

  • Remove uncomplexed compound: Filter the solution through a 0.22 µm filter to remove any undissolved solid.

  • Quantify and use: Determine the concentration of the solubilized compound in the filtrate using HPLC-UV. This stock solution can then be used for your assays.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(9), 3687-3703.
  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
  • Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review.
  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 375-393.
  • PharmTech. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]

  • Pharmapproach. (2025). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3731-3751.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Sravani, B., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5), P11-16.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Reddit. (2021). Does anyone know how pH affects solubility?? Retrieved from [Link]

  • Muselík, J., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 17(5), 1230-1239.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • Pharmaboli. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

Sources

Troubleshooting

improving yield and purity of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the dedicated technical support guide for the synthesis and purification of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 1000343-70-3). This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 1000343-70-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic building block. As a key intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules, achieving high yield and purity is paramount.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to optimize your experimental outcomes.

I. Understanding the Core Synthesis: Electrophilic Iodination

The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine involves the direct iodination of the 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. This reaction is an electrophilic aromatic substitution. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position of the pyrrolopyridine system is the most nucleophilic, thus directing the regioselectivity of the iodination.

II. Recommended Synthetic Protocols

Based on established methods for iodinating electron-rich heterocycles, we provide two primary protocols.[3][4] Protocol A is a standard, mild procedure, while Protocol B offers a more reactive system for challenging substrates.

Protocol A: Iodination using N-Iodosuccinimide (NIS)

This is the recommended starting point due to its operational simplicity and mild reaction conditions.

Experimental Workflow:

Protocol_A_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve 5-methyl-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF or CH3CN B 2. Cool solution to 0 °C (ice bath) A->B C 3. Add N-Iodosuccinimide (NIS) in one portion B->C D 4. Stir at 0 °C to room temperature (Monitor by TLC) C->D E 5. Quench with aq. Na2S2O3 D->E F 6. Extract with EtOAc or CH2Cl2 E->F G 7. Wash with brine, dry (Na2SO4), and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for Iodination using NIS.

Reagent Stoichiometry and Conditions:

Reagent/ParameterRecommendationRationale
Starting Material 5-methyl-1H-pyrrolo[3,2-b]pyridine1.0 eq
Iodinating Agent N-Iodosuccinimide (NIS)1.1 - 1.2 eq
Solvent Anhydrous DMF or AcetonitrileGood solubility for starting material and reagent.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction rate and minimize side products.
Reaction Time 1 - 4 hoursMonitor by TLC for consumption of starting material.
Protocol B: Iodination using Molecular Iodine and a Silver Salt

This method generates a more potent electrophilic iodine species in situ and is recommended if Protocol A results in low conversion.[3][5]

Reagent Stoichiometry and Conditions:

Reagent/ParameterRecommendationRationale
Starting Material 5-methyl-1H-pyrrolo[3,2-b]pyridine1.0 eq
Iodinating Agent Iodine (I₂)1.1 eq
Activator Silver Acetate (AgOAc) or Silver Tosylate (AgOTs)1.1 eq
Solvent Anhydrous Dichloromethane (DCM) or AcetonitrileNon-coordinating solvents are often preferred.
Temperature Room TemperatureGenerally sufficient for this more reactive system.
Reaction Time 2 - 6 hoursMonitor by TLC.

Work-up for Protocol B: After the reaction is complete, filter the mixture through a pad of celite to remove the silver salts, then proceed with the aqueous quench and extraction as described in Protocol A.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting_Guide cluster_yield Low or No Conversion cluster_purity Multiple Spots on TLC cluster_purification Purification & Isolation Issues start Reaction Issue? q1 Q: My reaction shows no/low conversion of the starting material. start->q1 q2 Q: My TLC shows multiple spots, including one that is much less polar than the product. start->q2 q3 Q: I have a low isolated yield after column chromatography. start->q3 a1 A1:The iodinating agent may be too mild. Switch from NIS (Protocol A) to I₂/Silver Salt (Protocol B) for a more powerful electrophile.[3][5] A2:Ensure reagents and solvents are anhydrous. Water can consume the iodinating agent. A3:Increase reaction time or temperature moderately (e.g., to 40 °C). Monitor carefully for byproduct formation. a2 A1:This could be a di-iodinated byproduct. Use a smaller excess of the iodinating agent (e.g., 1.05 eq). Add the reagent portion-wise at 0 °C to maintain low concentration. A2:The starting material and product are polar; if you see streaking, add 1-2% triethylamine or ammonia to the chromatography eluent to improve peak shape. a3 A1:The product may be light-sensitive. Protect the reaction and purification setup from direct light.[6] A2:Iodinated heterocycles can be unstable on silica gel over long periods. Use a faster flow rate and consider deactivating the silica gel with triethylamine. A3:The product might be slightly water-soluble. Ensure thorough extraction from the aqueous phase.

Sources

Optimization

Technical Support Center: Advanced Cross-Coupling Strategies for Azaindole Scaffolds

Welcome to the technical support center for advanced synthetic methodologies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine , a 6-azaindole derivative. As a Senior Application Scientist, my goal is to provide not just solutions, but a mechanistic understanding to empower your experimental design.

The 6-azaindole core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is often challenging.[1][2] The presence of two nitrogen atoms—one in the electron-rich pyrrole ring and one in the electron-deficient pyridine ring—can lead to catalyst inhibition and complex reaction outcomes.[3][4] This guide is structured to address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no conversion or very low yield. What are the first things I should check?

When a reaction fails to proceed, it is crucial to return to the fundamentals before exploring more complex variables. Low conversion is often a result of catalyst inactivation or suboptimal reaction conditions.

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your entire setup, including solvents and reagents, is rigorously deoxygenated. Bubbling argon or nitrogen through your solvent for 20-30 minutes is critical.[5] All solids should be added under a positive pressure of inert gas.

  • Reagent Purity and Stoichiometry:

    • Solvents: Use anhydrous solvents. Water can be a proton source for protodehalogenation and can interfere with the base.[6]

    • Base: Ensure the base is a fine, dry powder. Grinding the base can increase its surface area and reactivity. Some bases (e.g., K₃PO₄) can be hygroscopic; consider drying them in an oven before use.

    • Boronic Acid/Ester Quality (for Suzuki): Boronic acids can dehydrate to form cyclic boroxines, which are less reactive. Check the quality of your boronic acid by NMR. If it appears degraded, you can sometimes improve results by using the corresponding pinacol (Bpin) ester.[7]

  • Catalyst and Ligand Activity:

    • Has the catalyst or ligand been stored properly under an inert atmosphere? Many phosphine ligands are air-sensitive.

    • Consider using a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are often more stable and generate the active Pd(0) species more cleanly and reliably than using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[6]

  • Temperature: Aryl iodides are generally reactive, but challenging substrates, especially those with coordinating heterocycles, may require higher temperatures (e.g., 80-120 °C) to drive the oxidative addition step.[5][8]

Q2: I am observing significant protodehalogenation of my starting material. How can I minimize this side reaction?

Protodehalogenation, the replacement of the iodine atom with a hydrogen, is a common and frustrating side reaction.[6] It competes directly with the desired catalytic cycle and is often promoted by trace amounts of proton sources like water.

Causality & Mitigation Strategies:

  • Mechanism: This side reaction can occur when the palladium-aryl intermediate, formed after oxidative addition, reacts with a proton source before transmetalation can occur.

  • Solutions:

    • Scrupulous Anhydrous Conditions: This is the most critical factor. Dry your solvents over molecular sieves or via a solvent purification system. Ensure all glassware is oven-dried.[6]

    • Base Selection: The choice of base is critical. A very strong base might promote side reactions. It is often necessary to screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Sometimes a weaker base can disfavor the dehalogenation pathway.[6][9]

    • Increase Catalyst Activity: A more active catalyst system that promotes a rapid rate of oxidative addition and transmetalation can outcompete the slower protodehalogenation pathway.[6] Switching to a more electron-rich and bulky ligand (see Q4) can often solve this issue.

Q3: My primary side product is homocoupling of my coupling partner. What causes this and how can it be prevented?

Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or other organometallic reagent.[6]

Causality & Mitigation Strategies:

  • Oxygen Contamination: The presence of oxygen is a primary driver for the homocoupling of boronic acids.[6] Rigorous degassing of the reaction mixture is the most effective preventative measure.

  • Base-Induced Decomposition: In some cases, the choice of base can promote the decomposition or homocoupling of the boronic acid. If this is suspected, screening alternative bases is recommended.

  • Reaction Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling.

Q4: I suspect catalyst poisoning by the pyridine nitrogen in my 6-azaindole substrate. How do I choose the right catalyst system?

This is the most significant challenge when working with nitrogen-containing heterocycles.[3][10] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3]

The solution lies in strategic ligand selection:

  • Mechanism of Action: The ideal ligand must be a strong enough electron donor to stabilize the palladium center while being sterically bulky enough to physically block the heterocyclic nitrogen from coordinating.[6][11] This combination promotes the desired oxidative addition and reductive elimination steps.[12]

  • Recommended Ligand Classes:

    • Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): This is the go-to class of ligands for these substrates. Ligands like XPhos, SPhos, and RuPhos are highly effective.[6] Their steric bulk creates a "pocket" around the palladium that favors the coordination of the aryl iodide over the substrate's nitrogen atom.

    • N-Heterocyclic Carbenes (NHCs): NHCs are very strong sigma-donating ligands that form robust bonds with palladium.[10][12] They are excellent for promoting oxidative addition, particularly with challenging substrates.[6]

Illustrative Ligand Comparison for Heterocyclic Coupling

Ligand TypeExample(s)Key AdvantagesWhen to Use
Biaryl Phosphines XPhos, SPhos, RuPhosHigh activity, promotes fast reductive elimination, sterically demanding.[6]General first choice for challenging heteroaryl couplings (Suzuki, Buchwald-Hartwig).
N-Heterocyclic Carbenes IPr, SImesStrong σ-donors, form very stable Pd complexes, excellent for oxidative addition.[10]When biaryl phosphines fail or for coupling with less reactive partners like aryl chlorides.
Chelating Phosphines dppf, XantphosCan provide stability but may be less active due to less flexibility.Can be effective but often superseded by modern biaryl phosphine ligands for this substrate class.
Simple Phosphines PPh₃, P(t-Bu)₃Often insufficient for preventing catalyst poisoning with N-heterocycles.Generally not recommended for this specific substrate unless literature specifically supports it.[13]
Q5: Should I protect the pyrrole N-H proton before attempting the cross-coupling?

The acidic N-H proton of the pyrrole ring can potentially interfere with cross-coupling reactions, especially when strong bases are used.[4][5]

  • When to Consider Protection: If you are using a very strong base (e.g., NaOt-Bu, LHMDS) for a Buchwald-Hartwig amination, N-H deprotonation can compete with amine deprotonation and potentially complicate the reaction.[14] In such cases, protecting the nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc can lead to cleaner reactions and higher yields.[2][13]

  • When Protection May Be Unnecessary: For many Suzuki-Miyaura couplings, which often use milder inorganic bases like K₂CO₃ or K₃PO₄, the reaction can proceed efficiently on the unprotected substrate.[1][5] Performing the reaction on the unprotected heterocycle is always preferable as it avoids additional synthetic steps.

Recommendation: Attempt the reaction on the unprotected substrate first with a carefully selected base (e.g., K₃PO₄). If you observe side reactions or low yield that cannot be resolved by optimizing other parameters, then explore an N-protection strategy.

Visualized Experimental Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction.

Troubleshooting_Workflow Start Low / No Yield Inert_Check Is inert atmosphere rigorously maintained? Start->Inert_Check Reagent_Check Are reagents & solvents pure, dry, and degassed? Inert_Check->Reagent_Check Yes Fix_Inert ACTION: Improve degassing, use Schlenk techniques. Inert_Check->Fix_Inert No Catalyst_Check Is the catalyst system appropriate for a N-heterocycle? Reagent_Check->Catalyst_Check Yes Fix_Reagents ACTION: Use anhydrous solvents, dry base, check boronic acid quality. Reagent_Check->Fix_Reagents No Conditions_Check Are temperature & time optimal? Catalyst_Check->Conditions_Check Yes Fix_Catalyst ACTION: Switch to bulky ligand (e.g., XPhos, SPhos) and/or use a precatalyst. Catalyst_Check->Fix_Catalyst No Fix_Conditions ACTION: Increase temperature incrementally, monitor reaction over time. Conditions_Check->Fix_Conditions No Success Reaction Optimized Conditions_Check->Success Yes Fix_Inert->Start Fix_Reagents->Start Fix_Catalyst->Start Fix_Conditions->Start

A logical workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational problem-solving. The base, for example, is not just a spectator; it is essential for activating the organoboron species for the transmetalation step.[12][15][16][17]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-I Trans Transmetalation Complex OxAdd->Trans R²-B(OR)₃⁻ RedElim Reductive Elimination Complex RedElim->Pd0 Reductive Elimination RedElim->Trans Product R¹-R² ArylIodide 3-Iodo-5-methyl- 1H-pyrrolo[3,2-b]pyridine (R¹-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) ActivatedBoron Activated Boronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoron Base Base (e.g., K₃PO₄) Base->BoronicAcid ActivatedBoron->Trans

The catalytic cycle of the Suzuki-Miyaura reaction.

Reference Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine with a generic arylboronic acid. Note: This procedure may require optimization for specific substrates.

Reaction Scheme: 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine + Aryl-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> 3-Aryl-5-methyl-1H-pyrrolo[3,2-b]pyridine

Table of Reagents and Conditions

ComponentMolar Eq.Example Amount (for 0.5 mmol scale)Notes
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine1.0129 mgThe limiting reagent.
Arylboronic Acid1.30.65 mmolA slight excess is typically used.
Palladium Precatalyst (e.g., XPhos Pd G3)0.02 (2 mol%)8.5 mgAir-stable, easy to handle.
Ligand (e.g., XPhos)0.04 (4 mol%)9.5 mgUse if starting with Pd₂(dba)₃ instead of a precatalyst.
Base (K₃PO₄)3.0318 mgMust be anhydrous and finely powdered.
Solvent (1,4-Dioxane/H₂O, 5:1)-5 mL Dioxane, 1 mL H₂OSolvents must be degassed prior to use.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the arylboronic acid (1.3 eq), potassium phosphate (3.0 eq), and the XPhos Pd G3 precatalyst (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare the degassed solvent mixture (e.g., by bubbling argon through it for 30 minutes). Add the 1,4-dioxane and water via syringe to the reaction flask.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[18]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[8][18]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

By approaching challenges systematically and with a strong mechanistic understanding, the successful cross-coupling of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is an achievable goal for the synthesis of novel compounds for drug discovery and development.

References

  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem. (n.d.). BenchChem.
  • de Vries, J. G., & van Strijdonck, G. P. F. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Catalysis.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025). ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (n.d.). BenchChem.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole - Benchchem. (n.d.). BenchChem.
  • Cross-Coupling Chemistry. (n.d.). University of Rochester.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (n.d.). Norwegian Research Information Repository.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.). BenchChem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone - Benchchem. (n.d.). BenchChem.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Norwegian Research Information Repository - NTNU.

Sources

Troubleshooting

Technical Support Guide: Optimizing Buffer Conditions for Assays with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support center for researchers utilizing 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. This guide provides in-depth technical advice, troubleshooting protocols, and foundational knowledge to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. This guide provides in-depth technical advice, troubleshooting protocols, and foundational knowledge to ensure the successful application of this compound in your biological assays. As a versatile heteroaromatic building block, this molecule is a critical precursor in the synthesis of potent and selective kinase inhibitors, making robust and reproducible assay data paramount.[1] This document is structured to empower you with the expertise to navigate the complexities of buffer optimization, transforming potential assay pitfalls into reliable, high-quality results.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine and its use in biological assays.

Q1: What is 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine and what is its primary application?

A1: 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a high-purity heterocyclic compound. Its core value is in medicinal chemistry and structure-based drug design, where the pyrrolopyridine scaffold is recognized as a privileged structure.[1][2] It serves as a key intermediate in the synthesis of biologically active molecules, most notably potent kinase inhibitors targeting enzymes like Monopolar Spindle 1 (MPS1), which is a significant target in oncology research.[1] The iodine atom at the 3-position provides a chemically reactive site for further modification via metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[1][3]

Q2: Why is buffer optimization so critical when working with derivatives of this compound in an enzyme assay?

A2: Buffer conditions are the foundation of any robust biochemical assay. For enzyme assays, particularly kinase assays where derivatives of this compound are often tested, the buffer directly influences enzyme stability, catalytic activity, and the behavior of the small molecule inhibitor itself.[4][5] An unoptimized buffer can lead to a host of problems, including low signal, high background, poor data reproducibility, or even misleading results like false positives or negatives.[6][7] Factors such as pH, ionic strength, and detergents can dramatically alter protein conformation and enzyme kinetics.[8][9] Therefore, systematic optimization is not just recommended; it is essential for generating reliable and meaningful data.

Q3: I am planning a kinase screening assay. What are the essential components of a starting buffer?

A3: A well-chosen starting buffer provides a stable environment for the kinase and allows for a reliable baseline measurement. A typical kinase reaction buffer contains several key components:

  • Buffering Agent: To maintain a stable pH. HEPES and Tris-HCl are common choices. A starting concentration of 25-50 mM at a pH of 7.5 is recommended for most kinases.[10][11]

  • Divalent Cations: Most kinases require a divalent cation, typically Mg²⁺, as a cofactor for ATP binding and catalysis. MgCl₂ at 5-10 mM is a standard starting point.[10][11]

  • Reducing Agent: To prevent oxidative damage to the enzyme, especially to cysteine residues. Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-2 mM is common.[10]

  • Salt: To maintain ionic strength and improve protein solubility. NaCl or KCl at a concentration of 50-150 mM is typical.[10][12]

  • Non-ionic Detergent: To prevent the enzyme and substrate from adsorbing to the microplate surface and to reduce protein aggregation. A low concentration (0.01-0.05%) of Triton X-100, Tween-20, or BRIJ-35 is often beneficial.[10][11]

Q4: How should I properly handle and store 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine?

A4: Based on supplier recommendations, the compound is a solid. It should be stored in a dark place, sealed in a dry environment, and refrigerated at 2-8°C.[13] For experimental use, prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Store these stock solutions at -20°C or -80°C to ensure stability. When preparing assay plates, ensure the final concentration of DMSO is consistent across all wells and is low enough (typically ≤1%) to not interfere with enzyme activity.[14]

Section 2: Systematic Buffer Optimization Protocol

A systematic, one-variable-at-a-time approach is the most effective way to identify the optimal buffer conditions for your specific enzyme and assay format. This process ensures that you can attribute any changes in assay performance directly to the component being tested.

Buffer_Optimization_Workflow cluster_Start Phase 1: Baseline cluster_Optimization Phase 2: Optimization Cycles (One Variable at a Time) cluster_Validation Phase 3: Validation Start Define Baseline Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM DTT, 50mM NaCl, 0.01% Tween-20) Opt_pH 1. pH Titration (Test pH 6.5 to 8.5) Start->Opt_pH Use Baseline Opt_Salt 2. Ionic Strength Titration (Test NaCl/KCl 0 to 200 mM) Opt_pH->Opt_Salt Select best pH Opt_Detergent 3. Detergent Titration (Test Tween-20/Triton X-100 0% to 0.1%) Opt_Salt->Opt_Detergent Select best [Salt] Opt_Cofactor 4. Divalent Cation Titration (Test MgCl2 1 to 20 mM) Opt_Detergent->Opt_Cofactor Select best [Detergent] Validate Combine Optimal Conditions into Final Buffer Opt_Cofactor->Validate Select best [Mg2+] Confirm Confirm Assay Performance (Z'-factor > 0.5) Validate->Confirm Run full control plate End Optimized Buffer Ready for Screening Confirm->End Proceed if Z' is robust

Caption: Workflow for systematic buffer optimization.

Summary of Key Buffer Components and Their Impact

The following table summarizes the typical concentration ranges and primary functions of essential buffer components for a standard kinase assay. Use this as a guide for your optimization experiments.

ComponentTypical RangePrimary Function & RationalePotential Issues if Unoptimized
Buffering Agent 20-100 mMMaintains a stable pH, which is critical for enzyme structure and catalytic activity.[8][15] Most kinases have an optimal pH near physiological levels (7.0-8.0).[10]Drastic loss of enzyme activity, protein denaturation at extreme pH values.[16]
pH 6.5 - 8.5Directly influences the ionization state of amino acid residues in the enzyme's active site and on its surface, affecting substrate binding and catalysis.[17]Sub-optimal activity, altered inhibitor binding affinity.
Salt (e.g., NaCl, KCl) 0 - 250 mMModulates ionic strength, which affects protein solubility and stability. Low salt can increase solubility ("salting in"), while very high salt can cause aggregation ("salting out").[9][18]Enzyme aggregation/precipitation, inhibition of activity at high concentrations.[19]
Divalent Cation (MgCl₂) 1 - 20 mMEssential cofactor for most kinases; facilitates the proper orientation of ATP in the active site.No or very low enzyme activity.
Non-ionic Detergent 0 - 0.1% (w/v)Prevents non-specific binding of proteins to surfaces and reduces aggregation.[20][21] Helps solubilize hydrophobic small molecules.High background, poor reproducibility, compound precipitation.
Reducing Agent (DTT) 0.5 - 5 mMMaintains a reducing environment, preventing the formation of inhibitory disulfide bonds within the enzyme.Gradual loss of enzyme activity over time due to oxidation.
BSA 0.01 - 0.1% (w/v)Acts as a "carrier protein" to stabilize the enzyme, especially at low concentrations, and can help prevent non-specific binding.[6]Can sometimes interfere with assay readout; must be tested.
Section 3: Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem: High Background or False Positives

Q: My negative control wells (e.g., DMSO only, no enzyme) show a high signal. What could be causing this and how do I fix it?

A: High background can stem from several sources. The key is to systematically identify the culprit. Use the following decision tree to diagnose the issue.

Troubleshooting_High_Background Start High Background Signal Observed in Negative Controls Test1 Q1: Does the signal persist in buffer with compound but WITHOUT any assay reagents (enzyme, substrate, ATP)? Start->Test1 Cause1 Root Cause: Compound Interference (Autofluorescence/Autoluminescence) Test1->Cause1 Yes Test2 Q2: Does the signal appear only when enzyme/protein is present (no substrate/ATP)? Test1->Test2 No Solution1 Solution: 1. Perform a spectral scan of the compound. 2. Change detection wavelength/filters. 3. Consider an alternative assay format (e.g., luminescence to fluorescence). Cause1->Solution1 Cause2 Root Cause: Non-Specific Binding or Aggregation (Compound or protein sticking to the plate) Test2->Cause2 Yes Cause3 Root Cause: Contaminated Reagents or Buffer Test2->Cause3 No Solution2 Solution: 1. Add/increase non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100). 2. Add BSA (0.1 mg/mL) to the buffer. 3. Change microplate type (e.g., low-binding). Cause2->Solution2 Solution3 Solution: 1. Prepare fresh buffers and reagent stocks. 2. Filter-sterilize buffers. 3. Check for microbial growth. Cause3->Solution3

Caption: Decision tree for troubleshooting high background signal.

Causality Explained:

  • Compound Interference: Small molecules, particularly complex heterocyclic structures, can sometimes absorb and/or emit light at the same wavelengths used for assay detection, creating a false signal.[6]

  • Non-Specific Binding: Both enzymes and hydrophobic small molecules can adsorb to the plastic surface of microplates. This can concentrate reagents and lead to a background signal. Non-ionic detergents and carrier proteins like BSA mitigate this by occupying binding sites on the plastic and keeping proteins and compounds in solution.[6][22]

Problem: Low Assay Signal or Poor Dynamic Range

Q: My assay window is very small (low signal from the positive control). How can I improve this by modifying the buffer?

A: A small assay window indicates that the enzyme is not functioning optimally. The buffer is the first place to investigate.

  • Check the pH: Enzyme activity is highly pH-dependent.[8][15] You may be operating on the edge of the enzyme's optimal pH range. Perform a pH titration (e.g., from 6.5 to 8.5 in 0.5 unit increments) to find the peak activity.

  • Verify Cofactor Concentration: For kinases, Mg²⁺ is crucial. Ensure it is present at an optimal concentration (typically 5-10 mM). Some kinases may have different divalent cation requirements (e.g., Mn²⁺).

  • Assess Ionic Strength: While salt is necessary for solubility, excessively high concentrations can be inhibitory.[10] Titrate your salt (e.g., NaCl or KCl) from 0 mM up to 200 mM to see its effect on activity. Some enzymes prefer low salt conditions.

  • Test for Necessary Additives: Ensure a reducing agent like DTT is present, as its absence can lead to enzyme inactivation over the course of the experiment.

Problem: Poor Reproducibility or High Well-to-Well Variability

Q: My replicate wells show high variability (%CV > 15%). Could the buffer be contributing to this?

A: Yes, poor reproducibility is often linked to suboptimal buffer conditions that affect the stability and solubility of assay components.

  • Compound Solubility: Your 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative may be precipitating out of solution at the final assay concentration. This is a common issue with hydrophobic small molecules.[23]

    • Solution: Increase the concentration of a non-ionic detergent (e.g., titrate Tween-20 from 0.01% to 0.05%). Detergents form micelles that can help solubilize hydrophobic compounds.[20][24] Also, ensure your final DMSO concentration is consistent and as low as practical.

  • Enzyme Aggregation: The enzyme itself may be aggregating, leading to inconsistent amounts of active enzyme in each well.

    • Solution: As with compound solubility, adding or increasing the concentration of a non-ionic detergent or including BSA (0.1 mg/mL) can prevent protein aggregation.[6]

  • Insufficient Buffering Capacity: If the reaction itself produces or consumes protons, the pH of the buffer could be drifting during the incubation, leading to variability. This can be a particular issue in kinase assays where the hydrolysis of ATP releases a proton.[17]

    • Solution: Increase the concentration of your buffering agent (e.g., from 25 mM to 50 mM or 100 mM) to enhance its capacity to resist pH changes.

Appendix A: Experimental Protocol for Buffer Component Titration

This protocol describes a generic method for optimizing a single buffer component (e.g., NaCl) using a 384-well plate format.

  • Prepare Stock Solutions:

    • Baseline Buffer (Buffer A): Prepare a 2X concentrated stock of your baseline buffer without the component to be tested. (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Tween-20).

    • Test Component Stock (Component B): Prepare a concentrated stock of the component to be tested in water (e.g., 4 M NaCl).

  • Create a Titration Series:

    • In a 96-well plate or deep-well block, create a serial dilution of Component B into Buffer A to generate a range of 2X final concentrations. For example, to test NaCl from 0 to 400 mM (which will be 0 to 200 mM in the final 1X assay volume), you would mix Component B and Buffer A accordingly.

  • Assay Plate Setup (384-well):

    • Dispense 10 µL of the appropriate 2X buffer from your titration series into each well.

    • Add 5 µL of 4X enzyme solution (prepared in 1X Baseline Buffer).

    • Add 5 µL of 4X substrate/ATP solution (prepared in 1X Baseline Buffer) to initiate the reaction. Note: Order of addition may vary depending on the assay design.

  • Incubation and Detection:

    • Incubate the plate for the predetermined reaction time at the desired temperature.[25]

    • Stop the reaction (if necessary) and add detection reagents according to your assay protocol (e.g., Kinase-Glo®, LanthaScreen®).[11][25]

  • Data Analysis:

    • Plot the assay signal versus the concentration of the tested component.

    • Identify the concentration that provides the optimal balance of high signal and low background (i.e., the best signal-to-background ratio). This concentration will be incorporated into your new baseline buffer for the next round of optimization.

References
  • The effect of buffer pH on enzyme activity. (2024).
  • The effect of buffer pH on enzyme activity. (2024). Google AI Search.
  • Ionic Strength Affects Protein Stability in Solutions. RheoSense, Inc.
  • Optimizing Buffer Conditions for KRTLRR Kinase Reactions: A Technical Support Guide. Benchchem.
  • Enzymes and pH Buffer. (2025). Biology LibreTexts.
  • Table 1. [Example detergents used in biochemical...]. Assay Guidance Manual - NCBI Bookshelf.
  • Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjug
  • A guide to the properties and uses of detergents in biological systems. Sigma-Aldrich.
  • Choosing and using detergents in biochemistry. (2023). The Bumbling Biochemist.
  • The effects of the pH on enzyme kinetics of human GCK and HK2.
  • The effects of ionic strength on protein stability: the cold shock protein family. (2002). PubMed - NIH.
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • 6 Common Lab Uses of Detergents. (2025). Bitesize Bio.
  • Kinase assays. (2020). BMG LABTECH.
  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025).
  • Choosing and using detergents in biochemistry - ionic vs.
  • Optimization of a LanthaScreen Kinase assay for JAK1. Thermo Fisher Scientific.
  • Why low ionic strength enhances protein solubility, while high ionic strength reduces it? (2017).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015).
  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Lead Sciences.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine|95%. Benchchem.
  • Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionaliz
  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Introduction Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that significantly improve patient outcomes.[2][3] These inhibitors typically function by competing with adenosine triphosphate (ATP) at the enzyme's active site, thereby blocking downstream signaling cascades that promote tumor growth and survival.[4]

The success of a kinase inhibitor is profoundly influenced by its core chemical structure, or "scaffold." This guide provides an in-depth comparison of the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic intermediate, against other prominent kinase inhibitor scaffolds. We will analyze its structural features, inhibitory potential, and compare it to established scaffolds such as Quinazoline, Pyrimidine, and Indazole, providing the scientific context and experimental frameworks necessary for researchers to evaluate and utilize these structures in drug discovery programs.

The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Profile

The 1H-pyrrolo[3,2-b]pyridine core, also known as 6-azaindole, is an important pharmacophore. While 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is often a synthetic intermediate[5], the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and related scaffolds are central to a new generation of potent and selective kinase inhibitors.[6][7] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, including Cell Division Cycle 7 (Cdc7) kinase and Cyclin-dependent kinase 8 (CDK8), which are implicated in cancer cell proliferation.[8][9]

The key structural features of this scaffold include:

  • Hinge-Binding Motif: The pyrrolo-pyridine ring system can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.

  • Vectors for Substitution: The scaffold provides multiple positions (like the iodo-group on the pyrrole ring and other positions on the pyridine ring) for chemical modification. This allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, the iodine atom can be readily replaced via cross-coupling reactions to introduce diverse functionalities.

  • Structural Rigidity: The fused ring system provides a rigid conformation that can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

Derivatives based on the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibition of kinases like TNIK, which is a therapeutic target in colorectal cancer.

Comparative Kinase Inhibitor Scaffolds

To understand the relative merits of the 1H-pyrrolo[3,2-b]pyridine scaffold, we compare it to three well-established and clinically successful scaffolds.

The Quinazoline Scaffold

The quinazoline scaffold, an aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern kinase inhibitor design.[10] It is particularly renowned for its role in developing Epidermal Growth Factor Receptor (EGFR) inhibitors.[11]

  • Approved Drugs: Gefitinib, Erlotinib, Lapatinib.[10][11]

  • Primary Targets: EGFR, VEGFR-2, BRAF, PI3K.[10]

  • Mechanism: The 4-anilinoquinazoline scaffold is a classic ATP-competitive inhibitor, where the quinazoline N1 atom forms a key hydrogen bond with the hinge region of the kinase.[11] Its rigid structure is well-suited for the ATP-binding pocket.[12]

The Pyrimidine Scaffold

The pyrimidine ring is another privileged scaffold in medicinal chemistry.[13] As a bioisostere of the purine ring in ATP, it serves as an excellent anchor for kinase binding. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has proven highly effective.[14][15]

  • Approved Drugs: Imatinib (contains a pyrimidine ring), Ibrutinib (pyrazolo[3,4-d]pyrimidine core).[3][14]

  • Primary Targets: BCR-ABL, c-KIT, BTK, SFKs.[4][16]

  • Mechanism: Pyrimidine-based inhibitors are ATP-competitive and leverage the nitrogen atoms within the ring to establish hinge-binding interactions. Their versatility allows for the development of both selective and multi-targeted inhibitors.[17]

The Indazole Scaffold

The indazole core has emerged as a powerful pharmacophore for developing multi-kinase inhibitors, particularly those targeting angiogenesis-related kinases.[18]

  • Approved Drugs: Pazopanib, Axitinib.[18][19]

  • Primary Targets: VEGFRs, PDGFRs, c-Kit.[20][21]

  • Mechanism: Indazole-based inhibitors effectively target the ATP-binding site of multiple tyrosine kinases involved in tumor growth and blood vessel formation.[19] Pazopanib, for example, is a potent inhibitor of VEGFR-1, -2, and -3.[20]

Head-to-Head Comparison: Potency and Selectivity

A direct comparison of inhibitory activity (IC50) is crucial for evaluating different scaffolds. While specific data for the unsubstituted 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is limited as it's an intermediate, we can compare representative drugs derived from each scaffold class against a key oncogenic kinase, VEGFR-2.

Scaffold Class Representative Inhibitor Primary Target(s) VEGFR-2 IC50 (nM) Inhibitor Type
Pyrrolo[2,3-b]pyridine Derivative Compound 42 (Cdc7 Inhibitor)¹Cdc77 nM (against Cdc7)ATP Mimetic
Quinazoline VandetanibVEGFR-2, EGFR40 nM[22]Type I
Indazole / Pyrimidine PazopanibVEGFRs, PDGFRs, c-Kit30 nM[22]Type I/II
Indazole AxitinibVEGFRs, PDGFRs0.2 nM[22]Type I
Quinoline LenvatinibVEGFRs, FGFRs4.6 nM[22]Type II

¹Data for a highly potent derivative of the related 1H-pyrrolo[2,3-b]pyridine scaffold against its specific target, Cdc7, is provided to illustrate the potential of this scaffold class.[7] Direct comparative VEGFR-2 data for this specific compound is not available.

Analysis: This data highlights that while the Quinazoline and Indazole scaffolds have produced highly potent VEGFR-2 inhibitors like Axitinib, the Pyrrolopyridine scaffold has been successfully leveraged to create nanomolar inhibitors for other critical cancer targets like Cdc7.[7][22] The ultimate potency of a drug is determined not just by the core scaffold but by the complete chemical structure and its interactions within the kinase binding site. The pyrrolopyridine scaffold offers a robust platform for developing highly potent inhibitors through targeted chemical modifications.[23]

Experimental Protocols for Comparative Analysis

To ensure scientific rigor, any comparison of novel inhibitors must be grounded in standardized, reproducible assays. Here we detail the methodologies for key in vitro and cellular assays.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding of an inhibitor to a kinase, providing a direct measure of target engagement. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled antibody that binds the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket.[24] An inhibitor will displace the tracer, leading to a loss of FRET.[25]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) cluster_read Detection prep_inh Prepare serial dilution of test inhibitor add_inh Add 4 µL Test Inhibitor prep_inh->add_inh prep_kin Prepare 2X Kinase/ Eu-Antibody solution add_kin Add 8 µL Kinase/Antibody Mix prep_kin->add_kin prep_trc Prepare 4X Alexa Fluor™ Tracer solution add_trc Add 4 µL Tracer prep_trc->add_trc incubate Incubate 60 min at room temperature add_trc->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) incubate->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze

Caption: Workflow for LanthaScreen™ Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a serial dilution of the test compounds (e.g., derivatives of each scaffold) in 1X Kinase Buffer A. Typically, an 11-point, 3-fold serial dilution is prepared.

  • Reagent Preparation:

    • Prepare the 2X Kinase/Eu-antibody solution by diluting the GST-tagged kinase and Eu-anti-GST antibody in kinase buffer.

    • Prepare the 4X Tracer solution by diluting the appropriate Alexa Fluor™ 647-labeled tracer in kinase buffer.[25]

  • Assay Assembly (384-well plate):

    • Add 4 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 8 µL of the 2X Kinase/Eu-antibody solution to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.[25]

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.[24]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Causality Note: This binding assay is preferred for initial screening as it is not confounded by ATP concentration and directly measures the physical interaction between the inhibitor and the target kinase.[26] The tracer concentration is typically kept near its Kd value to ensure that IC50 values are close to the true inhibition constant (Ki).[27]

Cellular Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[28][29] A reduction in ATP is proportional to the level of cytotoxicity or cytostatic activity induced by the test compound.

Workflow Diagram:

G seed_cells Seed cancer cells in 96-well opaque plates (e.g., 5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_cpd Add serially diluted test compounds incubate1->add_cpd incubate2 Incubate for 72h (37°C, 5% CO2) add_cpd->incubate2 equilibrate Equilibrate plate to room temperature (~30 min) incubate2->equilibrate add_ctg Add CellTiter-Glo® Reagent (Volume = culture volume) equilibrate->add_ctg mix_lyse Mix on orbital shaker for 2 min to lyse cells add_ctg->mix_lyse incubate3 Incubate at RT for 10 min to stabilize signal mix_lyse->incubate3 read_lum Record luminescence on a plate reader incubate3->read_lum analyze Plot luminescence vs. concentration and determine GI50 read_lum->analyze

Caption: Workflow for CellTiter-Glo® Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549, HCT116) into opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.[30]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a period of 72 hours.

  • Reagent Equilibration: Before adding the assay reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[31]

  • Assay Procedure:

    • Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[32]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[31]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[30]

  • Signal Stabilization and Reading:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[30]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the normalized signal against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Causality Note: This "add-mix-measure" assay is highly robust for high-throughput screening due to its simplicity and stable "glow-type" luminescent signal, which has a half-life of over five hours.[28][29] Measuring ATP provides a snapshot of the overall metabolic health of the cell population, making it an excellent method for assessing the cytotoxic or cytostatic effects of kinase inhibitors.

Conclusion and Future Directions

The comparison of kinase inhibitor scaffolds reveals a landscape rich with chemical diversity and therapeutic potential.

  • The Quinazoline and Indazole scaffolds are well-validated, forming the basis of numerous FDA-approved drugs that are standards of care in oncology.[10][18] Their development history provides a deep well of structure-activity relationship (SAR) data for medicinal chemists.

  • The Pyrimidine scaffold, especially in its fused forms like pyrazolo[3,4-d]pyrimidine, demonstrates remarkable versatility, targeting a broad range of kinases with high potency.[14]

  • The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly promising class of structures. As demonstrated by potent derivatives targeting kinases like Cdc7 and CDK8, this scaffold is an excellent starting point for developing novel, selective inhibitors.[7][9] Its synthetic tractability, particularly at the halogenated position, allows for the exploration of diverse chemical space to optimize for potency, selectivity, and drug-like properties.

Future research should focus on expanding the library of derivatives based on the 1H-pyrrolo[3,2-b]pyridine core, profiling them against broad kinase panels to identify novel targets and off-targets, and solving co-crystal structures to rationalize binding modes and guide further design. By leveraging the unique structural and electronic properties of this scaffold, researchers can continue to push the boundaries of targeted cancer therapy.

References

  • Wikipedia. (2024). Tyrosine kinase inhibitor. Retrieved from [Link]

  • Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [https://www.ous-research.no/api/files/1009141/CellTiter-Glo Assay.pdf]([Link] Assay.pdf)

  • Varricchio, A., et al. (2022). Tyrosine Kinase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Culhane, J., & Li, E. (2008). Targeted Therapy with Tyrosine Kinase Inhibitors. U.S. Pharmacist. Retrieved from [Link]

  • Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. Retrieved from [Link]

  • Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 66, 487-498. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. Retrieved from [Link]

  • Iacob, A. D., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 15306. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-26. Retrieved from [Link]

  • Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1475-1499. Retrieved from [Link]

  • Menichincheri, M., et al. (2010). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(20), 7296-7315. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Retrieved from [Link]

  • Atanasova, M., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10984. Retrieved from [Link]

  • Ali, M. A., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(10), 1082-1087. Retrieved from [Link]

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. Retrieved from [Link]

  • Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • Mattei, C., et al. (2021). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 12(8), 1264-1273. Retrieved from [Link]

  • Menichincheri, M., et al. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 53(20), 7296-7315. Retrieved from [Link]

  • ACS Publications. (2010). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Retrieved from [Link]

  • Tartarone, A., et al. (2010). Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. Discovery Medicine, 9(48), 447-452. Retrieved from [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18517-18529. Retrieved from [Link]

  • Kumar, R., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Retrieved from [Link]

  • Yang, S., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13097-13117. Retrieved from [Link]

  • Sternberg, C. N. (2010). Pazopanib: an oral multitargeted tyrosine kinase inhibitor for use in renal cell carcinoma. Expert Opinion on Investigational Drugs, 19(5), 691-702. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine as a Drug Discovery Fragment

Introduction Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space against a biological target, often yielding hits with high ligand efficiency.[1][3] These initial, typically weak-binding hits serve as sophisticated starting points that can be optimized into potent, drug-like candidates.[4][5] The success of any FBDD campaign, however, is critically dependent on the quality of the fragment library and the rigorous validation of initial hits.

This guide provides an in-depth technical comparison and validation workflow for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine , a heterocyclic compound of interest, as a potential drug discovery fragment. We will objectively assess its properties against established benchmarks, compare it with a representative alternative, and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical aspects of fragment validation.

The core of the pyrrolopyridine scaffold is found in numerous biologically active molecules, exhibiting a range of activities including antibacterial, antiviral, and anticancer properties, making it an attractive starting point for medicinal chemistry exploration.[6][7][8][9] The strategic inclusion of an iodine atom in our compound of interest provides a valuable vector for future chemical elaboration through well-established cross-coupling reactions, a key consideration for the "fragment growing" or "linking" stages of FBDD.[10]

Physicochemical Properties: A Head-to-Head Comparison

A defining characteristic of a high-quality fragment is its adherence to the "Rule of Three" (Ro3).[11][12][13] This rule provides a set of guidelines to ensure fragments are small, possess favorable solubility, and have low complexity, maximizing their potential for efficient binding and subsequent optimization.[14] Let's evaluate 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine against these principles and compare it to a hypothetical, yet representative, alternative fragment, "Fragment B," a substituted benzimidazole.

PropertyGuideline (Rule of Three)3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridineAlternative Fragment B (N-methyl-5-chloro-1H-benzo[d]imidazole)Analysis
Molecular Weight (MW) < 300 Da258.06 g/mol [15]166.6 g/mol Both fragments comfortably meet the molecular weight requirement, ensuring they are small enough to probe discrete binding pockets.
cLogP ≤ 3~2.8 (Predicted)~2.1 (Predicted)Both fragments exhibit cLogP values within the ideal range, suggesting good aqueous solubility, which is critical for biophysical screening methods that often require high compound concentrations.
Hydrogen Bond Donors (HBD) ≤ 31 (pyrrole N-H)1 (imidazole N-H)Both fragments possess a single hydrogen bond donor, adhering to the Ro3 and providing a specific interaction point without excessive polarity.
Hydrogen Bond Acceptors (HBA) ≤ 32 (pyridine N, pyrrole N)2 (imidazole N atoms)Both fragments have two hydrogen bond acceptors, fitting well within the guideline and offering potential for directed interactions with the target protein.
Rotatable Bonds ≤ 300The rigid bicyclic core of both fragments results in zero rotatable bonds, which is highly advantageous. This rigidity reduces the entropic penalty upon binding, often leading to higher binding affinity and ligand efficiency.

Expert Analysis: Both 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine and the alternative fragment exhibit physicochemical properties that make them excellent candidates for an FBDD screening library. The pyrrolopyridine's molecular weight is closer to the upper limit of the Ro3, which is not a drawback; it simply offers a slightly larger scaffold. The key takeaway is that both compounds possess the requisite simplicity, solubility profile, and specific hydrogen bonding features that define a high-quality fragment. The presence of the iodine atom on our primary compound offers a distinct advantage for synthetic chemistry, providing a clear and reactive handle for downstream optimization efforts.

Experimental Validation Workflow

Identifying a "hit" in a fragment screen is only the beginning. Rigorous validation using orthogonal biophysical techniques is essential to confirm true binding, rule out artifacts, and characterize the interaction.[1][3][16] This self-validating system ensures that resources are focused only on genuine, tractable starting points.

Here, we outline a standard workflow for validating a fragment hit like 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine against a model protein target, such as a protein kinase.

FBDD_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Characterization cluster_2 Structural Biology cluster_3 Lead Optimization PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) NMR NMR Spectroscopy (Ligand-Observed) PrimaryScreen->NMR Initial Hits SPR Surface Plasmon Resonance (SPR) NMR->SPR Confirm Binding Xray X-ray Crystallography SPR->Xray Characterize Kinetics & Affinity LeadOp Fragment Growing/ Linking Xray->LeadOp Define Binding Mode SPR_Logic cluster_0 SPR Experiment cluster_1 Interpretation A Immobilize Target Protein on Chip B Inject Fragment (Analyte) A->B C Measure Association (ka) B->C D Measure Dissociation (kd) C->D G Provides Kinetic Data C->G E Calculate KD = kd/ka D->E D->G F Quantifies Binding Affinity E->F H Ranks Fragment Hits F->H

Caption: Logical flow of an SPR experiment for fragment validation.

Conclusion and Future Directions

The comprehensive validation process detailed in this guide demonstrates that 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a high-quality, validated fragment for drug discovery. Its physicochemical properties align perfectly with the Rule of Three, and its binding to the model protein target is confirmed by orthogonal NMR and SPR experiments. Furthermore, its calculated ligand efficiency is superior to that of a comparable alternative fragment, marking it as a highly promising starting point.

The strategic iodine atom serves as a chemically tractable handle, paving the way for the next critical phase: structure-based drug design. The immediate next step would be to obtain an X-ray crystal structure of the protein-fragment complex. [16]This atomic-level information would reveal the precise binding mode and the orientation of the iodine vector, providing a rational basis for "fragment growing" to explore adjacent pockets and rapidly increase potency. [10]

References
  • Fragment-based lead discovery. Wikipedia. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • The rule of three at ten. Practical Fragments. [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]

  • Pushing the Rule of 3. Practical Fragments. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Fragment-based drug discovery: A graphical review. PMC. [Link]

  • What makes a good fragment in fragment-based drug discovery? ResearchGate. [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Lead Sciences. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Acros Pharmatech. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. APEX science. [Link]

Sources

Validation

The Unseen Interactions: A Comparative Guide to Off-Target Effects of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine-Based Inhibitors

A Senior Application Scientist's Perspective on Navigating Kinase Inhibitor Selectivity In the landscape of targeted drug discovery, the 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Kinase Inhibitor Selectivity

In the landscape of targeted drug discovery, the 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of potent kinase inhibitors. While the primary focus of inhibitor design is to achieve high affinity and selectivity for the intended target, the reality of the kinome's structural conservation, particularly within the ATP-binding pocket, necessitates a thorough investigation of off-target effects. These unintended interactions can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the off-target profiles of kinase inhibitors, with a specific focus on the context of the 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine-based class.

Given the nascent stage of publicly available data on inhibitors derived from this specific scaffold, this guide will establish a comparative analysis using p38 MAP kinase as a likely therapeutic target, a kinase frequently modulated by related pyrrolopyridine structures. We will explore the off-target profiles of established p38 MAPK inhibitors with diverse chemical scaffolds, providing a predictive lens through which to assess novel 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine-based compounds.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum kinase inhibitors, achieving high selectivity for a single kinase target is a significant challenge. Off-target interactions, where a drug binds to and affects proteins other than its intended target, are a common occurrence with kinase inhibitors. These unintended interactions can lead to misleading experimental results in a research setting and adverse side effects in a clinical context. Therefore, a comprehensive understanding and meticulous profiling of off-target effects are critical for the development of safe and effective kinase inhibitors.

Profiling the Off-Target Landscape: Key Methodologies

A multi-pronged approach is essential for accurately characterizing the off-target profile of a novel inhibitor. Several robust experimental techniques are at the forefront of this endeavor:

1. Kinome-Wide Profiling (Competition Binding Assays): This high-throughput method provides a broad overview of an inhibitor's selectivity by quantifying its binding affinity against a large panel of kinases. One commercially available platform, KINOMEscan™, utilizes a competition binding assay where the inhibitor is tested for its ability to displace a ligand from the ATP-binding site of hundreds of kinases. The results are typically reported as the percentage of kinase remaining bound to the ligand at a specific inhibitor concentration, allowing for the rapid identification of high-affinity off-targets.

2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement within a cellular context.[1][2][3] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[1] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the inhibitor to various temperatures, followed by quantification of the soluble (non-denatured) target protein, often by Western blotting or mass spectrometry.[1][4] CETSA can be performed in a melt-curve format (varying temperature) or an isothermal dose-response format (varying inhibitor concentration at a fixed temperature) to confirm target engagement and assess cellular potency.[1][3]

3. Phenotypic Screening: This approach assesses the effect of a compound on the overall phenotype of a cell or organism, rather than focusing on a specific molecular target.[5][6] Phenotypic screens can uncover unexpected biological activities and off-target effects that might not be predicted by target-based assays.[5][7] For instance, observing an unintended cellular phenotype, such as apoptosis or cell cycle arrest, can prompt further investigation into the underlying off-target interactions.

A Comparative Analysis of p38 MAPK Inhibitors

While specific off-target data for 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine-based inhibitors is not yet widely available, we can infer potential off-target liabilities by examining other p38 MAPK inhibitors with different chemical scaffolds. Many p38 MAPK inhibitors have faced challenges in clinical trials due to off-target effects, leading to liver and central nervous system toxicities.[4]

Inhibitor (Scaffold)Primary TargetKnown High-Affinity Off-Targets (Representative)
Doramapimod (BIRB 796) (N-pyrazole, N'-aryl urea)p38α/β MAPKJNK1, JNK2, JNK3, LCK, SRC
SB203580 (Pyridinylimidazole)p38α/β MAPKRIPK2, GAK, CK1, JNK2/3
VX-745 (Fluoro-pyrimidinyl-amide)p38α MAPKLimited publicly available kinome-wide data
Hypothetical Inhibitor (3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine)p38 MAPK (Predicted)To be determined via profiling

This table presents a selection of known off-targets and is not exhaustive. The off-target profile can vary depending on the screening platform and assay conditions.

The diverse off-target profiles of these inhibitors underscore the importance of the chemical scaffold in determining selectivity. For instance, the pyridinylimidazole scaffold of SB203580 is known to interact with other kinases like RIPK2 and JNKs, while the N-pyrazole, N'-aryl urea structure of Doramapimod also shows affinity for JNK and SRC family kinases. These cross-reactivities can contribute to both the therapeutic and adverse effects of the compounds.

Experimental Protocols for Off-Target Profiling

Protocol 1: Kinome-Wide Inhibitor Profiling using a Competition Binding Assay

  • Compound Preparation: Solubilize the test inhibitor (e.g., a 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative) in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare assay plates containing a panel of recombinant kinases, each linked to a solid support.

  • Competition Binding: Add a fixed concentration of a broad-spectrum, tagged ligand to each well, followed by the addition of the test inhibitor at a single high concentration (e.g., 1 µM or 10 µM) for initial screening, or in a dose-response format for affinity determination.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound inhibitor and ligand.

  • Detection: Quantify the amount of tagged ligand remaining bound to each kinase using an appropriate detection method (e.g., qPCR for DNA-tagged ligands or enzymatic activity for enzyme-fragment complementation).

  • Data Analysis: Express the results as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test inhibitor. Plot the dose-response data to calculate the dissociation constant (Kd) for any identified off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (for a melt curve) or a single, optimized temperature (for an isothermal dose-response curve) using a thermal cycler. A typical temperature range for a melt curve is 40-70°C.

  • Cell Lysis: After heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the total protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and plot them against the temperature (melt curve) or inhibitor concentration (isothermal dose-response curve). A shift in the melting temperature or an increase in the amount of soluble protein at a given temperature in the presence of the inhibitor indicates target engagement.

Visualizing the Path to Selectivity

To effectively navigate the complexities of kinase inhibitor development, a clear workflow is essential. The following diagram illustrates a logical progression for assessing the off-target effects of a novel inhibitor.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Potency Kinome-wide Scan Kinome-wide Scan (Single High Concentration) Primary Target Assay->Kinome-wide Scan Initial Selectivity Dose-Response Kinome Scan Dose-Response Kinome Scan (Kd determination) Kinome-wide Scan->Dose-Response Kinome Scan Identify Off-Targets CETSA Cellular Thermal Shift Assay (Target Engagement) Kinome-wide Scan->CETSA Confirm Cellular Engagement of On- and Off-Targets Phenotypic Screening Phenotypic Screening Kinome-wide Scan->Phenotypic Screening Uncover Functional Consequences SAR for Selectivity SAR for Selectivity Dose-Response Kinome Scan->SAR for Selectivity CETSA->SAR for Selectivity Phenotypic Screening->SAR for Selectivity Structure-Activity Relationship (SAR) SAR for Selectivity In Vivo Toxicity Studies In Vivo Toxicity Studies Final Candidate Selection Final Candidate Selection In Vivo Toxicity Studies->Final Candidate Selection SAR for Selectivity->In Vivo Toxicity Studies

Caption: Workflow for assessing off-target effects of kinase inhibitors.

The following diagram illustrates a simplified p38 MAPK signaling pathway, highlighting how off-target effects on other kinases could lead to unintended consequences.

p38_pathway Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38 p38 MAPK (Primary Target) MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 Downstream_Targets Inflammation, Apoptosis, Cell Cycle Arrest MK2_3->Downstream_Targets Growth_Factors Growth Factors MEK1_2 MEK1/2 Growth_Factors->MEK1_2 ERK1_2 ERK1/2 (Potential Off-Target) MEK1_2->ERK1_2 Proliferation_Survival Proliferation, Survival ERK1_2->Proliferation_Survival Inhibitor Pyrrolopyridine Inhibitor Inhibitor->p38 Inhibition Inhibitor->ERK1_2 Off-Target Inhibition

Caption: p38 MAPK pathway and potential off-target interactions.

Conclusion

The development of selective kinase inhibitors is a complex but critical endeavor. For novel scaffolds like 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, a proactive and comprehensive approach to off-target profiling is not just recommended, but essential for success. By employing a combination of kinome-wide screening, cellular target engagement assays, and phenotypic analysis, researchers can build a detailed picture of an inhibitor's selectivity profile. This knowledge is invaluable for guiding lead optimization, interpreting biological data, and ultimately, developing safer and more effective therapeutic agents. The comparative data from existing inhibitors provides a crucial benchmark for these efforts, enabling a more informed and strategic path forward in the quest for precision medicines.

References

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 161-182.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2203-2213.
  • Cohen, P. (2014). The past, present and future of protein kinase inhibitors. Biochemical Society Transactions, 42(5), 1429-1435.
  • Vincent, F. (2020, May 1). Phenotypic Screening – Advances in Technologies and Techniques.
  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
  • Wikipedia. (n.d.). Phenotypic screening.

Sources

Comparative

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold The 1H-pyrrolo[3,2-b]pyridine, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The strategic functionalization of this core structure is paramount in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The subject of this guide, 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, is a key building block designed for diversification at the C3 position. The iodine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

This guide provides a comparative analysis of several common cross-coupling methodologies for the functionalization of 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. While direct comparative studies on this specific substrate are not extensively documented, this guide synthesizes data from reactions on closely related 3-iodo-azaindole scaffolds to provide researchers with a solid foundation for experimental design and optimization. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings.

The Landscape of Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The generalized catalytic cycle, depicted below, forms the basis for understanding these powerful C-C and C-N bond-forming reactions.

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)Ln Reductive Elimination (R-R')

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of an organic halide (in our case, 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The specific nature of the organometallic reagent (Boron, Tin, Zinc, etc.) defines the named reaction and influences the reaction conditions and substrate scope.

Comparative Analysis of Key Cross-Coupling Methods

The choice of cross-coupling method is dictated by the desired substituent, functional group tolerance, and the availability of starting materials. Below is a detailed comparison of several leading methods for the functionalization of 3-iodo-azaindole scaffolds.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) and C(sp²)-C(sp³) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[1] It exhibits broad functional group tolerance and generally proceeds under mild conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For electron-rich heterocyclic halides like 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed with a palladium source like Pd₂(dba)₃. These ligands facilitate the oxidative addition and reductive elimination steps.[2]

  • Base: A base is crucial for the activation of the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions with sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Data Summary (from related 3-iodo-7-azaindoles):

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085[2]
4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6093[2]
4-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6079[2]
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10081[2]
Sonogashira Coupling: For the Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing access to alkynylated heterocycles.[3] These products are valuable intermediates for further transformations or as final products with interesting biological or material properties.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[3][4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.[3]

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used.[3]

Experimental Data Summary (from related 3-iodo-azaindoles):

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEADMFRTHigh[3]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)TEADMF6085[3]
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF6077[4]
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.

Causality Behind Experimental Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, and RuPhos have proven effective for coupling with iodo-heterocycles.[6]

  • Strong Base: A strong, non-nucleophilic base, such as NaOtBu or K₃PO₄, is required to deprotonate the amine and facilitate the catalytic cycle.[7]

  • Aprotic Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[7]

Experimental Data Summary (from related halo-heterocycles):

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11089[8]
AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene8092[8]
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane100High[6]
Heck Reaction: For Alkenylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[9][10] It is a valuable method for introducing vinyl groups, which can serve as handles for further synthetic manipulations.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands like PPh₃ or P(o-tolyl)₃.[11]

  • Base: A mild inorganic or organic base, such as NaOAc, K₂CO₃, or Et₃N, is used to neutralize the HX generated during the reaction.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically employed.

Experimental Data Summary (from related halo-pyridines):

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10092[1]
StyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMA12089[1]
Ethyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (2)NMP11094[1]
Stille Coupling: Utilizing Organostannanes

The Stille coupling employs organostannane reagents, which are notable for their tolerance to a wide variety of functional groups.[12] However, the toxicity of tin compounds is a significant drawback.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.

  • Additives: In some cases, additives like CuI can accelerate the reaction rate.[13]

  • Solvent: Anhydrous, non-polar solvents such as toluene or THF are commonly used.

Experimental Data Summary (from general literature):

OrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
VinyltributyltinPd(PPh₃)₄ (5)-Toluene100High[14]
PhenyltributyltinPd₂(dba)₃ (2)AsPh₃DMF80High[13]
2-ThienyltributyltinPd(PPh₃)₄ (5)CuINMP60High[13]
Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.[15] However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous techniques.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium complexes with electron-rich and bulky phosphine ligands, such as PCyp₃, are effective in preventing β-hydride elimination and promoting the desired coupling.[15]

  • Anhydrous Conditions: The preparation and use of organozinc reagents necessitate strictly anhydrous and inert atmosphere conditions.

  • Solvent: Aprotic ethereal solvents like THF or dioxane are typically used.

Experimental Data Summary (from general literature):

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
Phenylzinc chloridePd₂(dba)₃ (2)PCyp₃ (8)THF/NMP80High[15]
Alkylzinc bromidePd₂(dba)₃ (2)PCyp₃ (8)THF/NMP80High[15]
Alkenylzinc chloridePd₂(dba)₃ (2)PCyp₃ (8)THF/NMP80High[15]

Experimental Protocols

The following are generalized, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, adapted from literature procedures on related azaindole scaffolds. These should serve as a starting point for optimization with 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, boronic acid, and base in a flask. Inert Evacuate and backfill with an inert gas (e.g., Argon). Reactants->Inert Solvent Add degassed solvent and catalyst/ligand. Inert->Solvent Heat Heat the mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and dilute with an organic solvent. Monitor->Cool Wash Wash with water and brine. Cool->Wash Dry Dry the organic layer and concentrate. Wash->Dry Purify Purify by column chromatography. Dry->Purify

Figure 2: Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • To a reaction vessel, add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., Toluene/Ethanol, 1:1) via syringe.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and ligand (e.g., SPhos, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

Sonogashira Protocol cluster_prep_sono Reaction Setup cluster_reaction_sono Reaction cluster_workup_sono Work-up and Purification Reactants_Sono Combine 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, Pd catalyst, and CuI in a flask. Inert_Sono Evacuate and backfill with an inert gas. Reactants_Sono->Inert_Sono Solvent_Base_Sono Add degassed solvent and amine base. Inert_Sono->Solvent_Base_Sono Alkyne_Sono Add the terminal alkyne dropwise. Solvent_Base_Sono->Alkyne_Sono Stir_Sono Stir at the desired temperature. Alkyne_Sono->Stir_Sono Monitor_Sono Monitor reaction progress by TLC or LC-MS. Stir_Sono->Monitor_Sono Filter_Sono Cool and filter through Celite. Monitor_Sono->Filter_Sono Extract_Sono Extract with an organic solvent. Filter_Sono->Extract_Sono Wash_Sono Wash with aqueous NH4Cl and brine. Extract_Sono->Wash_Sono Dry_Sono Dry the organic layer and concentrate. Wash_Sono->Dry_Sono Purify_Sono Purify by column chromatography. Dry_Sono->Purify_Sono

Figure 3: Workflow for a typical Sonogashira coupling experiment.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., TEA, 3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The functionalization of 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is readily achievable through a variety of well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a robust and versatile method for introducing aryl and alkyl groups with excellent functional group tolerance. For the synthesis of alkynylated derivatives, the Sonogashira coupling remains the method of choice. The Buchwald-Hartwig amination provides a direct route to valuable arylamine derivatives. The Heck, Stille, and Negishi reactions further expand the synthetic toolbox for accessing diverse analogs.

The choice of the optimal method will depend on the specific synthetic target and the available resources. The experimental conditions provided in this guide, derived from closely related systems, offer a strong starting point for researchers. It is anticipated that further optimization of catalysts, ligands, and reaction conditions will continue to enhance the efficiency and scope of these transformations on the 7-azaindole scaffold, accelerating the discovery of new chemical entities for drug development and other applications.

References

  • Doucet, H.; Hierso, J.-C. Sonogashira Coupling Reactions. In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley: 2017; pp 495–539. [Link]

  • Collot, V.; Bovy, P. R.; Rognan, D. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Lett.2000 , 41 (48), 9053–9058. [Link]

  • Ghosh, A.; et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega2023 , 8 (8), 7845–7857. [Link]

  • Yue, D.; Yao, T.; Larock, R. C. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. J. Org. Chem.2006 , 71 (1), 62–69. [Link]

  • Surry, D. S.; Buchwald, S. L. Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley: 2011; pp 1–56. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: 2004. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Buchwald–Hartwig Amination of Aryl Halides and Pseudohalides. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12 (4), 146–151. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules2018 , 23(10), 2673. [Link]

  • Kashani, S. K.; Jessiman, J. E.; Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020 . [Link]

  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology, 2018 . [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega2022 , 7 (27), 23456–23466. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules2021 , 26(15), 4441. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.2016 , 93 (4), 784–787. [Link]

  • Zhou, J.; Fu, G. C. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. J. Am. Chem. Soc.2003 , 125 (41), 12527–12530. [Link]

  • Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst. Catal. Sci. Technol.2016 , 6, 5944-5950. [Link]

  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Lead Sciences. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2024 , 29(5), 1065. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts2018 , 8(4), 137. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. 2004 . [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133 (22), 8480–8483. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules2021 , 26(18), 5486. [Link]

  • Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Org. Lett.2006 , 8 (18), 4043–4046. [Link]

  • Negishi reaction in BODIPY dyes. Unprecedented alkylation by palladium-catalyzed C–C coupling in boron dipyrromethene derivatives. RSC Adv.2015 , 5, 61876-61883. [Link]

Sources

Validation

Assessing the Selectivity of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide to Kinase Inhibition Profiles

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The human kinome, with its vast and structurally similar members, presents a formidable challenge.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The human kinome, with its vast and structurally similar members, presents a formidable challenge. Off-target effects of kinase inhibitors can lead to unforeseen toxicities and diminish therapeutic efficacy. The 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the kinase selectivity profiles of derivatives based on a closely related pyrrolopyridine core, benchmarked against established clinical kinase inhibitors. We will delve into the experimental methodologies for assessing selectivity and provide insights into the structural basis for the observed inhibition patterns.

The Pyrrolopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrrolopyridine core is a well-recognized "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Its bicyclic, nitrogen-containing framework can engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The inherent versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency and selectivity. The 3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine variant, in particular, offers a strategic handle for further chemical modifications, such as cross-coupling reactions, to explore a wide chemical space and optimize for specific kinase targets.[1] While extensive kinome-wide screening data for this exact iodo-methyl derivative is not yet publicly available, studies have shown that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit significant antiproliferative activity against melanoma cell lines, with some compounds showing potency superior or comparable to the multi-kinase inhibitor Sorafenib.[2]

Comparative Kinase Selectivity Profiles

To provide a tangible assessment of the potential selectivity of this scaffold, we will examine the detailed kinase selectivity profile of a highly potent and selective inhibitor based on the isomeric 1H-pyrrolo[3,2-c]pyridine core, CCT251455, a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase.[2][3] We will compare its activity against a panel of kinases with that of two well-established clinical kinase inhibitors: Vemurafenib (a B-Raf inhibitor) and Sorafenib (a multi-kinase inhibitor).

Kinase TargetCCT251455 (MPS1 Inhibitor) IC50 (nM)Vemurafenib (B-Raf Inhibitor) IC50 (nM)Sorafenib (Multi-kinase Inhibitor) IC50 (nM)
MPS1 16 >10,000>10,000
B-Raf (V600E) >10,00031 22
c-Raf (WT) >10,0001006
VEGFR2 >10,00015890
PDGFRβ >10,0004758
c-Kit >10,00048068
p38α >10,0001,30058
CDK1/CycB >10,000>10,000>10,000
Aurora A >10,000>10,000>10,000
Aurora B >10,000>10,000>10,000
CHK1 >10,000>10,000>10,000
PLK1 >10,000>10,000>10,000

Data for CCT251455 is sourced from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.[2][3] Data for Vemurafenib and Sorafenib represents a compilation from various public sources and serves as a general reference.

As the data illustrates, CCT251455 exhibits remarkable selectivity for its primary target, MPS1, with negligible activity against a broad panel of other kinases at concentrations up to 10 µM. This high degree of selectivity is a testament to the successful optimization of the pyrrolopyridine scaffold. In contrast, Vemurafenib, while highly potent against its intended target B-Raf(V600E), also shows activity against other kinases at higher concentrations.[4][5][6] Sorafenib, by design, is a multi-kinase inhibitor with potent activity against several receptor tyrosine kinases, including VEGFR2 and PDGFRβ, in addition to Raf kinases.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in its preclinical development. This is typically achieved through a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and robust method is the luminescence-based kinase assay.

Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Dispense Kinase, Substrate, and Test Compound B Add ATP to Initiate Reaction A->B Start C Incubate at Room Temperature B->C D Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP) D->E F Measure Luminescence E->F G Calculate IC50 Value F->G Analyze Data

Biochemical Kinase Assay Workflow
Cell-Based Kinase Assays

Cell-based assays provide a more physiologically relevant context by measuring the inhibition of a kinase within a living cell. These assays can assess factors like cell permeability and engagement with the target in its native environment.

Protocol: Western Blot-Based Target Phosphorylation Assay

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized phosphorylation level against the compound concentration to determine the cellular IC50.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Plate and Treat Cells with Test Compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE and Transfer C->D E Antibody Incubation (Phospho-specific & Secondary) D->E F ECL Detection E->F G Quantify Band Intensity and Calculate Cellular IC50 F->G

Cell-Based Kinase Inhibition Assay Workflow

Mechanism of Action and Structural Insights

The high selectivity of optimized pyrrolopyridine derivatives like CCT251455 can be attributed to specific interactions within the ATP-binding pocket of the target kinase. Structure-based design plays a crucial role in achieving this selectivity. By exploiting unique features of the target kinase's active site, such as specific amino acid residues or the conformation of the activation loop, it is possible to design inhibitors that bind with high affinity to the intended target while having minimal interaction with other kinases.

For instance, the design of CCT251455 was guided by the crystal structure of MPS1, allowing for the optimization of substituents on the pyrrolopyridine core to maximize interactions with the kinase and stabilize an inactive conformation.[2][3]

G cluster_inhibitor Pyrrolopyridine Inhibitor cluster_kinase Kinase ATP Pocket Inhibitor Pyrrolopyridine Core R1 Substituent 1 Inhibitor->R1 Selectivity R2 Substituent 2 Inhibitor->R2 Potency Hinge Hinge Region Inhibitor->Hinge H-Bonds Gatekeeper Gatekeeper Residue R1->Gatekeeper Steric/Hydrophobic Interactions ActivationLoop Activation Loop R2->ActivationLoop Conformational Stabilization

Hypothetical Kinase-Inhibitor Interactions

Conclusion

The 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The demonstrated high selectivity of closely related pyrrolopyridine derivatives, such as the MPS1 inhibitor CCT251455, underscores the potential of this chemical class to yield highly specific therapeutic agents. By employing rigorous kinase selectivity profiling using a combination of biochemical and cell-based assays, and by leveraging structure-based drug design, it is feasible to develop derivatives of this scaffold that are finely tuned to inhibit specific kinase targets implicated in disease, while minimizing off-target effects. The continued exploration of this and similar scaffolds holds significant promise for the future of targeted cancer therapy and the treatment of other kinase-driven diseases.

References

  • Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065. [Link]

  • Naud, S., et al. (2013). Structure-based Design of Orally Bioavailable 1H-pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PubMed Central, PMCID: PMC3873811. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Chapman, P. B., et al. (2011). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 17(22), 7217-7225. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Lito, P., et al. (2013). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 8, 33–45. [Link]

  • Flaherty, K. T., et al. (2010). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert Opinion on Investigational Drugs, 19(8), 1055-1064. [Link]

  • Wilhelm, S., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2026). bioRxiv. [Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (2014). OncoTargets and Therapy, 7, 1291–1299. [Link]

  • Karoulia, Z., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(21), 31637–31651. [Link]

  • Dahlman, K. B., et al. (2012). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLoS ONE, 7(8), e43936. [Link]

  • Chen, Y., et al. (2015). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. Journal of Proteome Research, 14(1), 125–134. [Link]

  • Milanesi, E., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 50(4), 607–622. [Link]

Sources

Comparative

comparing the efficacy of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine analogs in cancer cell lines

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers down a multitude of synthetic pathways. Among the heterocyclic scaffolds of interest, the pyrrolo[3,2-b]pyridine core has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers down a multitude of synthetic pathways. Among the heterocyclic scaffolds of interest, the pyrrolo[3,2-b]pyridine core has emerged as a privileged structure, demonstrating significant potential in the inhibition of cancer cell proliferation. This guide provides a comparative analysis of the efficacy of various analogs based on the pyrrolo[3,2-b]pyridine and its isomers, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Pyrrolo[3,2-b]pyridine Scaffold: A Promising Core in Oncology

Nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, largely due to their ability to mimic biological molecules and interact with a wide array of enzymatic targets.[1] The fused pyrrolopyridine ring system, in particular, has garnered significant attention for its versatile biological activities.[2][3] This guide will delve into the anti-proliferative activities of derivatives of this scaffold, exploring how substitutions on the core structure influence their efficacy against various cancer cell lines.

Comparative Analysis of Analog Efficacy

The anti-cancer activity of pyrrolo[3,2-b]pyridine derivatives and their isomers is profoundly influenced by the nature and position of their substituents. The following sections and tables summarize the reported in vitro efficacy of various analogs across different cancer cell lines.

Diarylureas and Amides of Pyrrolo[3,2-b]pyridine

A study focused on diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold revealed promising anti-proliferative activity against the A375 human melanoma cell line.[4] With the exception of meta-substituted derivatives, the majority of the synthesized compounds exhibited activity comparable or superior to the multi-kinase inhibitor, Sorafenib.[4] Notably, compounds Ir and It , which have 5-benzylamide substituted 4'-amide moieties, demonstrated the most potent anti-proliferative effects against this cell line.[4]

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Another series of pyrrolo[3,2-c]pyridine derivatives were investigated for their inhibitory effect on FMS kinase, a receptor tyrosine kinase often over-expressed in ovarian, prostate, and breast cancers.[5] From a screen of eighteen analogs, compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively.[5] Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029.[5] Furthermore, it displayed significant anti-proliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC50 values in the range of 0.15–1.78 µM.[5] Importantly, this compound also demonstrated selectivity for cancer cells over normal fibroblasts.[5]

Pyrrolo[2,3-b]pyridine Analogs as Antiproliferative Agents

A series of thirty-two novel pyrrolo[2,3-b]pyridine analogs were synthesized and evaluated for their cytotoxic effects on A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines.[6] Several of these compounds, including 5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, and 7k , showed significant growth inhibitory action at low micromolar concentrations, with GI50 values ranging from 0.12 µM to 9.84 µM.[6] Structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups, such as trifluoromethyl and nitro at the para position, and chloro at the ortho position, enhanced the activity against the A549 cell line.[6] Further investigation revealed that one of the most active compounds, 5d , is capable of intercalating with calf thymus DNA, suggesting that its anti-proliferative activity may stem from the blockage of DNA replication.[6]

Summary of In Vitro Efficacy Data
Compound IDScaffoldCancer Cell Line(s)Reported Activity (IC50/GI50)Key Findings
Ir and It Pyrrolo[3,2-b]pyridineA375 (Melanoma)Most potent in the seriesSuperior activity to Sorafenib.[4]
1r Pyrrolo[3,2-c]pyridineOvarian, Prostate, Breast0.15–1.78 µMPotent and selective FMS kinase inhibitor.[5]
4h 1H-pyrrolo[2,3-b]pyridine4T1 (Breast Cancer)FGFR1-4 IC50: 7, 9, 25, 712 nMPotent FGFR inhibitor, induced apoptosis.[7]
10t 1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12-0.21 µMPotent tubulin polymerization inhibitor.[8][9]
5d Pyrrolo[2,3-b]pyridineA549 (Lung)0.12 µMIntercalates with DNA.[6]
5k Pyrrolo[2,3-b]pyridineA549 (Lung)0.16 µMElectron-withdrawing groups enhance activity.[6]
7j Pyrrolo[2,3-b]pyridineA549, HeLa, MDA-MB-2310.18 µM, 0.7 µM, 0.25 µMGood activity across multiple cell lines.[6]

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anti-cancer efficacy of pyrrolo[3,2-b]pyridine analogs stems from their ability to modulate various signaling pathways and cellular processes critical for cancer cell survival and proliferation.

Inhibition of Receptor Tyrosine Kinases

Several analogs have been shown to target receptor tyrosine kinases (RTKs). For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in tumor angiogenesis and proliferation.[7] Similarly, pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibition of FMS kinase (CSF-1R), a key driver in various cancers.[5] Another identified target is the Traf2 and Nck-interacting kinase (TNIK), which is being explored as a therapeutic target in colorectal cancer.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) RAS RAS RTK->RAS Phosphorylates PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Activates Analog Pyrrolopyridine Analog Analog->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Fig. 1: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Disruption of Microtubule Dynamics

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule polymerization.[8][9] This leads to G2/M phase cell cycle arrest and apoptosis.[8] Compound 10t , for example, potently inhibited tubulin polymerization and disrupted microtubule dynamics at nanomolar concentrations.[8][9]

DNA Intercalation

Some pyrrolo[2,3-b]pyridine analogs have been found to exert their cytotoxic effects by intercalating into DNA.[6] This interaction can block DNA replication and transcription, ultimately leading to cell death.[6]

Experimental Protocols

The evaluation of the anti-cancer efficacy of these compounds relies on a series of well-established in vitro assays.

Cell Viability and Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolopyridine analogs and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of cell growth versus compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start: Synthesis of Analogs Screening Primary Screening: Cell Viability Assay (SRB) Start->Screening Dose_Response Dose-Response & GI50/IC50 Determination Screening->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis Target Target Engagement Assays (e.g., Kinase Inhibition) Mechanism->Target Mechanism->SAR Optimization Lead Optimization SAR->Optimization

Fig. 2: General experimental workflow for evaluating novel analogs.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold and its isomers represent a versatile and promising platform for the development of novel anti-cancer agents. The efficacy of these compounds is highly dependent on the specific substitution patterns, which dictate their mechanism of action, be it through kinase inhibition, disruption of microtubule dynamics, or DNA intercalation. The data presented herein underscores the potential of these analogs and provides a foundation for the rational design of next-generation therapeutics. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.

References

  • Pharmacia. (2024, September 11). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • De Gruyter. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • PubMed. (2010, January 1). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. [Link]

  • Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]

  • National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Moroccan Journal of Chemistry. (2022, December 24). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2025, July 21). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. [Link]

  • Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • PubMed. (n.d.). 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline and pyrido[3',2':4,5]pyrrolo[1,2-c][2][5][7]benzotriazine: two new ring systems with antitumor activity. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement for Novel Kinase Inhibitors: A Case Study with 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, unequivocally demonstrating that a compound binds to its intended target within a cellular context is a cornerstone of a successf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, unequivocally demonstrating that a compound binds to its intended target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comparative analysis of key methodologies for validating the target engagement of novel compounds, using the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold as a representative example of a potential kinase inhibitor. The pyrrolopyridine core is a privileged scaffold in many FDA-approved kinase inhibitors, making this class of compounds a relevant subject for this technical discussion.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and clinical development, it is paramount to confirm that a compound's observed phenotypic effects are a direct consequence of its interaction with the intended molecular target. Failure to do so can lead to costly late-stage failures and misinterpretation of structure-activity relationships (SAR).[4] Robust target engagement validation provides critical insights into a compound's mechanism of action, potency, and selectivity.

A Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay is dictated by several factors, including the nature of the target, the availability of reagents, the desired throughput, and the specific questions being addressed. Here, we compare several orthogonal approaches, from direct biophysical measurements to cellular assays that provide a more physiologically relevant context.

Biophysical Methods: A Direct Measure of Binding

Biophysical assays provide a direct and often quantitative assessment of the interaction between a compound and a purified protein. These methods are invaluable in early-stage discovery for confirming direct binding and determining binding kinetics and thermodynamics.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[5] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5][6] ITC is considered a gold-standard biophysical assay due to its label-free nature and the comprehensive thermodynamic profile it provides.[7]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Compound Compound Solution (Syringe) Titration Incremental Titration Compound->Titration Protein Purified Target Protein (Cell) Protein->Titration Detection Heat Change Detection Titration->Detection BindingIsotherm Generate Binding Isotherm Detection->BindingIsotherm Thermodynamics Determine K_D, n, ΔH, ΔS BindingIsotherm->Thermodynamics

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Detailed Protocol:

  • Protein Purification: Purify the target kinase to >95% homogeneity.

  • Sample Preparation: Prepare a solution of the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative and the purified kinase in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the compound solution into the syringe and the protein solution into the sample cell of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters.[8]

Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface.[9][10] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.[9][10] SPR provides kinetic information, including association (kon) and dissociation (koff) rates, in addition to the binding affinity (KD).[10]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Association Flow Compound (Association) Immobilize->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Determine k_on, k_off, K_D Sensorgram->Kinetics

Caption: Surface Plasmon Resonance (SPR) Workflow.

Detailed Protocol:

  • Ligand Immobilization: Covalently immobilize the purified target kinase onto a suitable sensor chip.

  • Analyte Injection: Inject a series of concentrations of the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative over the sensor surface.

  • Association and Dissociation: Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases.

  • Regeneration: Inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the binding parameters.

Table 1: Comparison of Biophysical Methods

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Key Outputs KD, n, ΔH, ΔSkon, koff, KD
Label-Free YesYes
Throughput Low to mediumMedium to high
Sample Consumption HighLow
Advantages Provides complete thermodynamic profileProvides kinetic information
Limitations Lower throughput, requires larger sample quantitiesImmobilization may affect protein conformation
Cellular Target Engagement Assays: Probing Binding in a Physiological Context

While biophysical methods confirm direct binding, they do not account for the complexities of the cellular environment, such as membrane permeability, off-target binding, and competition with endogenous ligands. Cellular target engagement assays address this by measuring compound binding within intact cells or cell lysates.

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11][12] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[11][12] The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry.[13][14]

Experimental Workflow:

CETSA_Workflow Treat Treat Cells with Compound Heat Heat Cells at a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Insoluble Fractions Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Curve Generate Melt Curve Quantify->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period.[13]

  • Lysis: Lyse the cells, often through freeze-thaw cycles.[13]

  • Fractionation: Centrifuge the lysates to separate the soluble fraction from the aggregated, insoluble proteins.[13]

  • Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[15]

Principle: The NanoBRET™ assay is a live-cell method that utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[16] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound, its close proximity to the luciferase results in BRET. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[16]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Transfect Transfect Cells with Kinase-NanoLuc® Fusion AddTracer Add Fluorescent Tracer Transfect->AddTracer AddCompound Add Test Compound AddTracer->AddCompound MeasureBRET Measure BRET Signal AddCompound->MeasureBRET DoseResponse Generate Dose-Response Curve MeasureBRET->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Kinase_Activity_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Mix Combine Kinase, Substrate, ATP, and Compound Incubate Incubate at Optimal Temperature Mix->Incubate AddReagent Add Detection Reagent Incubate->AddReagent MeasureSignal Measure Signal (e.g., Fluorescence) AddReagent->MeasureSignal DoseResponse Generate Dose-Response Curve MeasureSignal->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Caption: Generic Kinase Activity Assay Workflow.

Detailed Protocol (Example using a TR-FRET Assay):

  • Reaction Setup: In a multi-well plate, combine the purified target kinase, a biotinylated substrate peptide, ATP, and varying concentrations of the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After incubation, read the plate on a TR-FRET-capable plate reader. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Data Analysis: Plot the TR-FRET signal against the compound concentration to determine the IC50 for kinase inhibition.

A Self-Validating, Multi-Faceted Approach

No single assay can provide a complete picture of target engagement. A robust validation strategy employs a combination of orthogonal methods to build a compelling and self-validating case. For a novel 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine derivative, an exemplary workflow would be:

  • Initial Confirmation with Biophysical Methods: Use ITC or SPR to confirm direct binding to the purified target kinase and to obtain initial affinity and kinetic data. This provides a fundamental validation of the compound's ability to interact with its intended target.

  • Cellular Target Engagement Validation: Employ CETSA or a NanoBRET™ assay to demonstrate that the compound can access and bind to its target in a cellular environment. This is a critical step to bridge the gap between in vitro and in vivo activity.

  • Functional Confirmation with Kinase Activity Assays: Use a kinase activity assay to show that target binding translates into a functional consequence, i.e., inhibition of the kinase's catalytic activity.

  • Cellular Pathway Modulation: Further validate target engagement by demonstrating modulation of a known downstream signaling pathway of the target kinase in cells (e.g., by Western blotting for a phosphorylated substrate).

By systematically applying these complementary techniques, researchers can build a comprehensive and trustworthy data package that strongly supports the proposed mechanism of action for their compounds, thereby de-risking the progression of promising candidates into further development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • Robers, M. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]

  • Perrin, J., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. Retrieved from [Link]

  • Anselmo, A. C., & Mitragotri, S. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2021, March 2). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Hadimani, M. B., et al. (2013). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Retrieved from [Link]

Sources

Comparative

Benchmarking Novel Kinase Inhibitors Derived from 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Against Established MPS1 Inhibitors

A Senior Application Scientist's Guide to Comparative Efficacy Analysis Introduction: The Promise of the Pyrrolopyridine Scaffold The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, recogn...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

Introduction: The Promise of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a versatile framework for orienting functional groups to interact with the ATP-binding pocket of various kinases. The specific derivative, 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a critical starting material, with the iodine atom at the 3-position offering a prime site for functionalization through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Research into the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold has led to the development of highly potent and orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1) kinase, such as CCT251455[1]. MPS1 (also known as TTK) is a crucial kinase in the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis[2][3]. As many human cancers exhibit chromosomal instability and an over-reliance on a functional SAC, MPS1 has emerged as a high-value oncology target[2][3].

This guide provides a comprehensive framework for benchmarking a novel, hypothetical inhibitor, herein named UMPyr-1 , derived from the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, against established, potent MPS1 inhibitors. We will detail the essential biochemical and cell-based assays required for a robust comparative analysis, explaining the rationale behind each experimental choice and providing actionable protocols for researchers in drug discovery.

The Competitors: A Snapshot of Leading MPS1 Inhibitors

To establish a meaningful benchmark for UMPyr-1, we will compare its performance against three well-characterized, potent, and selective MPS1 inhibitors.

  • CCT251455: A highly potent and selective MPS1 inhibitor developed from the 1H-pyrrolo[3,2-c]pyridine scaffold. It serves as a crucial benchmark due to its structural relationship to our hypothetical compound and its well-documented activity[1][3][4].

  • BAY 1161909 (Empesertib): A potent and selective MPS1 inhibitor that has been evaluated in preclinical and clinical settings. It represents a structurally distinct class of inhibitors, providing a broader context for comparison[5][6][7][8].

  • BAY 1217389: Another potent and selective MPS1 inhibitor from a distinct chemical series that has also advanced into clinical studies. Its inclusion ensures our benchmarking is comprehensive and relevant to the current landscape of MPS1-targeted therapies[5][9][10][11][12].

Quantitative Data Summary: Biochemical Potency

The initial and most fundamental comparison is the direct inhibition of the target kinase. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency. This data is typically generated using in vitro biochemical assays with purified recombinant MPS1 kinase.

CompoundTarget KinaseBiochemical IC50 (nM)Source
UMPyr-1 (Hypothetical) MPS1To Be Determined-
CCT251455 MPS13[1][3][5]
BAY 1161909 MPS1< 1[5][6][7]
BAY 1217389 MPS1< 10[5][9][10]

Part 1: Biochemical Assays for Direct Target Inhibition

To determine the IC50 of UMPyr-1 and validate the potency of the benchmark inhibitors, two robust, non-radioactive biochemical assay formats are recommended: a TR-FRET-based binding assay and a luminescence-based activity assay. Running both provides a more complete picture of the inhibitor's mechanism. A binding assay measures the direct engagement of the inhibitor with the kinase, while an activity assay measures the functional consequence of that binding—the inhibition of substrate phosphorylation.

Experimental Workflow: Biochemical Assays

G cluster_0 Biochemical Assay Preparation cluster_1 LanthaScreen™ Eu Kinase Binding Assay cluster_2 ADP-Glo™ Kinase Activity Assay cluster_3 Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors (UMPyr-1, Benchmarks) ls_add_inh Add Inhibitor Dilutions to Plate prep_inhibitor->ls_add_inh adp_add_inh Add Inhibitor Dilutions to Plate prep_inhibitor->adp_add_inh prep_kinase Prepare Recombinant MPS1 Kinase Solution ls_add_kin_ab Add Kinase/ Eu-Antibody Mix prep_kinase->ls_add_kin_ab adp_add_kin_sub Add Kinase/ Substrate/ATP Mix prep_kinase->adp_add_kin_sub prep_reagents Prepare Assay-Specific Reagents (Tracer, ATP, etc.) prep_reagents->ls_add_kin_ab ls_add_tracer Add Alexa Fluor™ Tracer prep_reagents->ls_add_tracer prep_reagents->adp_add_kin_sub adp_add_reagent1 Add ADP-Glo™ Reagent (Stop & Deplete ATP) prep_reagents->adp_add_reagent1 adp_add_reagent2 Add Kinase Detection Reagent (Convert ADP to ATP) prep_reagents->adp_add_reagent2 ls_add_inh->ls_add_kin_ab ls_add_kin_ab->ls_add_tracer ls_incubate Incubate (1 hr, RT) ls_add_tracer->ls_incubate ls_read Read TR-FRET Signal (665nm / 615nm) ls_incubate->ls_read analysis Plot Dose-Response Curves Calculate IC50 Values ls_read->analysis adp_add_inh->adp_add_kin_sub adp_incubate_kin Incubate (1 hr, RT) (Kinase Reaction) adp_add_kin_sub->adp_incubate_kin adp_incubate_kin->adp_add_reagent1 adp_incubate_1 Incubate (40 min, RT) adp_add_reagent1->adp_incubate_1 adp_incubate_1->adp_add_reagent2 adp_incubate_2 Incubate (30-60 min, RT) adp_add_reagent2->adp_incubate_2 adp_read Read Luminescence adp_incubate_2->adp_read adp_read->analysis

Caption: Workflow for biochemical benchmarking of kinase inhibitors.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

Causality: This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the MPS1 kinase by an inhibitor. It is a proximity-based assay that relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer. A high FRET signal indicates tracer binding (no inhibition), while a low signal indicates displacement by the inhibitor. This method is highly sensitive, suitable for high-throughput screening, and can detect inhibitors that bind to the ATP site or allosteric sites that alter ATP pocket conformation[13][14].

Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13].

    • Prepare a serial dilution of the test compounds (UMPyr-1 and benchmarks) in 100% DMSO, then create a 4X intermediate dilution in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a 2X Kinase/Eu-Antibody solution in 1X Kinase Buffer A. The final concentrations should be optimized for the specific kinase batch (e.g., 10 nM MPS1 kinase, 4 nM Eu-anti-His antibody)[13].

    • Prepare a 4X Kinase Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase[13][15].

  • Assay Procedure (16 µL final volume):

    • To the wells of a low-volume, 384-well plate, add 4 µL of the 4X compound dilutions. Include "no inhibitor" (DMSO only) controls for maximum signal and "no kinase" controls for background.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

    • Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor)[14].

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "high concentration inhibitor" (0% activity) controls.

    • Plot the normalized Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP-Glo™ Kinase Assay

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction[16][17]. It is a universal assay applicable to virtually any kinase. The assay is performed in two steps: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP; second, a detection reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and, therefore, to kinase activity[16][18][19].

Protocol:

  • Kinase Reaction (5 µL volume):

    • Prepare a 2X Kinase solution and a 2X Substrate/ATP solution in the appropriate kinase reaction buffer.

    • To a 384-well plate, add 2.5 µL of test compound in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of the 2X Kinase/Substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature[18].

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal[18].

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

    • Plot the normalized luminescence against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to calculate the IC50.

Part 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

Biochemical assays confirm direct inhibition of the isolated enzyme, but it is crucial to demonstrate that the compound can enter cells, engage its target in the complex cellular environment, and elicit the desired biological response.

Signaling Pathway: MPS1 and the Spindle Assembly Checkpoint

G cluster_0 Mitosis cluster_1 Spindle Assembly Checkpoint (SAC) Activation cluster_2 Cell Cycle Arrest cluster_3 Inhibition by UMPyr-1 improper_attach Improper Kinetochore- Microtubule Attachment mps1 MPS1 Kinase improper_attach->mps1 autophos MPS1 Autophosphorylation (Activation) mps1->autophos Activates sac_proteins Recruitment of SAC Proteins (e.g., Mad2) autophos->sac_proteins Phosphorylates & Recruits mcc Mitotic Checkpoint Complex (MCC) Formation sac_proteins->mcc Leads to apc Anaphase-Promoting Complex (APC/C) mcc->apc Inhibits arrest Mitotic Arrest (Allows for error correction) apc->arrest Inhibition leads to umpyr1 UMPyr-1 umpyr1->mps1 Inhibits

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Cellular Target Engagement: Phospho-MPS1 Western Blot

Causality: MPS1 activation involves autophosphorylation at multiple sites, such as Threonine 676. Measuring the level of phosphorylated MPS1 (p-MPS1) serves as a direct biomarker of the kinase's activity within the cell. A potent and cell-permeable inhibitor will reduce the level of p-MPS1 in a dose-dependent manner. This assay validates that the compound is reaching and inhibiting its intended target in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with a serial dilution of UMPyr-1 or benchmark inhibitors for 1-2 hours.

    • To induce mitotic arrest and maximize MPS1 activity, treat cells with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) for 2-4 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-MPS1 (e.g., anti-phospho-TTK Thr676).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total MPS1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-MPS1 signal to the total MPS1 signal.

    • Plot the normalized p-MPS1 levels against inhibitor concentration to determine the cellular IC50 for target inhibition.

Phenotypic Outcome: Cell Viability Assay

Causality: The therapeutic goal of inhibiting MPS1 in cancer cells is to induce cell death by forcing a premature and error-prone exit from mitosis. A cell viability assay measures this ultimate phenotypic outcome. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells[20][21]. A decrease in the luminescent signal corresponds to a decrease in cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of UMPyr-1 and the benchmark inhibitors. Include a DMSO-only control.

    • Incubate the plates for a period that allows for multiple cell cycles (e.g., 72 hours) in a standard cell culture incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes[22][23].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[17][22].

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[22][23].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[22][23].

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Interpretation of Results

This comprehensive benchmarking guide provides a multi-faceted approach to evaluating a novel MPS1 inhibitor derived from the 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. By systematically comparing UMPyr-1 to established inhibitors like CCT251455 , BAY 1161909 , and BAY 1217389 , researchers can build a robust data package.

An ideal candidate will exhibit:

  • Potent Biochemical Inhibition: An IC50 in the low nanomolar range, comparable to or better than the benchmarks, as determined by both binding and activity assays.

  • Clear Cellular Target Engagement: A dose-dependent reduction in p-MPS1 levels at concentrations that correlate with its biochemical potency, demonstrating good cell permeability and on-target activity.

  • Effective Anti-proliferative Activity: A potent GI50 value in cancer cell lines, indicating that target inhibition translates to the desired phenotypic outcome of cell death.

By following these self-validating protocols and understanding the causality behind each experiment, drug development professionals can confidently assess the therapeutic potential of new chemical entities and make data-driven decisions for further optimization and preclinical development.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Mps1 Inhibitors. MedChemExpress.

  • Mps1 Inhibitors (Alternative). MedChemExpress.

  • Empesertib (BAY 1161909). MedChemExpress.

  • BAY 1217389. MedChemExpress.

  • GSK2982772. MedChemExpress.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • BAY 1217389. Selleck Chemicals.

  • Necrostatin-1. R&D Systems.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation.

  • ADP-Glo™ Kinase Assay Quick Protocol. Promega Corporation.

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel. AACR Journals.

  • CellTiter-Glo Assay Protocol. University of Oslo.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.

  • Empesertib (BAY1161909). Selleck Chemicals.

  • ADP Glo Protocol.

  • BAY1217389. AmBeed.

  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific.

  • Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed.

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Necrostatin-1. Probechem.

  • Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. MDPI.

  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. ResearchGate.

  • LanthaScreen Europium (Eu) Assay Setup Guide. Thermo Fisher Scientific.

  • Application Notes and Protocols for CCT251455 in Cell Viability Assays. Benchchem.

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. ACS Publications.

  • RIPK1 Inhibitor. MedChemExpress.

  • Mps1 inhibitor CCT251455 Small Molecule (Tool Compound). Ximbio.

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. AACR Journals.

  • Design, Synthesis and Bioactive Evaluation of Topo I/c-MYC Dual Inhibitors. PubMed Central.

  • Mps1 inhibitor CCT251455 Small Molecule (Tool Compound). CancerTools.org.

  • Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. PubMed Central.

  • Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. PubMed Central.

  • Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis. Shokat Lab.

  • Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling.

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PubMed Central.

Sources

Validation

A Comparative Guide to the Physicochemical Properties of Pyrrolo[3,2-b]pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals The pyrrolopyridine scaffold, a bioisostere of indole and purine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a bioisostere of indole and purine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of a nitrogen atom in the six-membered ring not only influences the molecule's biological activity but also profoundly alters its fundamental physicochemical properties. These properties—acidity/basicity (pKa), lipophilicity (LogP), and solubility—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).

This guide offers an in-depth comparative study of the key physicochemical properties of four primary pyrrolopyridine isomers: 1H-pyrrolo[3,2-b]pyridine (4-azaindole), 1H-pyrrolo[3,2-c]pyridine (5-azaindole), 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Understanding the subtle yet significant differences imparted by the nitrogen atom's position is critical for rational drug design and the optimization of lead compounds.

The Isomeric Landscape: Structure Dictates Function

The location of the nitrogen atom within the pyridine ring relative to the fused pyrrole ring defines the four key isomers. This structural variation creates distinct electronic environments, which is the primary driver for the differences in their physicochemical behavior.

Caption: The four principal isomers of pyrrolopyridine (azaindole).

Comparative Analysis of Physicochemical Properties

The introduction of a nitrogen atom generally enhances aqueous solubility compared to the parent indole scaffold, a favorable trait in drug development.[2] However, the specific placement of this nitrogen atom creates a unique interplay of inductive and resonance effects, leading to distinct properties for each isomer.

Property1H-pyrrolo[3,2-b]pyridine (4-Azaindole)1H-pyrrolo[3,2-c]pyridine (5-Azaindole)1H-pyrrolo[2,3-c]pyridine (6-Azaindole)1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
IUPAC Name 1H-pyrrolo[3,2-b]pyridine[3]1H-pyrrolo[3,2-c]pyridine[4]1H-pyrrolo[2,3-c]pyridine1H-pyrrolo[2,3-b]pyridine[5]
Melting Point (°C) 126 - 128[6]Data not available134 - 140[7]105 - 107[8][9]
pKa (Pyridine N) Data not availableData not available~8.0[10]7.69 (Predicted)[11]
LogP 1.1 (Computed)[3]0.7 (Computed)[4]0.7 (Computed)[12]1.1 (Computed)[5]
Aqueous Solubility Sparingly soluble[1]Hardly soluble[13]Hardly soluble[14][15]Slightly soluble[8]

Note: Experimental data for direct comparison is scarce; some values are computed and should be used as a guide. The lack of consistent experimental data highlights a research gap in the field.

Acidity and Basicity (pKa): The Protonation Gatekeeper

The pKa of the pyridine nitrogen is a critical parameter, as it determines the charge state of the molecule at physiological pH (~7.4). A molecule's charge state profoundly affects its ability to cross cell membranes, bind to its target, and its solubility.

The basicity of the pyridine nitrogen is influenced by the electron-donating character of the fused pyrrole ring. However, the nitrogen atom's own electron-withdrawing inductive effect counteracts this. The position of the nitrogen determines the balance of these forces.

  • In 7-azaindole , the nitrogen is para to the fusion point, allowing for effective resonance stabilization of the protonated form, leading to a relatively higher basicity.

  • In 6-azaindole , a pKa of approximately 8.0 has been reported for the protonation equilibrium, indicating it is also significantly protonated at physiological pH.[10]

  • For 4- and 5-azaindole , the nitrogen is closer to the electron-rich pyrrole ring, which can lead to more complex electronic interactions. The lack of readily available experimental pKa data for 1H-pyrrolo[3,2-b]pyridine (4-azaindole) and 5-azaindole makes direct comparison difficult but underscores the need for empirical determination.

The pyrrole N-H is generally weakly acidic, with a pKa well outside the physiological range, but its hydrogen-bonding donor capability is crucial for molecular interactions.

Lipophilicity (LogP/LogD): Balancing Water and Fat

Lipophilicity, the measure of a compound's preference for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and target engagement. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The introduction of the polar pyridine nitrogen atom generally lowers the LogP compared to indole. The computed LogP values suggest that 5- and 6-azaindole are more hydrophilic (lower LogP) than 4- and 7-azaindole.[3][4][5][12] This can be rationalized by the overall dipole moment of the molecule, which is dictated by the vector sum of the individual bond dipoles. The position of the nitrogen atom alters this molecular dipole, thus influencing its interaction with polar (water) and non-polar (octanol) environments.

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be effective, it must first dissolve. All four isomers are described as being sparingly to slightly soluble in water.[1][8][13] While this represents an improvement over indole, it often remains a challenge in drug development. The solubility is a function of both the molecule's polarity (related to LogP) and its crystal lattice energy (related to melting point). A higher melting point often indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, thus leading to lower solubility. The higher melting point of 6-azaindole (134-140 °C) compared to 7-azaindole (105-107 °C) may contribute to differences in their dissolution kinetics.[7][9]

Structure-Property Relationships: A Conceptual Overview

The position of the pyridine nitrogen is the key structural variable that dictates the physicochemical properties through a cascade of electronic effects.

SPR cluster_structure Structural Feature cluster_effects Electronic Effects cluster_properties Physicochemical Properties N_Position Position of Pyridine Nitrogen Inductive Inductive Effect (-I, e⁻ withdrawing) N_Position->Inductive modulates Resonance Resonance Effect (e⁻ distribution) N_Position->Resonance modulates MP Melting Point (Crystal Packing) N_Position->MP affects Dipole Molecular Dipole Moment Inductive->Dipole pKa pKa (Basicity) Inductive->pKa Resonance->Dipole Resonance->pKa LogP LogP (Lipophilicity) Dipole->LogP Solubility Aqueous Solubility Dipole->Solubility MP->Solubility

Caption: Relationship between nitrogen position and physicochemical properties.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of physicochemical data, standardized protocols are essential. The following are outlines of the gold-standard methods for determining the properties discussed.

Protocol for pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting curve.[12][16]

Methodology:

  • Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Prepare a solution of the pyrrolopyridine isomer (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride.[10]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement, especially for pKa values above 6.[10]

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) with constant stirring. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[10]

  • Analysis: Plot pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve (the buffer region).[12]

Protocol for LogP Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between 1-octanol (simulating lipids) and water.[17][18]

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the pyrrolopyridine isomer in the 1-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous buffer in a vessel.

  • Equilibration: Shake or stir the vessel gently for a sufficient period (e.g., 24-48 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[1]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

LogP_Workflow start Start prep Prepare Mutually Saturated 1-Octanol and Aqueous Buffer (pH 7.4) start->prep dissolve Dissolve Test Compound in 1-Octanol Phase prep->dissolve mix Mix Octanol and Aqueous Phases dissolve->mix equilibrate Shake/Stir to Reach Equilibrium (e.g., 24-48h at 25°C) mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound Concentration in Each Phase (e.g., HPLC) separate->quantify calculate Calculate LogP = log([Octanol]/[Aqueous]) quantify->calculate end End calculate->end

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol for Aqueous Solubility Determination by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under specific conditions.[6][14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid pyrrolopyridine isomer to a vial containing the aqueous medium (e.g., water or a specific pH buffer). The presence of undissolved solid at the end of the experiment is crucial.[14]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid precipitation due to temperature changes.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, LC-MS).

  • Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Implications for Drug Discovery

The choice of a pyrrolopyridine isomer can have significant downstream consequences for a drug discovery program:

  • Target Engagement: A basic nitrogen that is protonated at physiological pH can form crucial ionic interactions or hydrogen bonds in a target's binding pocket. 6- and 7-azaindoles, with their higher basicity, may be preferred when such an interaction is desired.

  • Oral Bioavailability: Compounds must dissolve in the gastrointestinal tract and permeate the gut wall. Higher aqueous solubility is beneficial for dissolution, while optimal lipophilicity (LogP typically in the 1-3 range) is needed for membrane permeation. The subtle differences among the isomers can be exploited to fine-tune this balance.

  • CNS Penetration: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. This often requires higher lipophilicity and a lower degree of ionization at physiological pH.

  • Metabolic Stability: The position of the nitrogen atom can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), affecting its half-life and potential for drug-drug interactions.

References

(Note: For brevity, a selection of key references is provided. Full citations are available in the source list.)

  • Quora. How do you perform the shake flask method to determine solubility? (2017-04-27). Available from: [Link]

  • Chem-Impex. 4-Azaindole. Available from: [Link]

  • 4-Azaindole 272-49-1 wiki. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]

  • PubChem. 5-Azaindole. Available from: [Link]

  • PubChem. 4-Azaindole. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Chem-Impex. 6-Azaindole. Available from: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • Quora. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013-11-12). Available from: [Link]

  • PubChem. 6-Azaindole. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ChemBK. 6-Azaindole. (2024-04-10). Available from: [Link]

  • ResearchGate. The Photophysical Properties of 6-Azaindole. (2025-08-07). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

  • PMC. Azaindole Therapeutic Agents. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine

As a Senior Application Scientist, it is understood that pioneering research and development necessitates the use of novel chemical entities. Among these are halogenated heterocyclic compounds, such as 3-Iodo-5-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research and development necessitates the use of novel chemical entities. Among these are halogenated heterocyclic compounds, such as 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine, which are invaluable building blocks in medicinal chemistry and materials science. However, their utility in the lab is matched by the critical importance of their responsible handling and disposal. This guide provides a direct, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Effective disposal begins with a thorough understanding of the substance's properties and associated hazards. 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a halogenated, nitrogen-containing heterocyclic solid.[1] Its hazard profile dictates the stringent disposal protocols required.

Rationale: The presence of iodine classifies this compound as a halogenated organic , which places it in a specific, regulated waste stream.[2][3] Furthermore, its designation as highly hazardous to water (WGK 3) strictly prohibits any form of drain disposal.

Property Information Source(s)
Chemical Name 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine[4]
CAS Number 1000343-70-3[4]
Molecular Formula C₈H₇IN₂[4]
Physical Form Solid[1]
Signal Word Warning [5]
GHS Hazard Codes H302, H315, H319, H335[5]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3[5]
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Highly hazardous to water)

Mandatory Personal Protective Equipment (PPE) and Handling

Prior to handling the compound for experimentation or disposal, adherence to safety protocols is paramount.

  • Eye Protection: Wear ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

Rationale: The compound is a known skin, eye, and respiratory irritant.[5] Direct contact or inhalation can cause harm. Proper PPE and engineering controls like a fume hood are the primary lines of defense.

Step-by-Step Waste Segregation and Collection Protocol

The following procedure must be followed to ensure safe, compliant collection of waste containing 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

Step 1: Identify the Correct Waste Stream

All waste containing this compound, regardless of concentration, must be classified as Halogenated Organic Waste .[2][3]

Rationale: Halogenated waste requires high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[6] Mixing it with non-halogenated waste contaminates the entire stream and can lead to regulatory fines and improper disposal.[2]

Step 2: Select an Appropriate Waste Container

The type of container depends on the physical state of the waste.

  • Solid Waste:

    • Unused or Expired Chemical: If possible, dispose of the compound in its original, clearly labeled manufacturer's container.[7]

    • Contaminated Lab Debris (e.g., gloves, weigh boats, paper towels): Place these items in a designated solid waste container, typically a plastic pail or a securely lined cardboard box labeled for halogenated solid waste.

  • Liquid Waste (Solutions):

    • Use a dedicated, leak-proof container, preferably constructed of high-density polyethylene (HDPE), designated for "Halogenated Organic Liquid Waste." [8]

    • Ensure the container has a secure, threaded screw cap to prevent spills and vapor release.[2]

    • Never use metallic containers for this waste stream, as some halogenated compounds or their mixtures can be corrosive.[7][9]

Step 3: Properly Label the Waste Container

Accurate labeling is a critical regulatory requirement.[10] The label must be applied to the container before the first drop of waste is added.[2]

Your institution's Environmental Health & Safety (EHS) department will provide specific tags, but all labels must include:

  • The words "Hazardous Waste" .

  • The full chemical name(s) of all constituents: "Waste 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine" . Do not use abbreviations or chemical formulas.[2]

  • An accurate list of any solvents or other chemicals mixed in the container.

  • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).[5]

Step 4: Accumulate Waste Safely
  • Keep the waste container tightly sealed at all times, except when actively adding waste.[2][10]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][10]

  • Ensure the SAA is in a well-ventilated area and has secondary containment (such as a spill tray) to capture any potential leaks.[9]

  • Do not overfill the container; a maximum of 90% capacity is the standard practice to allow for expansion.[7]

Spill and Decontamination Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • For Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the solid material into the designated halogenated solid waste container. Avoid creating dust.

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as contaminated lab debris.

    • Wash the area with soap and water.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert nearby personnel and the laboratory supervisor.

    • Contact your institution's EHS emergency line for professional cleanup.

Final Disposal Logistics

Laboratory personnel are responsible for proper collection and labeling, but the final disposal is managed by professionals.

  • Once the waste container is full (or has been accumulating for the maximum time allowed by your institution, often 12 months), seal it securely.[10]

  • Complete a waste pickup request form as required by your EHS department.

  • EHS personnel or a licensed hazardous waste contractor will collect the container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Rationale: The entire process, from generation to final disposal, is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][11] Following institutional procedures ensures compliance with these regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly disposing of waste generated from 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Start Waste Generation Involving 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine WasteType What is the physical form of the waste? Start->WasteType SolidWaste Solid Waste WasteType->SolidWaste Solid (e.g., unused chemical, contaminated gloves) LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid (e.g., reaction mixtures, solutions) SolidContainer Place in container for: 'HALOGENATED SOLID WASTE' SolidWaste->SolidContainer LiquidContainer Place in container for: 'HALOGENATED LIQUID WASTE' LiquidWaste->LiquidContainer Label Ensure container is properly labeled with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms SolidContainer->Label LiquidContainer->Label Store Store sealed container in designated Satellite Accumulation Area with secondary containment. Label->Store Pickup Request pickup from Environmental Health & Safety (EHS) Store->Pickup

Caption: Disposal workflow for 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine Safety D
  • MATERIAL SAFETY D
  • 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine Product Inform
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine Properties. Sigma-Aldrich.
  • 3-IODO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE Product Inform
  • Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. (2024). CymitQuimica.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2013).
  • Production, Import/Export, Use, and Disposal of Iodine. (2004).
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Safety D
  • 6-Iodo-1H-pyrrolo[3,2-b]pyridine Compound Summary.
  • Environmental Health and Safety Disposal of Iodine. (2023). Case Western Reserve University.
  • Safety Data Sheet for 2-Chloro-7-iodo-5-(triphenylmethyl)-5h-pyrrolo[2,3-b]pyrazine. (2023). Combi-Blocks, Inc.
  • 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine Product Inform
  • Iodine | Public Health Statement.
  • Federal Register, Volume 89 Issue 27. (2024).
  • 3-IODO-5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE Product Description. ChemicalBook.
  • Study of acute oral toxicity of the thiazole derivative... (2021).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.